6-Amino-2,3-difluorophenol hydrochloride
Description
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Properties
IUPAC Name |
6-amino-2,3-difluorophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-3-1-2-4(9)6(10)5(3)8;/h1-2,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEBUUDJUXQARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718320 | |
| Record name | 6-Amino-2,3-difluorophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-27-0 | |
| Record name | 6-Amino-2,3-difluorophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Amino-2,3-difluorophenol Hydrochloride: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 6-Amino-2,3-difluorophenol hydrochloride, a key intermediate in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and significant applications of this versatile compound. The strategic incorporation of fluorine atoms imparts unique electronic properties, influencing the molecule's reactivity, bioavailability, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and advanced materials.
Physicochemical Properties and Structural Elucidation
This compound is a stable, crystalline solid. The introduction of two fluorine atoms ortho and meta to the hydroxyl group, and adjacent to the amino group, creates a unique electronic and steric environment that dictates its chemical behavior.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 1330750-27-0 | |
| Molecular Formula | C₆H₆ClF₂NO | |
| Molecular Weight | 181.57 g/mol | |
| Appearance | Typically a greyish-green powder (for the free base) | [1] |
| Storage | Room Temperature, protect from light and moisture | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | General Knowledge |
| Purity (Typical) | ≥ 95% (by NMR for the free base) | [1] |
Note: Some properties are listed for the free base, 6-Amino-2,3-difluorophenol (CAS: 115551-33-2), due to limited available data for the hydrochloride salt.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons (as a broad singlet, potentially shifted downfield due to the hydrochloride), and the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by the fluorine atoms.
-
¹³C NMR: The carbon NMR will display six unique signals for the aromatic carbons, with their chemical shifts and C-F coupling constants being characteristic of the substitution pattern.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H and N-H stretches (likely broadened in the hydrochloride salt), C-F bonds, and aromatic C-C and C-H vibrations. A study on the related 2,3-difluorophenol provides a reference for the vibrational modes of the difluorinated phenyl ring.[2]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (m/z = 145.11) upon loss of HCl, along with characteristic fragmentation patterns.
Synthesis of this compound
A robust and scalable synthesis of this compound can be conceptualized through a multi-step process starting from commercially available 2,3-difluorophenol. The general strategy involves nitration of the phenol, followed by reduction of the nitro group to an amine, and subsequent formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a composite of established methods for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol [3]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,3-difluorophenol in a suitable solvent like dichloromethane or acetic acid. Cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C. The regioselectivity is directed by the activating hydroxyl group to the ortho and para positions, with the ortho position being sterically accessible.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice. The crude product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,3-Difluoro-6-nitrophenol can be purified by column chromatography or recrystallization.[4]
Step 2: Synthesis of 6-Amino-2,3-difluorophenol
The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.[5][6]
-
Catalytic Hydrogenation: Dissolve 2,3-Difluoro-6-nitrophenol in a solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (5-10 wt. %).
-
Hydrogenation: Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 6-Amino-2,3-difluorophenol.
Step 3: Formation of this compound
-
Dissolution: Dissolve the crude 6-Amino-2,3-difluorophenol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of the difluorophenyl moiety is particularly advantageous in drug design.
Role as a Pharmaceutical Intermediate
This compound is a key precursor for the synthesis of complex heterocyclic structures that are often the core of modern pharmaceuticals.[1][7] Its derivatives have been investigated for their potential in treating a range of conditions, including neurological disorders.[7] The fluorine atoms can enhance the metabolic stability of the resulting drug candidates by blocking sites of oxidative metabolism. Furthermore, the electronic properties of fluorine can modulate the pKa of the amino and hydroxyl groups, influencing the binding affinity of the molecule to its biological target.
Caption: Role of this compound in the drug development pipeline.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicology data for the hydrochloride salt is limited, the safety data for the free base and related compounds indicates that it should be treated as a hazardous substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its unique structural and electronic properties, conferred by the difluorinated aromatic ring, offer significant advantages in the design of molecules with enhanced biological activity and improved physicochemical characteristics. While further characterization of the hydrochloride salt is warranted, the synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this important building block.
References
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Nature Communications. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Retrieved from [Link]
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Chem-Impex. (n.d.). 2,3-Difluoro-6-nitrophenol. Retrieved from [Link]
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MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
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Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
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Chem-Impex. (n.d.). 6-Amino-2,3-difluorophenol. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Google Patents. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
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PrepChem.com. (n.d.). Step B: Preparation of 2,4-difluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,3-difluoro-6-nitrophenol.
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Wiley Online Library. (n.d.). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-2,3-difluorophenol. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Difluoro-6-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.
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PubMed. (2007). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. Retrieved from [Link]
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An In-depth Technical Guide to 6-Amino-2,3-difluorophenol hydrochloride (CAS: 115551-33-2)
Introduction: The Strategic Importance of Fluorinated Phenols in Synthesis
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance pharmacological profiles.[1][2] Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including metabolic stability, membrane permeation, pKa, and binding affinity to target proteins.[1][3] 6-Amino-2,3-difluorophenol hydrochloride presents a unique trifecta of functional groups—an amine, a hydroxyl group, and a difluorinated aromatic ring—making it a highly valuable and versatile building block for the synthesis of complex molecules in pharmaceuticals and agrochemicals.[4][5]
This guide provides a comprehensive technical overview of this compound, covering its chemical properties, a plausible synthetic pathway, key applications, and detailed experimental protocols for its use and analysis.
Part 1: Core Compound Profile and Physicochemical Properties
This compound is a fluorinated aromatic compound recognized for its utility as a key intermediate in organic synthesis.[4] The strategic placement of two fluorine atoms adjacent to the hydroxyl and amino groups enhances the molecule's reactivity and imparts unique electronic properties.[6] Its hydrochloride salt form generally improves stability and handling characteristics compared to the free base.
1.1 Chemical Identity and Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 115551-33-2 (for the free base) | [4][5][7][8] |
| CAS Number (HCl Salt) | 1330750-27-0 | [9][10] |
| Molecular Formula | C₆H₅F₂NO (free base) / C₆H₆ClF₂NO (HCl salt) | [4][8][9] |
| Molecular Weight | 145.11 g/mol (free base) / 181.57 g/mol (HCl salt) | [4][8][9] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3,4-Difluoro-2-hydroxyaniline hydrochloride | [8][9] |
| Appearance | Greyish-green powder | [4] |
| Purity | Typically ≥ 95% (by NMR) | [4] |
| Storage Conditions | Sealed in a dry environment, at room temperature or refrigerated (0-8 °C) | [4][9] |
1.2 The Role of Vicinal Fluorine Atoms
The presence of two adjacent fluorine atoms on the phenol ring is critical. This arrangement creates a strong dipole moment and influences the acidity of the phenolic proton and the basicity of the amino group. This modulation can be leveraged in drug design to fine-tune ligand-receptor interactions and improve pharmacokinetic properties like bioavailability.[1][3]
Part 2: Synthesis and Quality Control
While specific, proprietary synthesis routes for this compound are not detailed in the provided literature, a logical and common synthetic strategy for analogous compounds involves the reduction of a nitro-substituted precursor.
2.1 Proposed Synthetic Pathway
A plausible and industrially scalable method would likely start from 2,3-difluoronitrobenzene. The workflow involves nitration, followed by nucleophilic aromatic substitution to introduce the hydroxyl group, and finally, reduction of the nitro group.
Caption: Proposed multi-step synthesis of 6-Amino-2,3-difluorophenol HCl.
Causality Behind Experimental Choices:
-
Step 1 (Nitration): Standard conditions for adding a nitro group to an activated benzene ring.
-
Step 2 (SNAr): The nitro groups are strongly electron-withdrawing, activating the ring for nucleophilic attack by a hydroxide ion to install the phenol group.
-
Step 3 (Reduction): Catalytic hydrogenation using palladium on carbon is a clean and efficient method for reducing a nitro group to an amine, as demonstrated in the synthesis of similar compounds like 4-amino-2,6-difluorophenol.[11]
-
Step 4 (Salt Formation): Treatment with hydrochloric acid in a non-aqueous solvent like diethyl ether precipitates the stable hydrochloride salt, which is often preferred for storage and handling.
2.2 Analytical Quality Control
To ensure the identity and purity of the final product, a suite of analytical techniques is employed.
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural confirmation and purity assessment. | Confirms the presence of aromatic and amine protons with appropriate splitting patterns and integration values. |
| ¹⁹F NMR | Confirmation of fluorine atom presence and position. | Shows distinct signals for the two non-equivalent fluorine atoms. |
| LC-MS | Purity assessment and molecular weight confirmation. | A primary peak in the chromatogram with a mass corresponding to the target molecule (m/z = 146.04 for [M+H]⁺ of the free base). |
| HPLC | Quantitative purity analysis. | Determines the percentage purity of the compound, typically against a reference standard. |
Part 3: Applications in Research and Development
This compound is a valuable intermediate primarily utilized in pharmaceutical and agrochemical research.[4][5]
3.1 Pharmaceutical Development
The compound serves as a key building block for synthesizing various pharmaceutical agents.[4][5] Its structure is particularly suited for developing molecules targeting:
-
Neurological Disorders: The fluorinated phenol moiety is a common feature in molecules designed to cross the blood-brain barrier.[4][5]
-
Targeted Therapies: The amino and hydroxyl groups provide reactive handles for building more complex structures, enabling the design of specific inhibitors or receptor modulators.[4] The introduction of fluorine can enhance binding affinity and block metabolic degradation at the site of fluorination.[1][2]
3.2 Agrochemicals
In agriculture, this compound is used to formulate advanced herbicides and fungicides. The fluorine atoms can increase the biological efficacy and metabolic stability of the active ingredients, leading to improved crop protection with potentially lower environmental impact.[4][5]
3.3 Material Science & Analytical Chemistry
The unique properties imparted by the fluorinated structure make it suitable for developing specialized polymers and coatings with enhanced thermal stability and chemical resistance.[4][5] It also finds use as a reagent in analytical methods for detecting and quantifying other phenolic compounds.[4][5]
Part 4: Experimental Protocols and Safety
As a senior scientist, it is crucial to handle all chemicals with appropriate safety measures and to follow validated protocols.
4.1 Safety and Handling
While a specific safety data sheet (SDS) for the hydrochloride salt was not found, general precautions for similar aromatic amines and phenols should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[12]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[13] Avoid breathing dust, fumes, or vapors.[12] Wash hands thoroughly after handling.[12]
-
Fire Safety: Combustible. In case of fire, use CO₂, dry chemical, or alcohol-resistant foam.[13]
-
First Aid:
4.2 Protocol: N-Acetylation of 6-Amino-2,3-difluorophenol
This protocol describes a standard N-acetylation reaction, a common first step in many synthetic sequences to protect the amino group.
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Spectroscopic data of 6-Amino-2,3-difluorophenol hydrochloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Amino-2,3-difluorophenol hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 1330750-27-0) is a fluorinated aromatic compound of significant interest to researchers in drug development and medicinal chemistry.[1][2] Its structure, featuring an aminophenol core with two adjacent fluorine atoms, presents a unique electronic and steric profile, making it a valuable building block in the synthesis of novel pharmaceutical agents and agrochemicals.[3] The fluorine substitutions can enhance metabolic stability, binding affinity, and bioavailability of parent molecules.[3]
A precise and unambiguous structural confirmation of such a key intermediate is paramount to ensure the integrity and reproducibility of research and development efforts. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and purity. This guide offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
As direct, published spectra for this specific salt are not consolidated in the public domain, this document synthesizes predictive data grounded in the established principles of spectroscopy and analysis of structurally analogous compounds. This approach mirrors the process a research scientist would undertake to anticipate and interpret experimental results, thereby providing a robust framework for compound verification. The protocols and interpretations herein are presented in accordance with Good Laboratory Practices (GLP) to ensure data integrity and reliability.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's carbon-hydrogen framework and the influence of the fluorine substituents.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the hydrochloride salt, and its residual proton signal (around 2.50 ppm) does not typically interfere with the aromatic signals of interest. Importantly, DMSO-d₆ is a hydrogen bond acceptor, which allows for the observation of exchangeable protons from the hydroxyl (-OH), ammonium (-NH₃⁺), and any residual water. In contrast, solvents like D₂O would lead to rapid H/D exchange, causing the disappearance of these key signals.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin-spin coupling patterns expected in the aromatic region due to proton-proton and proton-fluorine interactions.[7]
-
Decoupling: Standard ¹³C NMR is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon, which aids in assignment. However, observing the C-F coupling without decoupling can provide valuable structural information.[8]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum over a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum. This is often done without proton decoupling to observe H-F couplings.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Predicted NMR Data and Interpretation
The hydrochloride salt form means the amino group will be protonated as an ammonium group (-NH₃⁺). This significantly influences the electronic environment of the aromatic ring.
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H | 9.0 - 10.0 | Broad singlet | - | -OH |
| ¹H | 7.0 - 8.0 | Broad singlet | - | -NH₃⁺ |
| ¹H | ~7.1 | Doublet of doublets of doublets (ddd) | J(H-H) ≈ 8-9, J(H-F) ≈ 6-8, J(H-F) ≈ 1-2 | H-4 |
| ¹H | ~6.8 | Doublet of doublets of doublets (ddd) | J(H-H) ≈ 8-9, J(H-F) ≈ 10-12, J(H-F) ≈ 1-2 | H-5 |
| ¹⁹F | -130 to -145 | Multiplet | - | F-2 |
| ¹⁹F | -150 to -165 | Multiplet | - | F-3 |
-
¹H NMR Interpretation:
-
The aromatic region will display two complex signals corresponding to H-4 and H-5. These protons are ortho to each other, leading to a large proton-proton coupling (³JHH).
-
Each aromatic proton will also be coupled to the two fluorine atoms. The coupling to the ortho fluorine (³JHF) is typically larger than the coupling to the meta fluorine (⁴JHF). This results in the complex "ddd" multiplicity for each proton.
-
The acidic protons of the hydroxyl and ammonium groups are expected to be broad singlets at the downfield end of the spectrum. Their exact chemical shift can vary with concentration and temperature.[9][10][11][12]
-
-
¹³C NMR Interpretation:
-
Six distinct signals are expected for the aromatic carbons.
-
The carbons directly bonded to fluorine (C-2 and C-3) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz).[8]
-
Other carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).
-
The chemical shifts are influenced by the electron-donating -OH group and the electron-withdrawing -NH₃⁺ and -F groups. Based on data for similar difluorophenols and aminophenols, the predicted shifts are summarized below.[13][14]
-
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~150 | Doublet of doublets (dd) | C-2 (C-F) |
| ~148 | Singlet (or very small dd) | C-1 (C-OH) |
| ~140 | Doublet of doublets (dd) | C-3 (C-F) |
| ~125 | Doublet of doublets (dd) | C-4 |
| ~120 | Singlet (or very small t) | C-6 (C-NH₃⁺) |
| ~115 | Doublet of doublets (dd) | C-5 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a characteristic fingerprint based on the vibrations of chemical bonds.
Rationale for Experimental Choices
-
Sampling Method: The Attenuated Total Reflectance (ATR) technique is the preferred modern method for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra. The traditional KBr pellet method is an alternative but is more labor-intensive and susceptible to moisture contamination.
-
Data Acquisition: A standard mid-IR range of 4000–400 cm⁻¹ is sufficient to capture all key functional group vibrations. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum Collection: Acquire the sample spectrum over the 4000–400 cm⁻¹ range.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Data and Interpretation
The IR spectrum will be dominated by features from the hydroxyl, ammonium, and fluorinated aromatic groups.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3200 - 3500 | O-H Stretch | Phenolic -OH | Broad, Strong |
| 2800 - 3100 | N-H Stretch | Ammonium -NH₃⁺ | Broad, Strong |
| ~1620 | N-H Bend | Ammonium -NH₃⁺ | Medium |
| 1500 - 1600 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) |
| 1200 - 1350 | C-O Stretch | Phenolic | Strong |
| 1100 - 1250 | C-F Stretch | Aryl-Fluoride | Strong (multiple bands) |
| 750 - 900 | C-H Bend (out-of-plane) | Aromatic | Strong |
-
Interpretation:
-
A very broad and strong absorption in the 3500-2800 cm⁻¹ region will be a composite of the O-H stretching from the phenol and the N-H stretching from the ammonium salt.[15][16]
-
The presence of strong, sharp bands in the 1250-1100 cm⁻¹ region is highly characteristic of C-F bonds on an aromatic ring.[17]
-
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands, including C-O stretching and C-H bending, which are unique to the overall molecular structure.[18] The IR spectra of aromatic amines can be influenced by the solvent system if run in solution.[19][20]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.
Rationale for Experimental Choices
-
Ionization Method: Electrospray Ionization (ESI) is the ideal technique for a pre-formed salt like this compound. It is a soft ionization method that typically generates an abundant protonated molecular ion of the free base, [M+H]⁺, with minimal fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer, is essential. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the ion, adding a high degree of confidence to the identification.[7]
-
Mode: Positive ion mode will be used to detect the protonated molecule [M+H]⁺.
Experimental Protocol for HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings:
-
Set the mass spectrometer to operate in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Acquire data over a mass range that includes the expected molecular ion, for example, m/z 50-400.[21]
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule.
-
Use the instrument's software to determine the accurate mass of this peak and calculate the elemental composition. Compare this with the theoretical value.
-
Predicted MS Data and Interpretation
The analysis will be performed on the free base, 6-Amino-2,3-difluorophenol, which has a molecular formula of C₆H₅F₂NO.
-
Molecular Weight (Monoisotopic Mass): 145.0342
-
Expected Ion: In positive mode ESI-HRMS, the expected ion is the protonated free base, [C₆H₅F₂NO + H]⁺.
-
Theoretical m/z: 146.0421
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Theoretical m/z |
| [M+H]⁺ | [C₆H₆F₂NO]⁺ | 146.0421 |
-
Interpretation:
-
The primary observation should be an intense signal at m/z 146.0421. The high-resolution measurement should match this theoretical value to within a few parts per million (ppm), confirming the elemental formula.
-
While ESI is a soft ionization technique, some fragmentation may occur. In the mass spectra of halogenated phenols, fragmentation can involve the elimination of carbon monoxide (CO) or the halogen atom.[22][23] However, for this molecule under ESI conditions, such fragmentation is expected to be minor. The primary purpose of this analysis is the confirmation of the molecular weight and formula.
-
Visualization of Experimental Workflows
To ensure procedural clarity and adherence to GLP, the workflows for acquiring spectroscopic data can be visualized.
Diagram 1: NMR Spectroscopy Workflow
Caption: Standard workflow for NMR analysis.
Diagram 2: FT-IR (ATR) Spectroscopy Workflow
Caption: Workflow for FT-IR analysis using ATR.
Diagram 3: ESI-HRMS Workflow
Caption: Workflow for ESI-HRMS analysis.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides an exhaustive map of the carbon-hydrogen framework and the specific positions of the fluorine atoms. FT-IR serves as a rapid confirmation of the key functional groups, including the phenolic hydroxyl, ammonium salt, and aryl-fluoride bonds. Finally, high-resolution mass spectrometry validates the elemental composition with exceptional accuracy. The predictive data and standardized protocols outlined in this guide provide a comprehensive and reliable framework for researchers to verify the identity and purity of this important chemical building block, ensuring the integrity of subsequent scientific endeavors.
References
- Folk, T. L., & Wideman, L. G. (n.d.). Competing fragmentations in the mass spectra of halogenated phenols.
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- Simon Fraser University Library. (2015, March 5). How to find chemical spectra online [Video]. YouTube.
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- MaterialsZone. (2025, January 28).
- ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the...
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- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
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- University of Ottawa NMR Facility Blog. (2007, October 9).
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- Royal Society of Chemistry. (2021).
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6-Amino-2,3-difluorophenol hydrochloride molecular weight and formula
An In-Depth Technical Guide to 6-Amino-2,3-difluorophenol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a specialized chemical intermediate that has garnered significant interest within the fields of pharmaceutical and agrochemical research. As a trifunctional building block, it features a nucleophilic amino group, a hydroxyl group, and a strategically difluorinated aromatic ring. The inclusion of fluorine atoms is a well-established strategy in modern medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This guide provides a comprehensive technical overview of this compound, its free base form, synthetic considerations, and its critical applications for researchers and drug development professionals.
Core Physicochemical Properties and Identification
Precise identification and understanding of a compound's physical properties are foundational for its application in synthesis and research. 6-Amino-2,3-difluorophenol is most commonly handled and stored as its hydrochloride salt to enhance stability and solubility. The properties of both the hydrochloride salt and the corresponding free base are detailed below.
| Property | This compound | 6-Amino-2,3-difluorophenol (Free Base) |
| Molecular Formula | C₆H₆ClF₂NO | C₆H₅F₂NO |
| Molecular Weight | 181.57 g/mol [3] | 145.11 g/mol [4][5] |
| CAS Number | 1330750-27-0[3] | 115551-33-2[4][5] |
| Appearance | Not specified; typically a solid powder | Greyish-green powder[4] |
| Synonyms | N/A | 3,4-Difluoro-2-hydroxyaniline[4][5] |
| Storage Conditions | Sealed in dry, room temperature[3] | 0-8 °C[4] |
The Strategic Advantage of Fluorination in Drug Design
The deliberate incorporation of fluorine into drug candidates is a powerful tool for optimizing molecular properties. The two fluorine atoms on the phenyl ring of 6-Amino-2,3-difluorophenol are not merely placeholders; they impart distinct advantages that are highly sought after in drug discovery.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the biological half-life of a drug, leading to improved dosing regimens.
-
Modulation of Acidity and Basicity (pKa): The electron-withdrawing nature of fluorine atoms can lower the pKa of nearby functional groups, such as the phenolic hydroxyl and the aromatic amine. This alteration can profoundly impact a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to interact with protein binding sites.
-
Increased Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions within a target protein's active site that are not possible with hydrogen.[6] This can lead to a substantial increase in binding potency and selectivity.[1][7]
-
Improved Pharmacokinetics: By fine-tuning lipophilicity, fluorine substitution can optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its overall efficacy and safety profile.[1]
Synthetic Strategies and Methodologies
6-Amino-2,3-difluorophenol is a synthetic intermediate derived from simpler fluorinated precursors. A common and logical synthetic route involves the nitration of a difluorophenol followed by the reduction of the resulting nitro group to an amine.
Logical Synthetic Workflow
The following diagram illustrates a generalized, high-level workflow for the synthesis of an aminodifluorophenol intermediate, culminating in the formation of the hydrochloride salt.
Caption: Generalized synthetic pathway for 6-Amino-2,3-difluorophenol HCl.
Representative Experimental Protocol: Reduction of a Nitroaromatic Precursor
This protocol is a representative method for the reduction of a nitro-substituted difluorophenol to the corresponding amine, based on established chemical literature for analogous compounds.[8] This step is critical for installing the amino functionality.
Objective: To synthesize an aminodifluorophenol via catalytic hydrogenation of a nitrodifluorophenol intermediate.
Materials:
-
4-Nitro-2,6-difluorophenol (1.0 eq)
-
Methanol (or Ethanol) as solvent
-
10% Palladium on activated carbon (Pd/C) catalyst (approx. 5 mol%)
-
Hydrogen (H₂) gas source
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
Procedure:
-
Vessel Preparation: A hydrogenation vessel is charged with the nitrodifluorophenol starting material and methanol. The vessel is sealed.
-
Inerting: The atmosphere in the vessel is purged with an inert gas (e.g., nitrogen) to remove all oxygen, which can be a safety hazard and can poison the catalyst.
-
Catalyst Introduction: The Pd/C catalyst is added to the vessel. This is often done as a slurry in the solvent to minimize the risk of the dry catalyst igniting upon contact with air.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to a specified pressure (e.g., 0.3-0.4 MPa).[8] The reaction mixture is stirred vigorously at a controlled temperature (e.g., 60-70 °C) for several hours.[8]
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the hydrogen pressure is carefully vented and replaced with an inert atmosphere.
-
Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the solid palladium catalyst. The Celite pad is washed with additional solvent to ensure complete recovery of the product.
-
Isolation: The filtrate, now containing the desired aminodifluorophenol, is concentrated under reduced pressure to remove the solvent, yielding the crude product which can be purified further if necessary.
Key Applications in Research and Development
6-Amino-2,3-difluorophenol is a valuable building block primarily due to the versatile reactivity of its three functional groups, allowing for its incorporation into a wide array of complex molecules.
-
Pharmaceutical Development: The compound is a key intermediate in the synthesis of novel pharmaceutical agents.[4] Its structure is particularly suited for developing kinase inhibitors, which are a cornerstone of modern oncology treatment.[1] The difluorophenol moiety can interact with key residues in the ATP-binding site of kinases, while the amino group provides a handle for further derivatization to build out the rest of the inhibitor scaffold.[1] It is also utilized in research targeting neurological disorders.[4][7]
-
Agrochemicals: It serves as a precursor in the formulation of advanced herbicides and fungicides, where the fluorine atoms can enhance efficacy and selectivity.[4][7]
-
Material Science: The unique electronic and thermal properties conferred by the fluorinated ring make it suitable for developing specialized polymers and coatings that require high thermal stability and chemical resistance.[7]
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is paramount for its successful use in subsequent synthetic steps. A combination of chromatographic and spectroscopic methods is typically employed.
Protocol for Purity Assessment by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for determining the purity of chemical intermediates.
Objective: To assess the purity of a this compound sample.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
-
Sample dissolved in a suitable solvent (e.g., Mobile Phase A/B mixture)
Procedure:
-
System Equilibration: The HPLC system and column are equilibrated with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: A known concentration of the sample is injected onto the column.
-
Gradient Elution: A linear gradient is run to separate the main compound from any impurities. A typical gradient might be:
-
0-20 min: 5% to 95% Mobile Phase B
-
20-25 min: Hold at 95% Mobile Phase B
-
25-30 min: Return to 5% Mobile Phase B and re-equilibrate
-
-
Detection: The column eluent is monitored by the UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Data Analysis: The purity is calculated by integrating the area of the main product peak and dividing it by the total area of all peaks in the chromatogram. The identity of the peak can be confirmed by comparing its retention time to that of a certified reference standard.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and material science. Its strategically positioned functional groups, combined with the advantageous properties imparted by its difluorinated core, make it a highly valuable intermediate. A thorough understanding of its properties, synthetic origins, and analytical characterization is essential for researchers and scientists aiming to leverage its full potential in the development of next-generation therapeutics and advanced materials.
References
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6-Amino-2,3-difluorophenol | 115551-33-2 - J&K Scientific. [Link]
-
Applications of fluorine-containing amino acids for drug design - PubMed. [Link]
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Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - Thieme Connect. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - National Institutes of Health (NIH). [Link]
-
The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. [Link]
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Introduction: The Strategic Value of Fluorinated Aminophenols in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis and Characterization of 3,4-Difluoro-2-hydroxyaniline
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive scaffolds is a cornerstone of molecular design.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—allow medicinal chemists to fine-tune critical drug attributes such as metabolic stability, lipophilicity, and binding affinity.[1][2] Within this context, fluorinated aminophenols have emerged as particularly valuable building blocks. The ortho-aminophenol moiety is a privileged scaffold, serving as a precursor to a wide array of heterocyclic systems, including benzoxazoles, and is a key pharmacophore in numerous therapeutic agents.
This technical guide provides a comprehensive overview of 3,4-difluoro-2-hydroxyaniline (also known as 2-amino-3,4-difluorophenol), a versatile intermediate for researchers, scientists, and drug development professionals. We will explore a robust synthetic pathway, detail the expected characterization profile, and discuss its applications as a strategic building block in pharmaceutical research.
Part 1: A Proposed Synthetic Pathway
While multiple routes to substituted aminophenols exist, the reduction of a nitrophenol precursor is often the most reliable and scalable approach.[3] The following multi-step synthesis is designed for efficiency and is based on well-established, high-yielding transformations. The causality behind each step is explained to provide a clear understanding of the process.
Synthetic Workflow Overview
The proposed synthesis begins with the nitration of commercially available 1,2-difluorobenzene, followed by a regioselective nucleophilic aromatic substitution (SNAr) to install the hydroxyl group, and concludes with the reduction of the nitro group to the desired amine.
Caption: Proposed three-step synthesis of 3,4-Difluoro-2-hydroxyaniline.
Experimental Protocol
Step 1: Synthesis of 3,4-Difluoronitrobenzene from 1,2-Difluorobenzene
-
Rationale: This is a standard electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated in situ from a mixture of nitric and sulfuric acids, attacks the electron-rich aromatic ring. The fluorine atoms are deactivating but direct the incoming electrophile primarily to the para position, leading to the desired 3,4-difluoronitrobenzene.[4]
-
Procedure:
-
To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, add 1,2-difluorobenzene dropwise, maintaining the internal temperature below 10 °C.
-
Add a nitrating mixture (fuming nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3,4-difluoronitrobenzene, which can be purified by vacuum distillation or column chromatography.
-
Step 2: Synthesis of 3,4-Difluoro-2-nitrophenol
-
Rationale: The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group are most activated. In 3,4-difluoronitrobenzene, the C2 position is ortho to the nitro group, making it susceptible to nucleophilic attack by hydroxide.
-
Procedure:
-
In a pressure-rated vessel, dissolve 3,4-difluoronitrobenzene in a suitable solvent like DMSO or DMF.
-
Add an aqueous solution of potassium hydroxide (KOH).
-
Seal the vessel and heat the reaction mixture to 80-120 °C. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~2-3.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude 3,4-difluoro-2-nitrophenol can be purified by column chromatography.
-
Step 3: Synthesis of 3,4-Difluoro-2-hydroxyaniline
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, which proceeds under a hydrogen atmosphere. Other methods like reduction with tin(II) chloride or sodium dithionite are also effective.[5][6]
-
Procedure:
-
Dissolve 3,4-difluoro-2-nitrophenol in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with nitrogen, followed by hydrogen gas.
-
Stir the reaction vigorously under a hydrogen atmosphere (1-3 atm) at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield 3,4-difluoro-2-hydroxyaniline. The product can be further purified by recrystallization or column chromatography if necessary.
-
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for 3,4-difluoro-2-hydroxyaniline based on its structure and data from analogous compounds.[7][8][9]
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (~6.5-7.0 ppm): Two signals, each a doublet of doublets (dd), corresponding to the two aromatic protons. Broad singlets for -OH and -NH₂ protons, with chemical shifts dependent on solvent and concentration. |
| ¹³C NMR | Six distinct aromatic carbon signals. Carbons bonded to fluorine (C3, C4) will show large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to fluorine will show smaller two- and three-bond couplings (²JCF, ³JCF). |
| ¹⁹F NMR | Two distinct signals for the non-equivalent F3 and F4 atoms, likely in the range of -130 to -160 ppm (relative to CFCl₃).[10][11] Each signal will be a doublet due to ortho F-F coupling, with further smaller couplings to aromatic protons. |
| IR (Infrared) | Broad O-H stretch (~3200-3600 cm⁻¹). Two sharp N-H stretching bands for the primary amine (~3350-3500 cm⁻¹).[12] Strong, characteristic C-F stretching absorptions (~1100-1300 cm⁻¹). Aromatic C=C stretching bands (~1450-1600 cm⁻¹). |
| Mass Spec. (MS) | Expected molecular ion (M⁺) peak at m/z = 145.03 for the molecular formula C₆H₅F₂NO. Common fragmentation patterns would include the loss of CO and HCN. |
Detailed Spectroscopic Interpretation
-
¹H NMR: The two aromatic protons are ortho to each other and will exhibit a coupling constant of approximately 8-9 Hz. Each proton will also couple to the fluorine atoms. The proton at C5 will couple to F4 (ortho, J ≈ 7-10 Hz) and F3 (meta, J ≈ 4-6 Hz). The proton at C6 will couple to F3 (ortho, J ≈ 7-10 Hz) and F4 (meta, J ≈ 4-6 Hz). This will result in complex multiplet patterns, likely doublet of doublets of doublets, for each aromatic proton.
-
¹³C NMR: The carbon directly attached to the hydroxyl group (C2) and the amino group (C1) will be significantly influenced by these substituents. The key diagnostic feature will be the large C-F coupling constants, which are unambiguous indicators of fluorine attachment to the aromatic ring.[13]
-
¹⁹F NMR: As a highly sensitive and naturally 100% abundant spin-½ nucleus, ¹⁹F NMR is an invaluable tool for characterizing fluorinated compounds.[14][15] The wide chemical shift range allows for excellent signal dispersion. The observation of two distinct signals, each coupled to the other, definitively confirms the 3,4-difluoro substitution pattern.
Part 3: Utility in Drug Discovery and Development
3,4-Difluoro-2-hydroxyaniline is not merely a chemical curiosity; it is a high-value intermediate with direct applications in the synthesis of advanced pharmaceutical candidates.
-
Scaffold for Heterocycles: The ortho-aminophenol functionality is a classic precursor for the synthesis of benzoxazoles, a heterocyclic core found in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents. The reaction is typically achieved by condensation with a carboxylic acid or its derivative.
-
Modulation of Physicochemical Properties:
-
pKa Alteration: The two electron-withdrawing fluorine atoms significantly lower the pKa of both the phenolic hydroxyl group and the anilinic amino group compared to their non-fluorinated counterparts. This modulation can be critical for optimizing a drug's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at the C3 and C4 positions can block potential sites of cytochrome P450-mediated aromatic hydroxylation, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.[2]
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, including dipole-dipole interactions and weak hydrogen bonds, potentially enhancing the potency and selectivity of a drug.
-
This compound is an ideal starting point for building libraries of novel compounds for screening in various therapeutic areas, including oncology, infectious diseases, and neurology.[16]
References
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- Google Patents. "The method of one kind synthesis aminobphenyl of 3,4 difluoro 2'.
- Royal Society of Chemistry.
- Human Metabolome Database. "13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529)." HMDB.
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- New Journal of Chemistry.
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- Sigma-Aldrich. "3,4-Difluoroaniline 99%." Sigma-Aldrich.
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- Google Patents. "US6124504A - Process for preparing 4-hydroxyanilines.
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Whitepaper: A Senior Application Scientist's Guide to Electronic and Steric Effects in Difluorinated Aminophenols
Abstract
The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This guide provides an in-depth technical analysis of the electronic and steric effects arising from the introduction of two fluorine atoms onto the aminophenol framework, a privileged structure in drug discovery. We will dissect the causal relationships between difluorination and the resulting modulation of key physicochemical properties, including pKa, lipophilicity, and molecular conformation. This paper is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design, synthesis, and characterization of these valuable compounds. We will explore how these fundamental effects translate into tangible benefits such as enhanced metabolic stability, improved target affinity, and optimized pharmacokinetic profiles.[1][3][4] The discussion is supported by detailed experimental protocols, quantitative data, and practical case studies to bridge theory with real-world application.
Introduction: The Strategic Imperative of Fluorine
In contemporary drug discovery, fluorine is not merely a halogen but a strategic tool for molecular optimization.[1] Its unique properties—high electronegativity, a small van der Waals radius (similar to hydrogen), and the exceptional strength of the C-F bond—allow for precise tuning of a drug candidate's profile.[2][5] Judicious placement of fluorine can profoundly influence acidity and basicity (pKa), lipophilicity, metabolic stability, and conformational preferences.[4][6][7] These modifications are often critical for overcoming challenges in potency, selectivity, and pharmacokinetics, making fluorination a routine strategy in candidate optimization.[2][3] This guide focuses specifically on difluorination of the aminophenol scaffold, a strategy that can amplify or introduce nuanced effects not achievable with mono-fluorination.
The Aminophenol Scaffold: A Privileged Structure
Aminophenols are versatile building blocks in medicinal chemistry, appearing in a wide array of therapeutic agents. Their utility stems from the presence of two key functional groups: a nucleophilic amine and a hydrogen-bond-donating phenol. This combination allows for diverse interactions with biological targets. Furthermore, the aromatic ring serves as a rigid scaffold for orienting these functional groups and other substituents in three-dimensional space. The development of novel aminophenol-based inhibitors for targets like Factor Xa highlights their continued relevance.[8] Modifying this core structure through difluorination offers a powerful method to refine its properties for specific therapeutic applications.[9]
Core Principles: Unpacking Electronic and Steric Effects of Difluorination
The introduction of two fluorine atoms onto the aminophenol ring induces a cascade of effects that are fundamentally rooted in their electronic and steric nature. Understanding these first principles is paramount to predicting and exploiting their impact on molecular behavior.
Electronic Effects: A Tale of Induction and Resonance
Fluorine is the most electronegative element, and its primary electronic contribution is a powerful electron-withdrawing inductive effect (-I effect).[2] When two fluorine atoms are present, this effect is intensified.
-
pKa Modulation: The most direct consequence of this inductive pull is the modulation of the pKa values of the amino and phenolic groups.[5][6] The electron density is drawn away from the nitrogen and oxygen atoms, making the lone pairs less available for protonation (in the case of the amine) and stabilizing the phenoxide anion (in the case of the phenol). This results in a decrease in the basicity of the amino group (lower pKa of the conjugate acid) and an increase in the acidity of the phenolic group (lower pKa).[6] This shift in ionization state at physiological pH can dramatically alter solubility, membrane permeability, and target engagement.[10]
-
Altered Hydrogen Bonding: The strong C-F bond polarization can influence the hydrogen-bond donor/acceptor capacity of the parent molecule. While the C-F bond itself is a poor hydrogen bond acceptor, the inductive withdrawal of electrons can strengthen the hydrogen-bond-donating capacity of the phenolic -OH and the N-H protons of the amine.
Steric and Conformational Effects
While isosteric to hydrogen, fluorine is not isoelectronic. Its introduction, particularly in a gem-difluoro or vicinal arrangement, imposes significant conformational constraints.
-
Conformational Biasing: Fluorine substitution can enforce a specific molecular geometry through stereoelectronic interactions like the gauche effect, where polar C-F bonds prefer a specific dihedral angle relative to other polar groups.[5][6] This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus enhancing potency.[6]
-
Metabolic Shielding: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to metabolic cleavage. Replacing a metabolically labile C-H bond with a C-F bond is a classic and highly effective strategy to block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[2][5][6]
Impact on Physicochemical Properties: A Quantitative Perspective
The interplay of electronic and steric effects manifests as measurable changes in key physicochemical properties that govern a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Modulation of Acidity/Basicity (pKa)
The pKa is a critical parameter influencing a drug's behavior in different physiological compartments.[10] Difluorination provides a reliable method for tuning this property. As predicted by the strong inductive effect, adding two fluorine atoms to the aminophenol ring significantly lowers the pKa of the conjugate acid of the amine and the pKa of the phenol.
Table 1: Representative pKa Values for Aminophenol and Difluoro-substituted Analogs
| Compound | Functional Group | Approximate pKa | Change vs. Parent |
|---|---|---|---|
| 4-Aminophenol[11] | Amino (Conjugate Acid) | 5.5 | - |
| Phenol | 10.3 | - | |
| 2,6-Difluoro-4-aminophenol | Amino (Conjugate Acid) | ~3.0 - 3.5 | ▼ ~2.0-2.5 units |
| Phenol | ~7.5 - 8.0 | ▼ ~2.3-2.8 units |
Note: Values for difluorinated analogs are estimates based on established principles of fluorine's inductive effects and may vary based on substitution patterns.[12]
Lipophilicity (LogP) and Solubility
The effect of fluorination on lipophilicity (LogP) is complex and highly context-dependent.[12] While a single fluorine-for-hydrogen substitution often increases LogP, the introduction of multiple fluorine atoms can have varied effects due to competing factors of hydrophobicity and polarity.[3][13]
-
Lipophilicity: The overall lipophilicity of a difluorinated aminophenol will depend on the position of the fluorine atoms and the resulting changes in the molecule's dipole moment and ability to interact with water.
-
Solubility: Aqueous solubility is intrinsically linked to both pKa and lipophilicity.[10] While increased lipophilicity can decrease solubility, the modulation of pKa can enhance it by allowing the compound to exist in a more soluble, ionized state at a given pH. The final solubility is a delicate balance of these competing effects.[13]
Synthetic Strategies for Difluorinated Aminophenols
The synthesis of difluorinated aminophenols requires specialized methods. A common and effective approach involves the introduction of fluorine atoms early in the synthetic sequence, often starting from a readily available difluorinated precursor.
Representative Synthetic Protocol: Synthesis of 3,5-Difluoro-4-aminophenol
This protocol outlines a conceptual pathway. Researchers must consult primary literature and perform appropriate safety assessments before implementation.
-
Reduction of Nitro Group:
-
To a solution of 1,3-Difluoro-4-nitrobenzene (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (SnCl₂, 4.0 eq).
-
Heat the mixture to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-Difluoroaniline.
-
-
Diazotization and Hydrolysis:
-
Dissolve the crude 2,4-Difluoroaniline (1.0 eq) in a mixture of sulfuric acid and water at 0°C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
Slowly add the diazonium solution to a boiling solution of aqueous sulfuric acid.
-
Maintain reflux for 1 hour.
-
Cool the reaction mixture and extract with ethyl acetate.
-
Purify the crude product via column chromatography to yield 3,5-Difluoro-4-aminophenol.
-
Characterization Techniques: Elucidating Structure and Properties
While standard techniques (¹H NMR, ¹³C NMR, MS) are essential, the analysis of fluorinated compounds is greatly enhanced by ¹⁹F NMR spectroscopy.
The Power of ¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally powerful tool for several reasons:[14]
-
100% Natural Abundance: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity comparable to ¹H NMR.[14][15]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, leading to excellent signal dispersion and reduced spectral overlap, even for complex molecules.[15][16]
-
High Sensitivity to Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in its electronic environment. This makes it an ideal probe for studying drug-protein binding, conformational changes, and metabolic transformations.[15][17]
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Prepare a solution of the difluorinated aminophenol (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, 0.6 mL) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁹F. Tune the probe to the ¹⁹F frequency.
-
1D ¹⁹F Spectrum Acquisition:
-
Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is often preferred to simplify the spectrum to single peaks for each unique fluorine environment.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
2D Correlation Spectra (Optional but Recommended):
-
Acquire a 2D ¹⁹F-¹H HETCOR or HSQC experiment to correlate fluorine signals with directly attached or nearby protons. This is invaluable for unambiguous signal assignment.[17]
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Reference the ¹⁹F chemical shifts relative to an external standard (e.g., CFCl₃).
-
Analyze the chemical shifts, multiplicities, and coupling constants (J-couplings) to confirm the structure and probe the electronic environment of the fluorine atoms.
-
Case Study: Difluorinated Aminophenols in Kinase Inhibitor Design
Scenario: A lead compound based on an aminophenol scaffold shows promising activity against a target kinase but suffers from rapid metabolic degradation at a specific benzylic position and suboptimal potency.
Strategy: Introduce a gem-difluoro group at the metabolically labile benzylic position adjacent to the aminophenol ring.
Anticipated Outcomes & Rationale:
-
Enhanced Metabolic Stability: The C-F₂ group replaces the vulnerable C-H₂ group, effectively blocking oxidative metabolism at that site.[2][6] This is expected to increase the compound's half-life and oral exposure.
-
Increased Potency: The difluorination lowers the pKa of the nearby amino group. If this group is involved in a critical hydrogen bond with the kinase hinge region, the altered ionization state could lead to a stronger, more favorable interaction, thereby improving binding affinity and potency.[6]
-
Improved Selectivity: The conformational constraints imposed by the difluoro group may orient the molecule into a shape that fits the target kinase's active site more precisely while fitting poorly into the active sites of off-target kinases, thus improving the selectivity profile.[1]
Conclusion and Future Outlook
Difluorination of the aminophenol scaffold is a sophisticated and powerful strategy in modern drug design. By leveraging the fundamental electronic and steric properties of fluorine, medicinal chemists can rationally tune the physicochemical and pharmacokinetic profiles of drug candidates.[1][4] The strong inductive effects provide a reliable handle for modulating pKa, while steric and stereoelectronic effects can be used to block metabolism and enforce bioactive conformations. As synthetic methodologies for fluorination continue to advance, we anticipate that the strategic use of difluorinated building blocks, including aminophenols, will become even more prevalent, enabling the development of safer and more effective therapeutics.
References
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- Popa, A., & Toloman, D. (n.d.). The pK a values for aminophenols isomers.
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- Kelly, C. P., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology.
- Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed.
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Health and safety information for 6-Amino-2,3-difluorophenol hydrochloride
An In-Depth Technical Guide to the Health and Safety of 6-Amino-2,3-difluorophenol Hydrochloride
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Reactive Potential
Section 1: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a clear and standardized classification of the chemical's hazards. For 6-Amino-2,3-difluorophenol, the classification indicates significant health risks upon exposure.
GHS Pictograms:
-
GHS05 (Corrosion): Indicates the potential to cause severe skin burns and serious eye damage.[2]
-
GHS07 (Exclamation Mark): Represents hazards such as acute toxicity (harmful), skin/eye irritation, and respiratory tract irritation.[2]
The specific hazard statements provide a detailed understanding of the risks associated with handling this compound.
| GHS Classification | Category | Hazard Statement | Description of Hazard |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 1 | H318 | Causes serious eye damage.[2] |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation.[2] |
These classifications mandate stringent handling protocols to prevent any direct contact or aerosol inhalation. The "Danger" signal word underscores the severity of these potential health effects.[2]
Section 2: Exposure Controls & Personal Protection: A Multi-Layered Defense
Effective management of the risks associated with this compound hinges on the implementation of the hierarchy of controls. This principle prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary objective is to physically isolate the researcher from the chemical.
-
Chemical Fume Hood: All handling of the solid powder and preparation of solutions must be conducted inside a certified chemical fume hood to control airborne dust and vapors.[3]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][4]
-
Safety Equipment: An eyewash station and safety shower must be located in the immediate vicinity of the workstation.[4]
Administrative Controls: Standard Operating Procedures
Safe work practices are critical for minimizing exposure risk.
-
Restricted Access: Clearly designate the area where this compound is handled and restrict access to authorized personnel only.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the material, even if gloves were worn.[2][3]
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[2] Given the H318 classification (Causes serious eye damage), standard safety glasses are insufficient.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any tears or pinholes before use and replace them immediately if compromised.
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[2] For larger-scale operations or situations with a high risk of spillage, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required.
The following diagram illustrates the logical application of these control measures.
Caption: Hierarchy of Controls for Safe Handling.
Section 3: Protocols for Safe Handling & Storage
Adherence to detailed protocols is essential for mitigating risk during routine laboratory operations.
Step-by-Step Handling Protocol (Weighing and Solution Preparation)
-
Preparation: Don all required PPE (goggles, face shield, lab coat, gloves) before entering the designated handling area.
-
Engineering Control Verification: Turn on the chemical fume hood and verify that the airflow is adequate.
-
Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, waste container) inside the fume hood to minimize movement in and out of the sash.
-
Dispensing: Carefully open the container. Use a clean spatula to transfer the required amount of the greyish-green powder to a weigh boat on a tared balance.[1] Avoid any actions that could generate dust, such as dropping or tapping the container.
-
Solution Preparation: Slowly add the solid to the solvent in a beaker or flask with stirring. Ensure the container is appropriately sized to avoid splashes.
-
Cleaning: Tightly reseal the main container. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) inside the fume hood, placing the rinsate into a designated hazardous waste container.
-
Doffing PPE: Remove gloves and wash hands thoroughly before leaving the laboratory.
Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and preventing accidental release.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][4]
-
Location: Store in a locked cabinet or a designated area accessible only to authorized personnel.[2][3]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[5]
Section 4: Emergency Response Procedures
In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. This is critical due to the H318 classification.[2] |
| Skin Contact | Take off immediately all contaminated clothing.[4] Rinse the affected skin area with plenty of soap and water. Seek medical advice if skin irritation occurs and persists.[2] |
| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell or breathing is difficult, call a poison center or doctor immediately. |
| Ingestion | Rinse the mouth thoroughly with water.[2] Do NOT induce vomiting.[4][5] Call a poison center or doctor immediately if you feel unwell. |
Accidental Release (Spill) Management
The following workflow outlines the procedure for managing a small-scale spill within a laboratory setting.
Caption: Workflow for Accidental Spill Response.
References
Sources
Commercial suppliers of 6-Amino-2,3-difluorophenol hydrochloride
An In-Depth Technical Guide to 6-Amino-2,3-difluorophenol Hydrochloride for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound (CAS No. 1330750-27-0). It provides an in-depth analysis of its chemical properties, commercial sourcing, applications, and critical handling protocols, designed to support its effective integration into advanced research and synthesis workflows.
Introduction: The Strategic Value of Fluorinated Building Blocks
This compound is a specialized aromatic building block whose value is intrinsically linked to the strategic incorporation of fluorine into bioactive molecules. In modern medicinal chemistry, the introduction of fluorine atoms is a well-established strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The difluorophenol moiety, combined with a reactive amino group, makes this compound a versatile intermediate for synthesizing complex pharmaceutical agents and novel materials.[3][4]
The presence of two fluorine atoms on the phenolic ring significantly alters the electronic properties of the molecule, enhancing its utility in creating compounds with improved efficacy and pharmacokinetic profiles.[4] This guide will navigate the essential technical considerations for sourcing and utilizing this high-value intermediate.
Physicochemical Properties and Specifications
Understanding the fundamental properties of 6-Amino-2,3-difluorophenol and its hydrochloride salt is paramount for its successful application in synthesis and analysis. The hydrochloride form generally offers improved stability and handling characteristics compared to the free base.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 1330750-27-0 | [5] |
| Molecular Formula | C₆H₆ClF₂NO | [5] |
| Molecular Weight | 181.57 g/mol | [5] |
| Related Free Base | 6-Amino-2,3-difluorophenol | [3][6] |
| CAS (Free Base) | 115551-33-2 | [3][6] |
| Appearance | Typically an off-white to grey or green powder | [3] |
| Storage Conditions | Sealed in a dry environment, often at room temperature or refrigerated (0-8 °C) | [3][5] |
Core Applications in Research and Development
The utility of this compound spans multiple scientific domains, primarily driven by its unique fluorinated structure.
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of novel pharmaceutical agents. The difluorophenol structure is integral to designing molecules for targeted therapies, particularly in areas like neurological disorders.[3] The strategic placement of fluorine can enhance blood-brain barrier permeability and metabolic resistance.[2]
-
Agrochemicals : This building block is used to create advanced herbicides and fungicides. Fluorination can lead to agrochemicals with higher potency and improved environmental profiles compared to non-fluorinated analogs.[3]
-
Materials Science : The compound's properties are beneficial for developing advanced polymers and coatings that require high thermal stability and chemical resistance.[3]
-
Biochemical Research : It can be used in biochemical assays to investigate enzyme-substrate interactions, providing insights for developing new therapeutic strategies.[3]
Commercial Sourcing and Supplier Evaluation
The procurement of high-purity this compound is critical for reproducible experimental outcomes. Below is a comparative list of commercial suppliers. Researchers should always request lot-specific Certificates of Analysis (CoA) to verify purity and identity.
| Supplier | Product Name | CAS Number | Notes |
| BLD Pharm | This compound | 1330750-27-0 | Offers the hydrochloride salt directly.[5] |
| Crysdot LLC | This compound | 1330750-27-0 | Lists the hydrochloride salt as a building block. |
| Chem-Impex | 6-Amino-2,3-difluorophenol | 115551-33-2 | Provides the free base, purity ≥ 95% (NMR).[3] |
| Santa Cruz Biotechnology | 6-Amino-2,3-difluorophenol | 115551-33-2 | Supplies the free base for biochemical research.[6] |
| SynQuest Laboratories, Inc. | 6-Amino-2,3-difluorophenol | 115551-33-2 | Listed for laboratory chemical manufacturing and research.[7] |
Supplier Selection Workflow
The process of selecting a suitable supplier involves more than just price and availability. Purity, documentation, and technical support are paramount.
Safety, Handling, and Storage Protocols
Proper handling of 6-Amino-2,3-difluorophenol and its salts is essential due to their potential hazards. Information synthesized from multiple Safety Data Sheets (SDS) provides a comprehensive safety profile.[7][8][9]
Hazard Identification:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
-
Skin Corrosion/Irritation : Causes skin irritation.[7]
-
Eye Damage : Causes serious eye damage.[7]
-
Respiratory Irritation : May cause respiratory irritation.[7]
Recommended Handling Procedures:
-
Ventilation : Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8][10]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9][10]
-
Dust Prevention : Avoid generating dust. Use non-sparking tools and ensure equipment is properly grounded.[8][10]
-
Emergency Preparedness : Ensure an eyewash station and safety shower are readily accessible.[8]
Storage and Stability:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term stability, follow the supplier's specific storage temperature recommendations (e.g., room temperature or refrigerated).[3][5]
Experimental Methodologies and Protocols
The following protocols are representative of how this compound can be synthesized and analyzed. These are illustrative and should be adapted based on specific experimental goals and laboratory safety standards.
Protocol 1: Representative Synthesis via Reduction of a Nitro Precursor
This protocol is based on a general and widely used method for synthesizing aminophenols from their corresponding nitrophenols, which is a common final step in their production.[11]
Objective: To reduce a nitrodifluorophenol precursor to 6-Amino-2,3-difluorophenol.
Materials:
-
2,3-Difluoro-6-nitrophenol (precursor)
-
Methanol (Reagent Grade)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas (H₂) source
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Vessel Preparation : To a hydrogenation-safe reaction vessel, add the 2,3-difluoro-6-nitrophenol precursor (1.0 eq).
-
Catalyst Addition : Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (typically 1-5 mol% relative to the substrate).
-
Solvent Addition : Add a suitable solvent, such as methanol, to dissolve or suspend the starting material. The concentration should be sufficient for effective stirring.
-
Hydrogenation : Seal the reaction vessel. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Causality: The palladium catalyst facilitates the catalytic hydrogenation of the nitro group (-NO₂) to an amino group (-NH₂). Vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen gas.
-
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Catalyst Removal : Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Causality: Palladium on carbon is pyrophoric and must be handled with care, especially when dry. Filtering under an inert atmosphere minimizes fire risk.
-
-
Solvent Removal : Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting solid is the crude 6-Amino-2,3-difluorophenol.
-
Purification (if necessary) : The crude product can be purified by recrystallization or column chromatography to achieve the desired purity. To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This protocol outlines a general method for analyzing the purity of the final compound using High-Performance Liquid Chromatography (HPLC), adapted from standard methodologies for amino acid and small molecule analysis.[12][13]
Objective: To determine the purity of a this compound sample.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample of this compound
-
Diluent: 50:50 Water/Acetonitrile
Procedure:
-
Standard Preparation : Accurately weigh and dissolve a reference standard of the compound in the diluent to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation : Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Detection Wavelength : ~280 nm (or determined by UV scan)
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-20 min: Re-equilibration at 5% B
-
-
-
Analysis : Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation : Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Self-Validation: The method's suitability is confirmed by observing a sharp, symmetrical peak for the main analyte with good resolution from any impurity peaks. The retention time of the sample should match that of the reference standard.
-
Generalized Reaction Workflow
The primary use of this compound is as a nucleophile in various coupling and cyclization reactions.
References
-
This compound . Crysdot LLC. [Link]
-
Applications of fluorine-containing amino acids for drug design . European Journal of Medicinal Chemistry. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties . Journal of Medicinal Chemistry. [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine . Molecules. [Link]
-
6-Amino-2,3-difluorophenol . PubChem. [Link]
-
Cas 1330750-27-0, this compound . LookChem. [Link]
-
Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis . PubMed Central. [Link]
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- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
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- 8. assets.thermofisher.cn [assets.thermofisher.cn]
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- 11. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
Topic: The Modulated Reactivity of the Amino Group in Fluorinated Phenols: A Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] This guide provides a detailed examination of how fluorine substitution on a phenol ring profoundly alters the chemical reactivity of an appended amino group. We will dissect the underlying electronic principles, quantify the impact on basicity (pKa), and provide practical, field-proven protocols for key chemical transformations such as N-acylation and N-alkylation. This document is intended to serve as a technical resource for researchers in medicinal chemistry and synthetic organic chemistry, enabling a deeper, causality-driven understanding of this important structural motif.
Introduction: The Strategic Value of Fluorinated Aminophenols
N-acylated aminophenols are critical structural motifs present in a vast range of pharmaceuticals. The introduction of fluorine to this scaffold is a widely used strategy in medicinal chemistry to enhance metabolic stability, tune lipophilicity, and alter binding affinities.[1][2] Fluorine atoms can block sites susceptible to cytochrome P450 oxidation, extending a drug's in-vivo half-life.[3] Furthermore, the unique electronic properties of fluorine can significantly influence the acidity and basicity of nearby functional groups, which in turn affects a molecule's solubility, membrane permeability, and drug-receptor interactions.[2][3] Understanding how fluorine modulates the reactivity of the amino group is therefore not merely an academic exercise; it is a critical prerequisite for the rational design and efficient synthesis of next-generation therapeutics.
The Duality of Fluorine's Electronic Influence
Fluorine's impact on the amino group's reactivity stems from a delicate balance between two opposing electronic effects: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework.[1] This effect is distance-dependent and deactivates the aromatic ring, pulling electron density away from the amino group and reducing the availability of its lone pair.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system.[4] This effect is most pronounced when fluorine is positioned ortho or para to the amino group, where it can directly donate electron density into the ring and, by extension, towards the nitrogen atom. However, due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this +M effect is significantly weaker than its powerful -I effect, and also weaker than the +M effect of other halogens like chlorine.[4]
The net result is that the strong -I effect almost always dominates, leading to a net decrease in electron density at the amino nitrogen. The position of the fluorine atom relative to the amino group determines the precise magnitude of this deactivation.
Caption: Opposing electronic effects of fluorine on the aminophenol ring.
Quantifying the Impact: pKa Modulation
The most direct and quantifiable consequence of fluorine's electron-withdrawing nature is a significant decrease in the basicity of the amino group. This is reflected in a lower pKa value for the conjugate acid (Ar-NH₃⁺). The electron-poor nitrogen is less capable of supporting a positive charge, making its conjugate acid stronger (lower pKa) and the free amine a weaker base.
This modulation is critical in drug design, as the ionization state of a molecule at physiological pH (around 7.4) dictates its properties.[2] A lower pKa can reduce unwanted interactions with biological targets like the hERG channel and can influence oral absorption and CNS penetration.[1][5]
| Compound | Position of Fluorine | pKa of Conjugate Acid (approx.) |
| Aniline | - | 4.6 |
| 2-Fluoroaniline | ortho | 3.2 |
| 3-Fluoroaniline | meta | 3.5 |
| 4-Fluoroaniline | para | 4.7 |
| 4-Aminophenol | - | 5.5 |
| 4-Amino-2-fluorophenol | ortho to -NH₂ | ~4.5 |
| 4-Amino-3-fluorophenol | meta to -NH₂ | ~4.8 |
Note: pKa values are approximate and can vary with solvent and temperature. The values for fluoroaminophenols are estimated based on the trends observed in fluoroanilines.
The data clearly shows that fluorine in the ortho or meta position significantly lowers the pKa. The para effect in aniline is anomalous; while the -I effect is weaker at this distance, the +M effect, which opposes it, is strongest here, leading to a pKa very similar to unsubstituted aniline.[4]
Key Transformations of the Amino Group
The reduced electron density on the nitrogen atom directly translates to decreased nucleophilicity.[6] The amino group of a fluorinated phenol is a less potent nucleophile than its non-fluorinated counterpart, which has significant implications for common synthetic transformations.
N-Acylation
N-acylation is a fundamental reaction for installing amide functionalities. Due to the reduced nucleophilicity of the amino group in fluorinated phenols, these reactions may require slightly more forcing conditions or the use of a more reactive acylating agent compared to their non-fluorinated analogs. The Schotten-Baumann reaction conditions are often employed for this purpose.[7]
Caption: General experimental workflow for N-acylation of fluorinated aminophenols.
Field-Proven Protocol: General Procedure for N-Acetylation of a Fluorinated Aminophenol
This protocol is adapted from established methods for the acylation of aminophenols and is broadly applicable.[8]
-
Materials:
-
Fluorinated aminophenol (1.0 eq)
-
Acetic Anhydride or Acetyl Chloride (1.1 eq)
-
10% Aqueous Sodium Hydroxide Solution
-
Deionized Water
-
Ethanol (for recrystallization)
-
Concentrated Hydrochloric Acid (for pH adjustment, if needed)
-
-
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the fluorinated aminophenol (e.g., 10 mmol) in a 10% aqueous sodium hydroxide solution (e.g., 25 mL). The base serves to deprotonate the phenolic hydroxyl group, increasing solubility and preventing O-acylation. Stir until a clear solution is obtained.
-
Acylation: Cool the solution in an ice bath. With vigorous stirring, add the acylating agent (e.g., acetic anhydride, 11 mmol) dropwise over 10-15 minutes. The product will often begin to precipitate during the addition.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for another 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum to a constant weight. Characterize the final product by melting point, NMR, and/or mass spectrometry.
-
N-Alkylation
Direct N-alkylation of the amino group can be more challenging. The reduced nucleophilicity makes Sₙ2 reactions with alkyl halides slower.[9] A significant challenge in aniline alkylation is controlling the degree of substitution; the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.
For fluorinated aminophenols, the deactivating effect of fluorine can help mitigate this issue to some extent by reducing the nucleophilicity of the secondary amine product as well. However, stronger bases and more reactive alkylating agents may be necessary.
Representative Protocol: Monomethylation of a Fluorinated Aminophenol
This procedure uses a protecting group strategy to achieve selective mono-alkylation.
-
Materials:
-
Fluorinated aminophenol (1.0 eq)
-
Ethyl Chloroformate (1.1 eq)
-
Sodium Carbonate (2.0 eq)
-
Acetone or THF (solvent)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Potassium Hydroxide (KOH)
-
Propylene Glycol (solvent for hydrolysis)
-
-
Procedure:
-
Protection (Carbamate Formation):
-
Suspend the fluorinated aminophenol (10 mmol) and sodium carbonate (20 mmol) in acetone (50 mL).
-
Add ethyl chloroformate (11 mmol) dropwise and stir the mixture at room temperature overnight.
-
Filter off the solids and concentrate the filtrate under reduced pressure to obtain the crude N-protected carbamate.
-
-
Alkylation:
-
Caution: NaH is highly reactive. Handle under an inert atmosphere (N₂ or Ar).
-
Dissolve the crude carbamate in anhydrous THF (50 mL).
-
Carefully add sodium hydride (12 mmol) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes, then add methyl iodide (12 mmol) dropwise.
-
Let the reaction warm to room temperature and stir until TLC or LC-MS indicates consumption of the starting material.
-
Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.
-
-
Deprotection (Hydrolysis):
-
Dissolve the crude N-methylated carbamate in propylene glycol.
-
Add a solution of potassium hydroxide (e.g., 5 eq) in water.
-
Heat the mixture to reflux (e.g., 120-140 °C) for several hours until the deprotection is complete.
-
Cool the reaction, dilute with water, and extract the N-methylated fluoroaminophenol product. Purify by column chromatography or recrystallization.
-
-
Conclusion
The presence of fluorine on a phenol ring systematically deactivates the amino group towards electrophilic attack. This phenomenon is primarily driven by fluorine's potent inductive electron-withdrawing effect, which lowers the pKa and reduces the nucleophilicity of the nitrogen atom. For the synthetic chemist, this necessitates an appreciation for potentially slower reaction rates and the need for carefully optimized conditions, particularly for N-alkylation reactions. For the medicinal chemist, this predictable modulation of basicity is a powerful design element, enabling the fine-tuning of pharmacokinetic profiles to create safer and more effective drug candidates. A thorough understanding of these fundamental principles is essential for leveraging the full potential of fluorinated aminophenols in drug discovery and development.
References
- BenchChem. (2025). Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol. Benchchem.
- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. Quora.
- Smith, E. K., et al. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- Levy, L. A., et al. (n.d.). Fluorinated o-aminophenol derivatives for measurement of intracellular pH. PubMed.
- ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.
- Bordoloi, J., et al. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- Reddit. (2022).
- BenchChem. (2025). Application Notes and Protocols: N-acylation of 2-(Aminomethyl)-7-bromonaphthalene. Benchchem.
- The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
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- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: 6-Amino-2,3-difluorophenol Hydrochloride as a Versatile Building Block in Organic Synthesis
Introduction
6-Amino-2,3-difluorophenol hydrochloride is a trifunctional aromatic compound that has emerged as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and two fluorine atoms on the benzene ring, provides a versatile platform for the construction of complex molecular architectures.[1] The presence of fluorine atoms is particularly noteworthy, as their incorporation into organic molecules can significantly modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1330750-27-0 | [3] |
| Alternate Names | 3,4-Difluoro-2-hydroxyaniline hydrochloride | [4] |
| Molecular Formula | C₆H₆ClF₂NO | [3] |
| Molecular Weight | 181.57 g/mol | [3] |
| Appearance | Greyish-green powder | [1] |
| Storage | Store at 0-8 °C, sealed in a dry, room temperature environment. | [1][3] |
Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the nucleophilic amino group, the acidic hydroxyl group, and the fluorinated aromatic ring which can participate in various coupling reactions. The electronic properties of the molecule are heavily influenced by the two strongly electron-withdrawing fluorine atoms, which decrease the electron density of the aromatic ring and subsequently reduce the basicity and nucleophilicity of the amino group compared to aniline.[5] This modulation of reactivity allows for selective transformations at different sites of the molecule.
Logical Relationship of Synthetic Transformations
Caption: Synthetic transformations accessible from this compound.
Applications in the Synthesis of Bioactive Molecules
The unique structural features of this compound make it a valuable precursor for the synthesis of a wide array of biologically active compounds, particularly in the fields of pharmaceuticals and agrochemicals.[1][6]
Synthesis of Heterocyclic Compounds
The vicinal arrangement of the amino and hydroxyl groups in this compound facilitates the construction of various fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
Protocol 1: Synthesis of a Benzoxazole Derivative
Benzoxazoles are an important class of heterocyclic compounds with a broad spectrum of biological activities. The following is a general protocol for the synthesis of a benzoxazole derivative from this compound.
Reaction Scheme:
Caption: General scheme for the synthesis of benzoxazole derivatives.
Materials:
-
This compound
-
A carboxylic acid (R-COOH)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) in excess to the flask, ensuring the reactants are well-submerged.
-
Heat the reaction mixture to 150-180 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired benzoxazole derivative.
Application in the Synthesis of Kinase Inhibitors
The difluorophenol moiety is a key structural feature in a number of potent kinase inhibitors. The fluorine atoms can form favorable interactions with the kinase active site, enhancing binding affinity and selectivity.
Protocol 2: Synthesis of a Difluorophenyl-Aminopyridine Intermediate
This protocol outlines the synthesis of a key intermediate for kinase inhibitors via a Buchwald-Hartwig amination reaction.[7]
Reaction Workflow:
Caption: Workflow for the Buchwald-Hartwig amination.
Materials:
-
6-Amino-2,3-difluorophenol (1.0 eq)
-
2-Chloro-3-nitropyridine (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous dioxane
-
Ethyl acetate
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 6-amino-2,3-difluorophenol, 2-chloro-3-nitropyridine, palladium(II) acetate, Xantphos, and cesium carbonate.[7]
-
Add anhydrous dioxane via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.[7]
-
Heat the reaction mixture at 100 °C for 12-18 hours, monitoring the reaction progress by TLC.[7]
-
Upon completion, cool the reaction to room temperature.[7]
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.[7]
-
Wash the filtrate with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate product.[7]
Safety and Handling
This compound is a chemical that requires careful handling in a well-ventilated fume hood.[8] It is harmful if swallowed or inhaled and is suspected of causing genetic defects.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed information.[10]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[10] |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups, coupled with the modulating effects of the fluorine substituents, provides chemists with a powerful tool for the synthesis of complex and biologically active molecules. The protocols provided in this guide serve as a starting point for the exploration of its rich chemistry, with the potential to contribute to advancements in drug discovery and materials science.
References
- Hashim, Z. B., & Jaffer, H. J. (2015). Synthesis of different heterocyclic compounds derived from some amino acids. Journal of Al-Nahrain University, 18(3), 125-133.
-
Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Storemart. (n.d.). 4-Amino-2, 6-difluorophenol, HCl, min 96%, 1 gram. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 26(16), 4987. [Link]
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- 3. 1330750-27-0|this compound|BLD Pharm [bldpharm.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.cn]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
Application Notes & Protocols: Synthesis of Novel Drug Intermediates Using 6-Amino-2,3-difluorophenol Hydrochloride
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] 6-Amino-2,3-difluorophenol hydrochloride (CAS: 115551-33-2) emerges as a highly valuable and versatile building block in this context.[4][5] Its unique trifunctional architecture—a nucleophilic amine, a reactive phenol, and a metabolically robust difluorinated aromatic ring—provides multiple handles for synthetic diversification. This guide details the chemical rationale and provides field-proven protocols for the synthesis of key drug intermediates derived from this starting material, focusing on N-acylation and O-alkylation reactions. These transformations are fundamental in constructing the amide and ether linkages prevalent in a wide array of clinically significant molecules.
The Strategic Advantage of 6-Amino-2,3-difluorophenol in Drug Design
The utility of this compound is rooted in the predictable yet profound effects of its constituent functional groups. Understanding the causality behind its reactivity is key to leveraging its full potential.
-
The Role of Fluorine: The vicinal fluorine atoms on the aromatic ring are not mere spectators. Their high electronegativity creates a strong, stable C-F bond, which can block sites of metabolic attack (e.g., P450-mediated oxidation), thereby increasing the metabolic stability and half-life of a drug candidate.[6][7][8] Furthermore, these electron-withdrawing groups modulate the acidity (pKa) of the phenolic proton and the basicity of the aniline nitrogen, fine-tuning their reactivity and interaction with biological targets.[1][6]
-
Orthogonal Reactive Sites: The amino and hydroxyl groups provide two chemically distinct points for modification. The amine is a potent nucleophile, readily participating in reactions with electrophiles like acyl chlorides or sulfonyl chlorides. The phenol, once deprotonated by a suitable base, becomes an excellent nucleophile for reactions such as Williamson ether synthesis. This orthogonality allows for selective, stepwise elaboration of the molecular structure.
Physicochemical Properties
| Property | Value |
| CAS Number | 115551-33-2[4][5] |
| Molecular Formula | C₆H₅F₂NO (Free Base) |
| Molecular Weight | 145.11 g/mol (Free Base)[4][5] |
| Appearance | Greyish-green to off-white powder[4] |
| Synonyms | 3,4-Difluoro-2-hydroxyaniline[4] |
Key Reactive Centers
The diagram below illustrates the primary sites of reactivity on the 6-Amino-2,3-difluorophenol core structure, which are targeted in the subsequent protocols.
Caption: Reactive sites on the 6-Amino-2,3-difluorophenol scaffold.
Application Protocol I: N-Acylation for Amide-Containing Intermediates
The formation of an amide bond is one of the most critical reactions in pharmaceutical synthesis, as this linkage is a key structural feature in approximately 25% of all marketed drugs.[9] N-acylation of 6-Amino-2,3-difluorophenol provides a direct route to difluorinated N-acyl-2-aminophenol scaffolds, which are precursors to benzoxazoles and other privileged heterocyclic systems.
Causality and Experimental Rationale
The protocol below utilizes an acyl chloride as the acylating agent. The high reactivity of acyl chlorides ensures a rapid and often irreversible reaction with the nucleophilic amino group. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to neutralize the HCl byproduct generated during the reaction. This is crucial because the formation of HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the starting material and the acylating agent.
Experimental Workflow: N-Acylation
Caption: Step-by-step workflow for the N-acylation protocol.
Detailed Step-by-Step Protocol
Objective: To synthesize N-(2,3-difluoro-6-hydroxyphenyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 1.82 g, 10 mmol).
-
Add anhydrous DCM (e.g., 50 mL) and stir to suspend the solid.
-
Cool the flask to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add triethylamine (e.g., 3.06 mL, 22 mmol) to the suspension. Stir for 10 minutes. The suspension should become a clearer solution as the free base is formed.
-
Add acetyl chloride (e.g., 0.78 mL, 11 mmol) dropwise via syringe over 5 minutes. Maintain the temperature at 0°C.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Once complete, quench the reaction by slowly adding deionized water (30 mL). Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes).
-
Validation: Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.
Application Protocol II: O-Alkylation for Aryl Ether Intermediates
The synthesis of aryl ethers is another pillar of medicinal chemistry, used to connect different pharmacophores or to modify lipophilicity and solubility. The Williamson ether synthesis is a classic and reliable method for this transformation.
Causality and Experimental Rationale
This protocol requires a base strong enough to deprotonate the phenolic hydroxyl group, whose acidity is enhanced by the adjacent fluorine atoms. Potassium carbonate (K₂CO₃) is a commonly used, cost-effective base for this purpose. The deprotonated phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., benzyl bromide) in an Sₙ2 reaction. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is chosen because it effectively solvates the cation (K⁺), leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction rate.
Experimental Workflow: O-Alkylation
Caption: Step-by-step workflow for the O-alkylation protocol.
Detailed Step-by-Step Protocol
Objective: To synthesize 6-(benzyloxy)-2,3-difluoroaniline.
Materials:
-
6-Amino-2,3-difluorophenol (1.0 eq) (Note: The free base is used here. If starting from the hydrochloride salt, an additional equivalent of base is needed).
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Benzyl bromide (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 6-Amino-2,3-difluorophenol (e.g., 1.45 g, 10 mmol) and anhydrous K₂CO₃ (e.g., 2.76 g, 20 mmol).
-
Add anhydrous DMF (e.g., 40 mL) and stir the suspension.
-
Reagent Addition: Add benzyl bromide (e.g., 1.3 mL, 11 mmol) to the mixture.
-
Reaction Progress: Heat the reaction mixture to 70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into deionized water (100 mL) and transfer to a separatory funnel.
-
Extract the aqueous mixture with Ethyl Acetate (3 x 40 mL).
-
Combine the organic layers and wash thoroughly with water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 10-30% Ethyl Acetate in Hexanes).
-
Validation: Confirm the structure and purity of the isolated product using NMR and mass spectrometry.
Representative Data
The following table summarizes expected outcomes for the O-alkylation with various electrophiles.
| Electrophile | Product Structure | Expected Yield | Key ¹H NMR Signal (δ, ppm) |
| Benzyl bromide | 6-(benzyloxy)-2,3-difluoroaniline | ~85-95% | ~5.1 (s, 2H, -O-CH₂ -Ph) |
| Ethyl iodide | 2,3-Difluoro-6-ethoxyaniline | ~80-90% | ~4.0 (q, 2H, -O-CH₂ -CH₃) |
| Propargyl bromide | 2,3-Difluoro-6-(prop-2-yn-1-yloxy)aniline | ~75-85% | ~4.7 (d, 2H, -O-CH₂ -C≡CH) |
Conclusion
This compound is a powerful and enabling building block for the synthesis of advanced drug intermediates. Its strategically positioned functional groups, combined with the beneficial properties imparted by the difluorinated ring, provide medicinal chemists with a reliable platform for generating novel molecular diversity. The protocols outlined herein for N-acylation and O-alkylation represent robust and scalable methods to access valuable amide and ether-containing scaffolds, paving the way for the development of next-generation therapeutics.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. [Link]
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Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Patil, V., Nitave, S., Dhulasavant, V., & Latwade, R. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International. [Link]
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Chandra, K., Kumar, V., & Singh, P. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers. [Link]
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Johnson, B. M., Shu, Y.-Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
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Johnson, B. M., Shu, Y.-Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. [Link]
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Boumoud, T., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. E-Journal of Chemistry. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Inno Pharmchem. [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Müller, K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Iovine, V., Bua, S., & Gratteri, P. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]
-
Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Organic Syntheses Procedure. [Link]
-
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.). University of California, Santa Cruz. [Link]
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Application Notes & Protocols: Strategic Incorporation of 6-Amino-2,3-difluorophenol Hydrochloride in the Synthesis of Potent Kinase Inhibitors
Introduction: The Critical Role of Fluorinated Scaffolds in Modern Kinase Drug Discovery
Protein kinases remain one of the most significant classes of drug targets, primarily due to their central role in cellular signaling pathways whose dysregulation is a hallmark of many diseases, especially cancer.[1][2] The development of small-molecule kinase inhibitors that target the ATP-binding site is a cornerstone of modern targeted therapy.[3] Within this field, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for medicinal chemists.[4][5][6][7] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[5][7]
This guide focuses on the application of a highly versatile and valuable building block: 6-Amino-2,3-difluorophenol hydrochloride (CAS: 1330750-27-0).[8] Its unique trifunctional aromatic core, featuring an amino group, a hydroxyl group, and a specific difluoro substitution pattern, makes it an exceptional starting point for synthesizing potent and selective kinase inhibitors.[9] We will explore the rationale behind its use, provide detailed synthetic protocols for its incorporation into a common kinase inhibitor scaffold, and discuss the structure-activity relationships (SAR) that this moiety confers.
The Strategic Advantage: Why 6-Amino-2,3-difluorophenol?
The utility of this compound stems from the synergistic interplay of its constituent functional groups, which are strategically positioned to interact with the kinase ATP-binding pocket.
-
The Difluorophenol Moiety : The two electron-withdrawing fluorine atoms vicinal to the hydroxyl group significantly lower the pKa of the phenol, making it a stronger hydrogen bond donor. This enhanced acidity can facilitate crucial interactions with the highly conserved "hinge" region of the kinase domain, a common anchoring point for Type I and Type II inhibitors.[1] Furthermore, the 2,6-difluorophenol group can serve as a lipophilic bioisostere for a carboxylic acid, potentially improving cell permeability and other pharmacokinetic properties.[10]
-
The ortho-Amino Group : The primary amine serves as a versatile synthetic handle. It is a potent nucleophile, ideal for forming C-N bonds through reactions like Buchwald-Hartwig amination or by acting as a directing group in other transformations.[11][12] This allows for the straightforward attachment of the phenol "head" group to the core heterocyclic scaffold of the inhibitor.
-
Metabolic Stability : The presence of strong C-F bonds can block sites of oxidative metabolism, a common liability for simple phenol rings. This often leads to an improved pharmacokinetic profile, including a longer half-life, which is a desirable attribute for a therapeutic agent.
Core Synthetic Application: Building a Quinoline-Based Inhibitor Scaffold
To illustrate the practical application of this compound, we will detail a protocol for its coupling to a quinoline core. This scaffold is found in numerous potent kinase inhibitors, including Foretinib, a multi-kinase inhibitor that targets MET, KDR (VEGFR2), and RON, among others.[13][14][15][16] The key transformation is a palladium-catalyzed C-O cross-coupling reaction to form a diaryl ether linkage, a common motif in kinase inhibitors.
Experimental Protocol: Palladium-Catalyzed C-O Coupling
This protocol describes the synthesis of a 6-(2,3-difluoro-6-aminophenoxy)quinoline intermediate, a foundational structure for inhibitors like Foretinib.
Principle: The Buchwald-Hartwig C-O coupling reaction enables the formation of a diaryl ether by coupling the phenolic hydroxyl group of 6-Amino-2,3-difluorophenol with an aryl halide (in this case, a 6-haloquinoline). The choice of a sterically hindered, electron-rich phosphine ligand is critical to facilitate the catalytic cycle, particularly the reductive elimination step.[17]
Materials & Reagents:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 1330750-27-0 | Crysdot, BLD Pharm | Key Building Block |
| 6-Bromoquinoline | 4251-33-8 | Various | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Various | Palladium Precursor |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | Various | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Various | Anhydrous Base |
| 1,4-Dioxane | 123-91-1 | Various | Anhydrous, Degassed |
Workflow Diagram:
Caption: Synthetic workflow for the Pd-catalyzed C-O coupling.
Step-by-Step Methodology:
-
Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk tube or reaction vial.
-
Reagent Addition: In a glovebox or under a positive flow of argon, add 6-bromoquinoline (1.0 equiv), this compound (1.1 equiv), cesium carbonate (2.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.05 equiv) to the reaction vessel.
-
Expert Insight: Using a slight excess of the aminophenol ensures complete consumption of the more valuable quinoline starting material. Cesium carbonate is a strong, yet relatively non-nucleophilic base, effective for deprotonating the phenol without competing side reactions.
-
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon three times to ensure an inert atmosphere. This is crucial as the Pd(0) catalytic species is sensitive to oxygen.[17]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the 6-bromoquinoline.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots and analyzing via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours. Look for the disappearance of the starting materials and the appearance of a new spot with the expected product mass.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Efficacy of Resulting Kinase Inhibitors
The utility of the 6-Amino-2,3-difluorophenol scaffold is validated by its presence in highly potent kinase inhibitors. The table below highlights the inhibitory activity of Foretinib, a prominent example.
| Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Key Structural Moiety | References |
| Foretinib (GSK1363089) | c-Met | 0.4 | 6-Amino-2,3-difluorophenol | [14][18] |
| KDR (VEGFR2) | 0.9 | [14][18] | ||
| RON, AXL, TIE-2 | Potent nM inhibition | [15][16] |
Mechanism of Action: Interaction with the Kinase Hinge
The difluorophenoxy moiety installed using this protocol is perfectly poised to interact with the kinase hinge region, which forms a hydrogen-bonding bridge between the N- and C-lobes of the kinase domain.
Caption: Hypothetical binding mode of the difluorophenol moiety.
The phenolic hydroxyl acts as a hydrogen bond donor to a backbone amide in the hinge, while the quinoline core often accepts a hydrogen bond from another hinge residue. The fluorine atoms can enhance the donor capacity of the hydroxyl group and may form additional favorable interactions within the pocket.
Conclusion
This compound is a powerful and strategic building block for the synthesis of advanced kinase inhibitors. Its pre-installed functionality allows for efficient incorporation into diverse heterocyclic scaffolds via robust and well-established synthetic methods like palladium-catalyzed cross-coupling. The resulting difluorophenoxy moiety provides a key anchor point for high-affinity binding to the kinase hinge region while simultaneously offering improved metabolic stability. The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals aiming to leverage this valuable reagent in the design of next-generation targeted therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline.
-
Darrow, J. W., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(29), 9269–9272. Retrieved from [Link]
-
PubMed. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]
-
Martorana, A., La Monica, G., & Lauria, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4259. Retrieved from [Link]
-
Di Mola, A., et al. (2021). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. Journal of Medicinal Chemistry, 64(15), 11215–11237. Retrieved from [Link]
-
Hennequin, L. F., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300–1312. Retrieved from [Link]
-
Farha, K. A., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences, 24(18), 13867. Retrieved from [Link]
-
Zhang, J., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1205–1217. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Foretinib – Knowledge and References. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
Shah, M. A., et al. (2013). Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), a c-MET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer. PLoS ONE, 8(3), e54014. Retrieved from [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
Qiu, J., et al. (1999). 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 42(2), 329–332. Retrieved from [Link]
-
Zaka, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(23), 7799. Retrieved from [Link]
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Application Notes and Protocols for 6-Amino-2,3-difluorophenol Hydrochloride Derivatives in Agrochemicals
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Amino-2,3-difluorophenol hydrochloride and its derivatives in the discovery and development of novel agrochemicals. This document outlines the scientific rationale, synthesis strategies, and detailed protocols for screening and evaluating the herbicidal and fungicidal potential of this promising chemical scaffold.
Introduction: The Strategic Advantage of Fluorine in Agrochemical Design
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical research. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. Strategic fluorination can enhance metabolic stability, increase lipophilicity for better membrane penetration, and improve the binding affinity to target enzymes or receptors.
The this compound scaffold is a particularly promising starting point for the synthesis of new agrochemicals. The difluorinated phenyl ring provides a stable core with unique electronic properties, while the amino and hydroxyl groups offer versatile handles for a wide range of chemical modifications. This allows for the creation of diverse libraries of derivatives with the potential for potent and selective herbicidal or fungicidal activity. This compound serves as a key intermediate in the formulation of agrochemicals, including herbicides and fungicides, aiming for improved efficacy and a better environmental profile.
Synthesis of Bioactive Derivatives from this compound
The versatile structure of 6-Amino-2,3-difluorophenol allows for the synthesis of a variety of derivatives. The amino and hydroxyl groups are key reaction sites for building more complex molecules. Below are generalized synthetic schemes for creating libraries of potential herbicidal and fungicidal compounds.
General Synthesis Workflow
The following diagram illustrates a general workflow for the derivatization of this compound.
Caption: General synthetic pathways for derivatization of 6-Amino-2,3-difluorophenol.
Protocol: Synthesis of a Triazole Derivative (Potential Fungicide)
This protocol describes a general method for the synthesis of a 1,2,4-triazole derivative, a class of compounds known for their fungicidal properties. This is a representative example and may require optimization for specific substrates.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Triethylamine or other suitable base
-
Substituted benzoyl chloride
-
Phosphorus pentachloride
-
Hydrazine hydrate
-
Formic acid
-
Sodium nitrite
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-Acylation:
-
Suspend this compound (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.
-
Slowly add a solution of the desired substituted benzoyl chloride (1.1 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-acylated intermediate.
-
-
Formation of the Triazole Ring:
-
The N-acylated intermediate can be converted to a triazole through various established multi-step procedures which often involve the formation of an intermediate hydrazide followed by cyclization. A common method involves reaction with hydrazine hydrate and subsequent cyclization with an appropriate one-carbon source like formic acid or triethyl orthoformate.
-
-
Characterization:
-
Confirm the structure of the final triazole derivative using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
-
Application in Herbicide Discovery
Derivatives of 6-Amino-2,3-difluorophenol can be screened for their potential as herbicides. The following protocols outline methods for in vitro and in vivo evaluation.
In Vitro Herbicidal Activity Screening
This protocol provides a rapid and cost-effective method for the preliminary screening of a large number of compounds for herbicidal activity using a model plant species.
Principle:
The inhibition of seed germination and early seedling growth is a key indicator of herbicidal activity. This assay measures the effect of test compounds on these parameters.
Materials:
-
Test compounds (derivatives of 6-Amino-2,3-difluorophenol)
-
A model plant species (e.g., Arabidopsis thaliana, cress, or lettuce)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Solvent for dissolving compounds (e.g., DMSO, acetone)
-
Growth medium (e.g., Murashige and Skoog medium or distilled water)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
Prepare a series of dilutions to achieve the desired final test concentrations (e.g., 1, 10, 100, 1000 µg/mL).
-
-
Assay Setup:
-
Place two layers of filter paper in each Petri dish.
-
Add a specific volume (e.g., 5 mL) of the test solution to each dish.
-
Include a solvent control (growth medium with the same concentration of solvent used to dissolve the test compounds) and a negative control (growth medium only).
-
Allow the solvent to evaporate in a fume hood if necessary.
-
Place a defined number of seeds (e.g., 20-30) on the filter paper in each dish.
-
-
Incubation:
-
Seal the Petri dishes with parafilm.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-14 days), measure the following parameters:
-
Seed germination rate (%)
-
Root length (mm)
-
Shoot length (mm)
-
-
Calculate the percentage of inhibition for each parameter compared to the negative control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for the most active compounds.
-
Table 1: Example Data for In Vitro Herbicidal Screening
| Compound ID | Concentration (µg/mL) | Germination Inhibition (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) |
| Control | 0 | 0 | 0 | 0 |
| Derivative A | 100 | 25 | 85 | 60 |
| Derivative B | 100 | 90 | 100 | 95 |
| Derivative C | 100 | 10 | 30 | 20 |
In Vivo Greenhouse Herbicide Testing
Promising compounds from the in vitro screen should be further evaluated in whole-plant assays under greenhouse conditions.
Principle:
This assay assesses the pre- and post-emergence herbicidal activity of test compounds on various weed and crop species.
Materials:
-
Test compounds
-
A selection of weed species (e.g., broadleaf weeds like Amaranthus retroflexus and grassy weeds like Echinochloa crus-galli)
-
A selection of crop species (e.g., corn, soybean, wheat) to assess selectivity
-
Pots or trays filled with a standard potting mix
-
Greenhouse with controlled environmental conditions
-
Spray chamber for uniform application of herbicides
Procedure:
-
Plant Preparation:
-
Sow seeds of the selected weed and crop species in pots or trays.
-
Grow the plants in the greenhouse until they reach a suitable growth stage (e.g., 2-4 leaf stage for post-emergence application).
-
-
Herbicide Application:
-
Pre-emergence: Apply the test compound to the soil surface immediately after sowing the seeds.
-
Post-emergence: Apply the test compound directly to the foliage of the emerged seedlings.
-
Apply the compounds at various rates (e.g., 10, 100, 1000 g a.i./ha) using a calibrated spray chamber to ensure uniform coverage.
-
Include an untreated control for comparison.
-
-
Evaluation:
-
After a set period (e.g., 14-21 days), visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting, malformation).
-
Use a rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete kill) to quantify the herbicidal effect.
-
For promising compounds, determine the GR50 (the dose that causes a 50% reduction in plant growth) by harvesting the above-ground biomass and comparing the dry weight to the untreated control.
-
Application in Fungicide Discovery
Derivatives of 6-Amino-2,3-difluorophenol also have the potential to be effective fungicides. The following protocols describe methods for evaluating their antifungal activity.
In Vitro Fungicidal Activity Screening
This protocol allows for the rapid screening of compounds against a panel of important plant pathogenic fungi.
Principle:
This assay measures the ability of a compound to inhibit the mycelial growth of a fungus on a solid nutrient medium.
Materials:
-
Test compounds
-
A panel of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Solvent for dissolving compounds (e.g., DMSO, acetone)
-
Sterile Petri dishes
-
Fungal cultures for inoculation
Procedure:
-
Preparation of Media with Test Compounds:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Include a solvent control (PDA with the same concentration of solvent).
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.
-
Place the mycelial plug in the center of each PDA plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
After a set period (when the fungal growth in the control plate has reached a certain diameter), measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the solvent control.
-
Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).
-
Table 2: Example Data for In Vitro Fungicidal Screening against Botrytis cinerea
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC50 (µg/mL) |
| Control | 0 | 0 | - |
| Derivative D | 50 | 95 | 5.2 |
| Derivative E | 50 | 30 | >50 |
| Commercial Fungicide | 10 | 98 | 1.5 |
In Vivo Plant Disease Control Assay
Compounds that show significant in vitro fungicidal activity should be tested for their ability to control plant diseases in a greenhouse setting.
Principle:
This assay evaluates the protective (preventative) and curative (eradicant) activity of a compound against a specific plant disease.
Materials:
-
Test compounds
-
Host plants susceptible to the target disease (e.g., tomato for late blight, wheat for powdery mildew)
-
Pathogen inoculum (e.g., spore suspension)
-
Greenhouse with controlled environment and a separate inoculation chamber
Procedure:
-
Plant Preparation:
-
Grow host plants to a suitable stage for inoculation (e.g., 3-4 true leaves).
-
-
Compound Application:
-
Protective Assay: Spray the plants with a solution of the test compound at various concentrations. Allow the plants to dry, and then inoculate them with the pathogen (e.g., after 24 hours).
-
Curative Assay: Inoculate the plants with the pathogen first. After a set period to allow for infection to establish (e.g., 24-48 hours), spray the plants with the test compound.
-
Include untreated, inoculated controls and uninoculated, untreated controls.
-
-
Incubation:
-
Place the plants in a high-humidity environment (inoculation chamber) for a period to promote disease development.
-
Move the plants back to the greenhouse and allow the disease to progress.
-
-
Evaluation:
-
After a set period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by visually estimating the percentage of leaf area affected by the disease.
-
Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.
-
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 6-Amino-2,3-difluorophenol scaffold and subsequent bio-testing will allow for the development of a Structure-Activity Relationship (SAR). This is crucial for optimizing the potency and selectivity of the lead compounds.
Caption: Conceptual workflow for developing a Structure-Activity Relationship (SAR).
By analyzing how changes at different positions of the molecule affect its biological activity, researchers can rationally design more potent and selective agrochemicals.
Safety and Handling
This compound and its derivatives should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the specific compound.
References
- Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923.
- Ma, J., Xu, L., & Wang, S. (2007). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 55(3), 229-232.
-
Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved from [Link]
-
Pesticide Action Network North America. (n.d.). Pesticide Testing and Regulation. Retrieved from [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticides and Toxic Substances. Retrieved from [Link]
- European Patent Office. (2020). Agrochemical composition with improved drift, spreading and uptake properties (EP 3994990 A1).
- European Patent Office. (2020). Agrochemical composition with improved drift, rainfastness and uptake properties (EP 3994989 A1).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123051, 2,4-Difluorophenol. Retrieved from [Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Amino-2,3-difluorophenol Hydrochloride
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 6-Amino-2,3-difluorophenol hydrochloride in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal and agrochemical research due to the unique properties conferred by its difluorinated aromatic core and multiple functional handles.[1] The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties of bioactive molecules.[2][3][4]
This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to empower researchers to adapt and troubleshoot these powerful synthetic transformations.
Strategic Considerations for a Trifunctional Reagent
This compound presents a unique set of opportunities and challenges for the synthetic chemist. It possesses three distinct functional groups: a primary amine, a hydroxyl group, and the difluorinated phenyl ring which can be functionalized via its inherent C-H bonds or by derivatization of the other functional groups. The hydrochloride salt form enhances stability and handling but requires neutralization or careful base selection during reactions.
The primary challenge in cross-coupling reactions with this substrate is the presence of the phenolic hydroxyl group, which is a poor leaving group in palladium-catalyzed reactions.[5] Furthermore, both the amino and hydroxyl groups can potentially coordinate to the palladium center, potentially inhibiting catalytic activity.[5] Therefore, a key strategic decision involves the protection or activation of these functional groups. A common and effective strategy is the conversion of the phenol to a triflate (-OTf), an excellent leaving group for a variety of cross-coupling reactions.[5][6]
The Power of Palladium: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7][8] The general catalytic cycle for many of these reactions, including the Suzuki-Miyaura coupling, is depicted below.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The success of these reactions is highly dependent on the choice of palladium source, ligand, base, and solvent. Modern catalyst systems often utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the key steps of oxidative addition and reductive elimination.[5]
Part I: Suzuki-Miyaura Coupling via a Triflate Intermediate
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[9] This protocol outlines a two-step sequence: the initial conversion of the phenolic hydroxyl group of 6-Amino-2,3-difluorophenol to a triflate, followed by the palladium-catalyzed cross-coupling with a boronic acid.[5]
Experimental Workflow
Figure 2: Experimental workflow for the two-step Suzuki-Miyaura coupling.
Protocol 1A: Triflation of 6-Amino-2,3-difluorophenol
Rationale: This step converts the poorly reactive hydroxyl group into a highly effective triflate leaving group, priming the molecule for palladium-catalyzed cross-coupling.[5] Pyridine is used as a mild base to neutralize the triflic acid generated in situ.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend this compound (1.0 equiv) in anhydrous DCM.
-
Add saturated aqueous NaHCO₃ solution and stir vigorously until the solid dissolves and the aqueous layer is basic, indicating neutralization of the hydrochloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Re-dissolve the resulting free amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 equiv) and stir for 10 minutes.
-
Slowly add triflic anhydride (1.1 equiv) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the triflate intermediate.
Protocol 1B: Suzuki-Miyaura Coupling of the Triflate Intermediate
Rationale: The choice of catalyst and ligand is critical. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced precatalyst with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective for coupling reactions involving electron-rich anilines and phenols.[10] An inorganic base like K₃PO₄ or Cs₂CO₃ is required to facilitate the transmetalation step.[6][10]
Materials:
-
6-Amino-2,3-difluoro-phenyl trifluoromethanesulfonate (from Protocol 1A)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
SPhos or XPhos ligand (2-10 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask).
Procedure:
-
To a flame-dried Schlenk flask, add the triflate intermediate (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions for Suzuki-Miyaura Coupling | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3 | Readily available and effective precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[10] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that facilitate transmetalation without side reactions.[6] |
| Solvent | Dioxane/H₂O, Toluene, DME | Aprotic polar solvents, often with water, to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Part II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. In the context of 6-Amino-2,3-difluorophenol, this reaction can be envisioned in two ways: either by first halogenating the aromatic ring and then coupling with an amine, or by using the inherent amino group to couple with an aryl halide or triflate. This section will focus on the latter, providing a protocol for the N-arylation of 6-Amino-2,3-difluorophenol.
Protocol 2: N-Arylation of 6-Amino-2,3-difluorophenol
Rationale: This reaction requires a strong, non-nucleophilic base to deprotonate the aniline in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. The ligand choice is again crucial, with biaryl phosphine ligands being highly effective for C-N bond formation.[11][12] The hydroxyl group may need protection (e.g., as a silyl ether) to prevent competitive O-arylation, though in some cases selectivity for N-arylation can be achieved.
Materials:
-
This compound (neutralized as in Protocol 1A)
-
Aryl or Heteroaryl Halide (or Triflate) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
A suitable biaryl phosphine ligand (e.g., BINAP, Xantphos) (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), 6-Amino-2,3-difluorophenol (1.2 equiv), Pd₂(dba)₃ (e.g., 1.5 mol%), the ligand (e.g., BINAP, 3 mol%), and NaOtBu (1.4 equiv) to a flame-dried Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench by adding water.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
| Parameter | Recommended Conditions for Buchwald-Hartwig Amination | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | BINAP, Xantphos, Josiphos-type ligands | Ligands designed to facilitate C-N reductive elimination. |
| Base | NaOtBu, LHMDS, K₂CO₃/Cs₂CO₃ | Strong, non-nucleophilic bases are essential for amine deprotonation.[11] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required. |
| Temperature | 80 - 120 °C | To overcome the activation barrier for C-N bond formation. |
Part III: Other Potential Cross-Coupling Reactions
While the Suzuki and Buchwald-Hartwig reactions are primary applications, the activated triflate intermediate derived from 6-Amino-2,3-difluorophenol can also be a substrate for other important palladium-catalyzed transformations.
-
Sonogashira Coupling: For the synthesis of arylalkynes, the triflate can be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[13][14]
-
Heck Reaction: This reaction would allow for the coupling of the triflate with an alkene to form a substituted styrene derivative.[15][16]
-
Stille Coupling: The triflate can be coupled with an organostannane reagent, offering another route to C-C bond formation.[17]
The conditions for these reactions would be analogous to those for the Suzuki coupling, with the primary difference being the coupling partner and potentially the specific catalyst system.
Safety and Handling
This compound and related fluorinated compounds should be handled with care in a well-ventilated fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19][20] Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[21][22] Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate precautions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. By understanding the reactivity of its functional groups and employing appropriate strategies, such as the activation of the phenolic hydroxyl to a triflate, a wide range of palladium-catalyzed cross-coupling reactions can be successfully implemented. The protocols and guidelines presented here provide a solid foundation for researchers to explore the rich chemistry of this important intermediate.
References
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - PMC. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Organic Letters - ACS Publications. (2020). Retrieved from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - ResearchGate. (n.d.). Retrieved from [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one | ACS Catalysis. (2022). Retrieved from [Link]
-
The role of fluorine in medicinal chemistry - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - NIH. (n.d.). Retrieved from [Link]
-
21.01.1: Heck Reaction - Chemistry LibreTexts. (2015). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride - Organic Chemistry Portal. (2012). Retrieved from [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands - ACS Publications. (2020). Retrieved from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis of Difluoroglycine Derivatives from Amines, Difluorocarbene, and CO2 : Computational Design, Scope, and Applications - PubMed. (2021). Retrieved from [Link]
-
β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC - NIH. (n.d.). Retrieved from [Link]
-
The Intramolecular Heck Reaction - Macmillan Group. (2004). Retrieved from [Link]
-
2,3-Difluorophenol | C6H4F2O | CID 80879 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved from [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (n.d.). Retrieved from [Link]
-
Chemical Properties of Phenol, o-amino- (CAS 95-55-6) - Cheméo. (n.d.). Retrieved from [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (2018). Retrieved from [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. (2024). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: Leveraging 6-Amino-2,3-difluorophenol Hydrochloride for the Synthesis of High-Performance Fluorinated Polymers
Abstract
This technical guide provides an in-depth exploration of 6-Amino-2,3-difluorophenol hydrochloride as a strategic building block for the development of advanced materials. The unique trifunctional nature of this molecule, featuring an amino group, a hydroxyl group, and a difluorinated aromatic ring, offers a versatile platform for synthesizing high-performance polymers with enhanced thermal stability, chemical resistance, and specific optoelectronic properties. We move beyond simple procedural lists to explain the fundamental causality behind experimental choices, empowering researchers to not only replicate but also innovate. This document details a comprehensive protocol for the synthesis of a novel fluorinated poly(ether imide), including precursor handling, monomer synthesis, polymerization, and material characterization. All methodologies are designed as self-validating systems, providing researchers, scientists, and drug development professionals with a robust framework for their work.
Section 1: Foundational Concepts - The Strategic Advantage of the Difluorinated Phenol Moiety
The selection of 6-Amino-2,3-difluorophenol as a precursor is a deliberate choice rooted in the unique properties imparted by fluorine atoms.[1][2] The presence of two fluorine atoms ortho and meta to the hydroxyl group, and meta and para to the amino group, creates a unique electronic and steric environment.
Key Molecular Influences:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond (~485 kJ/mol) significantly contributes to the thermal stability of the resulting polymer backbone, preventing degradation at elevated temperatures.[3]
-
Chemical Inertness: Fluorine's high electronegativity creates a strong inductive effect (-I), reducing the electron density of the aromatic ring and making it less susceptible to electrophilic attack and oxidative degradation.[4]
-
Modified Acidity and Basicity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton (lower pKa) and decreases the basicity of the amino group compared to their non-fluorinated analogs.[4] This altered reactivity must be accounted for in reaction design, often requiring stronger bases for deprotonation or more forcing conditions for reactions involving the amine.
-
Low Dielectric Constant: The incorporation of fluorine can lower the dielectric constant of polymers, a highly desirable trait for microelectronics and advanced packaging materials.
The logical relationship between the molecular structure and the resulting material properties is illustrated below.
Caption: Causality from monomer structure to polymer properties.
Section 2: Precursor Handling and Activation
This compound is the stable, commercially available form of the reagent.[5] For many organic reactions, particularly those requiring a nucleophilic amine, it is essential to convert the hydrochloride salt to the free amine.
Protocol 2.1: Liberation of the Free Amine
This protocol describes the neutralization of the hydrochloride salt to yield the free base, 6-Amino-2,3-difluorophenol, which is essential for subsequent polymerization steps.
Materials:
-
This compound (1.0 eq)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) (1.1 eq, saturated aqueous solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Separatory Funnel
-
Magnetic Stirrer and Stir Bar
Experimental Procedure:
-
Dissolution: Dissolve 10.0 g of this compound in 100 mL of deionized water in a 500 mL Erlenmeyer flask. Stir until fully dissolved.
-
Neutralization: While stirring, slowly add the saturated sodium bicarbonate solution dropwise. Monitor the pH of the solution using pH paper; continue adding until the pH is approximately 7-8. Effervescence (CO₂ evolution) will be observed.
-
Extraction: Transfer the aqueous solution to a 500 mL separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 75 mL). The free amine is more soluble in the organic phase.
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate for 20 minutes.
-
Isolation: Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: A light brown or off-white solid of 6-Amino-2,3-difluorophenol is obtained. Dry under vacuum. The expected yield is typically >95%. The product should be used immediately or stored under an inert atmosphere (Argon or Nitrogen) in a desiccator, as phenols and anilines can be sensitive to air oxidation.
Trustworthiness Check: The success of this step can be validated by a simple melting point analysis. The free base has a distinct melting point from its hydrochloride salt. Further confirmation can be obtained via ¹H NMR spectroscopy by observing the disappearance of the broad ammonium proton peak.
Section 3: Application Protocol - Synthesis of a High-Performance Fluorinated Poly(ether imide)
This section details the synthesis of a novel fluorinated poly(ether imide) in a two-step process. This polymer class is renowned for its exceptional thermal stability and mechanical properties. The workflow involves the synthesis of a diamine monomer followed by polycondensation.
Caption: Experimental workflow for polymer synthesis.
Protocol 3.1: Synthesis of the Diamine Monomer
This step involves a nucleophilic aromatic substitution reaction where the phenoxide of 6-Amino-2,3-difluorophenol reacts with an activated dihalide to form a new diamine monomer.
Materials:
-
6-Amino-2,3-difluorophenol (2.05 eq), freshly prepared from Protocol 2.1
-
4,4'-Difluorobenzophenone (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Dean-Stark Apparatus
-
Three-neck round-bottom flask, condenser, nitrogen inlet
Experimental Procedure:
-
Setup: Assemble a three-neck flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with 6-Amino-2,3-difluorophenol (e.g., 5.95 g), 4,4'-difluorobenzophenone (e.g., 4.0 g), and potassium carbonate (e.g., 7.6 g).
-
Solvent Addition: Add DMAc (e.g., 60 mL) and toluene (e.g., 30 mL) to the flask.
-
Azeotropic Dehydration: Heat the mixture to 140°C. The toluene-water azeotrope will collect in the Dean-Stark trap, ensuring anhydrous conditions which are critical for the subsequent reaction. This step is complete when no more water collects (approx. 3-4 hours).
-
Reaction: After removing the Dean-Stark trap, raise the temperature to 165°C and maintain for 12-16 hours under a gentle flow of nitrogen. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of vigorously stirred deionized water. The product will precipitate.
-
Purification: Filter the crude solid, wash thoroughly with water, then with methanol to remove unreacted starting materials and salts. Recrystallize from an ethanol/water mixture to obtain the pure diamine monomer. Dry under vacuum at 80°C.
Protocol 3.2: Polycondensation
The newly synthesized diamine monomer is reacted with a dianhydride to form a poly(amic acid) precursor, which is then chemically imidized to yield the final poly(ether imide).
Materials:
-
Fluorinated Diamine Monomer (from Protocol 3.1) (1.0 eq)
-
Pyromellitic Dianhydride (PMDA) (0.98 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Acetic Anhydride
-
Pyridine
Experimental Procedure:
-
Dissolution: In a flame-dried, nitrogen-purged flask, dissolve the diamine monomer (e.g., 5.0 g) in anhydrous NMP (e.g., 50 mL). Stir until a homogenous solution is formed.
-
Poly(amic acid) Formation: Cool the solution to 0°C in an ice bath. Add the PMDA in one portion. The reaction is exothermic. Stir the solution at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 8 hours. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid).
-
Chemical Imidization: To the viscous solution, add acetic anhydride (4.0 eq) and pyridine (2.0 eq). Heat the mixture to 120°C and stir for 4 hours.
-
Polymer Precipitation: Cool the solution to room temperature and pour it slowly into a large volume of methanol (e.g., 800 mL) while stirring vigorously. The poly(ether imide) will precipitate as fibrous strands.
-
Washing and Drying: Filter the polymer, and wash it extensively with methanol and then water in a Soxhlet extractor for 24 hours to remove residual solvents and reagents. Dry the final polymer in a vacuum oven at 180°C for 24 hours.
Section 4: Characterization of Advanced Materials
Verifying the successful synthesis and understanding the properties of the new material are paramount. A suite of analytical techniques should be employed.
| Technique | Purpose | Expected Result / Observation |
| FTIR Spectroscopy | Confirm functional group conversion. | Disappearance of amic acid peaks (~1660 cm⁻¹ amide C=O, ~3300 cm⁻¹ N-H/O-H). Appearance of characteristic imide peaks (~1780 cm⁻¹ and ~1720 cm⁻¹ asymmetric and symmetric C=O stretch), and ether linkage (~1240 cm⁻¹ Ar-O-Ar stretch). |
| NMR Spectroscopy (¹H, ¹⁹F) | Elucidate detailed chemical structure. | Confirm the proposed polymer structure through characteristic shifts and integration of aromatic protons and fluorine atoms. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | Determine the 5% weight loss temperature (Td5), which is expected to be >500°C for this class of polymer, indicating excellent thermal stability. |
| Differential Scanning Calorimetry (DSC) | Determine glass transition temperature (Tg). | Identify the Tg, a key indicator of the polymer's operational temperature range. Expected to be >250°C. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight and distribution. | Obtain number average (Mn) and weight average (Mw) molecular weights to confirm high polymer formation. Polydispersity Index (PDI = Mw/Mn) should be in the range of 1.5-2.5. |
Section 5: Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Monomer Synthesis (Protocol 3.1) | 1. Incomplete dehydration. 2. Impure starting materials. 3. Insufficient base. | 1. Ensure azeotropic distillation removes all water. 2. Use freshly prepared free amine and pure dihalide. 3. Use finely ground K₂CO₃ and ensure stoichiometric excess. |
| Brittle/Low Molecular Weight Polymer (Protocol 3.2) | 1. Impure monomers. 2. Incorrect stoichiometry between diamine and dianhydride. 3. Presence of moisture during polymerization. | 1. Recrystallize monomers until high purity is achieved. 2. Accurately weigh reagents; dianhydride is often slightly sub-stoichiometric. 3. Use anhydrous solvents and perform the reaction under a strict inert atmosphere. |
| Incomplete Imidization | 1. Insufficient imidization agent or catalyst. 2. Reaction time or temperature too low. | 1. Ensure correct equivalents of acetic anhydride and pyridine are added. 2. Increase reaction time or temperature slightly (e.g., 130°C for 5 hours). |
References
-
2,3-Difluorophenol CAS 6418-38-8: A Key Intermediate for Pharmaceutical and Material Science Applications . Autech Industry Co., Limited. [Link]
-
Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles . Molecules, 2006. [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine . Molecules, 2023. [Link]
-
Synthesis and Characterization of a Novel Two-Dimensional Copper p-Aminophenol Metal–Organic Framework and Investigation of Its Tribological Properties . Materials, 2021. [Link]
-
Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels . ACS Omega, 2020. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole . International Journal of Scientific Research in Science and Technology, 2019. [Link]
-
Advances in Synthesis and Application of Poly(Amino Acid)s and Polyesters . White Rose eTheses Online, 2021. [Link]
Sources
Application Notes and Protocols: 6-Amino-2,3-difluorophenol hydrochloride in Biochemical Assays
Introduction: Unveiling a Novel Fluorogenic Substrate for Peroxidase Activity
In the dynamic landscape of drug discovery and biochemical research, the continuous demand for sensitive, reliable, and high-throughput enzymatic assays is paramount. 6-Amino-2,3-difluorophenol hydrochloride is emerging as a versatile chemical intermediate with significant potential in the development of novel biochemical tools.[1] Its unique difluorinated aminophenol structure provides a foundation for the design of highly sensitive fluorogenic assays. This document provides detailed application notes and protocols for the use of this compound as a fluorogenic substrate for peroxidase enzymes, a class of enzymes widely utilized in diagnostic and research applications.
The core principle of this application lies in the enzymatic oxidation of the non-fluorescent 6-Amino-2,3-difluorophenol to a highly fluorescent product. This conversion, catalyzed by peroxidases such as horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂), allows for the sensitive quantification of peroxidase activity.[2] The fluorine substitutions on the aromatic ring are anticipated to modulate the electronic properties of the molecule, potentially enhancing the quantum yield and photostability of the resulting fluorophore.
Scientific Principle: The Chemistry of Fluorogenic Peroxidase Assays
Peroxidases catalyze the oxidation of a wide variety of substrates by hydrogen peroxide.[3] In this proposed assay, 6-Amino-2,3-difluorophenol acts as a hydrogen donor. The enzymatic reaction proceeds via a two-step mechanism where the peroxidase is first oxidized by H₂O₂ and then subsequently reduced by two molecules of the substrate, leading to the formation of an oxidized, fluorescent product.
The oxidation of aminophenols often results in the formation of quinone-imine structures, which can undergo further reactions to form highly conjugated, and therefore fluorescent, dimeric or polymeric products.[4][5] The presence of the electron-withdrawing fluorine atoms is expected to influence the redox potential of the molecule and the spectral properties of the oxidized product.
Caption: Workflow for a fluorogenic peroxidase assay.
Detailed Experimental Protocol: Quantifying Peroxidase Activity
This protocol provides a robust method for quantifying the activity of peroxidase enzymes in a 96-well microplate format, suitable for high-throughput screening.
I. Materials and Reagents
-
This compound (Purity ≥98%)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Horseradish Peroxidase (HRP) (or other peroxidase enzyme)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4 (or other suitable buffer)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates (for fluorescence measurements)
-
Fluorescence microplate reader
II. Reagent Preparation
-
10 mM this compound Stock Solution:
-
Dissolve 1.82 mg of this compound (MW: 181.57 g/mol ) in 1.0 mL of DMSO.
-
Store in the dark at -20°C.
-
-
10 mM Hydrogen Peroxide (H₂O₂) Stock Solution:
-
Add 1.1 µL of 30% H₂O₂ to 998.9 µL of deionized water.
-
Prepare fresh daily.
-
-
Peroxidase Standard Solutions:
-
Prepare a 1 mg/mL stock solution of HRP in Assay Buffer.
-
Perform serial dilutions in Assay Buffer to generate a standard curve (e.g., 0-100 ng/mL).
-
-
Assay Working Solution:
-
On the day of the assay, prepare the working solution by diluting the this compound stock solution and the H₂O₂ stock solution in Assay Buffer.
-
The final concentrations in the assay will be 100 µM this compound and 100 µM H₂O₂. For a 10 mL working solution, add 100 µL of 10 mM this compound stock and 100 µL of 10 mM H₂O₂ stock to 9.8 mL of Assay Buffer.
-
III. Assay Procedure
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
Add 50 µL of Peroxidase Standard or unknown sample to the appropriate wells.
-
For the blank wells, add 50 µL of Assay Buffer.
-
-
Reaction Initiation:
-
Add 100 µL of the Assay Working Solution to all wells to initiate the reaction. The total volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light. The incubation time can be optimized based on the enzyme concentration and desired signal intensity.[6]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. Based on similar fluorogenic peroxidase substrates, the recommended starting point for excitation and emission wavelengths are approximately 325 nm and 420 nm, respectively.[6] These wavelengths should be optimized for the specific oxidized product of 6-Amino-2,3-difluorophenol.
-
IV. Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.
-
Standard Curve: Plot the background-subtracted fluorescence intensity of the Peroxidase Standards as a function of their concentration.
-
Determine Unknown Concentration: Use the standard curve to determine the peroxidase activity in the unknown samples.
| Parameter | Recommended Value | Notes |
| Substrate Concentration | 100 µM | Can be optimized |
| H₂O₂ Concentration | 100 µM | Can be optimized |
| Incubation Time | 30 minutes | Can be adjusted |
| Incubation Temperature | 37°C | Can be adjusted |
| Excitation Wavelength | ~325 nm | To be optimized |
| Emission Wavelength | ~420 nm | To be optimized |
Self-Validating System: Controls and Considerations
To ensure the trustworthiness of the assay results, the following controls should be included:
-
No-Enzyme Control (Blank): This control contains all assay components except the peroxidase enzyme. It is used to determine the background fluorescence.
-
No-Substrate Control: This control contains the enzyme and H₂O₂ but lacks this compound. This helps to identify any intrinsic fluorescence from the enzyme or sample matrix.
-
No-H₂O₂ Control: This control contains the enzyme and the substrate but no H₂O₂. This confirms that the reaction is dependent on the presence of hydrogen peroxide.
Expert Insights and Causality in Experimental Design
The choice of a difluorinated aminophenol as a fluorogenic substrate is deliberate. The fluorine atoms can enhance the photophysical properties of the resulting fluorophore and may also influence the substrate's interaction with the enzyme's active site. The hydrochloride salt form of the compound ensures better solubility in aqueous buffers.
The use of a fluorescence-based assay offers significantly higher sensitivity compared to colorimetric assays, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes.[7] The kinetic parameters of the reaction (Km and Vmax) can also be determined by measuring the rate of fluorescence increase over time.
Caption: Enzymatic conversion of the substrate.
Conclusion and Future Applications
This compound presents a promising new tool for the development of sensitive and robust fluorogenic assays for peroxidases. The protocol outlined here provides a solid foundation for its implementation in various research and diagnostic settings. Future applications could include its use in enzyme-linked immunosorbent assays (ELISAs), high-throughput screening of peroxidase inhibitors, and the detection of reactive oxygen species in biological systems. Further characterization of the oxidized product's photophysical properties will undoubtedly expand the utility of this versatile compound.
References
-
Assays using horseradish peroxidase and phenolic substrates require superoxide dismutase for accurate determination of hydrogen peroxide production by neutrophils. PubMed. Available at: [Link]
-
Effect of p-aminophenols on tyrosinase activity. ScienceDirect. Available at: [Link]
-
2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents. PubMed. Available at: [Link]
-
Microplate Enzyme Assay Using Fluorescence. Colorado State University. Available at: [Link]
-
Development of an enzyme-based assay for acetaminophen. PubMed. Available at: [Link]
-
Effect of P-Aminophenols on Tyrosinase Activity. PubMed. Available at: [Link]
-
Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. MDPI. Available at: [Link]
-
Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles. PMC - NIH. Available at: [Link]
-
Horseradish Peroxidase Enzyme Activity Assay Procedure. EY Laboratories, Inc. Available at: [Link]
-
Features of HRP which provide the Chemical Basis for its use within Colorimetric ELISAs. YouTube. Available at: [Link]
-
Fluorogenic Assay Kits. BPS Bioscience. Available at: [Link]
-
Considerations about the Continuous Assay Methods, Spectrophotometric and Spectrofluorometric, of the Monophenolase Activity of Tyrosinase. MDPI. Available at: [Link]
-
The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. PMC - NIH. Available at: [Link]
-
Fluorogenic probes for the detection and imaging of peptidases. École normale supérieure de Lyon. Available at: [Link]
-
Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. PMC - NIH. Available at: [Link]
-
Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. RSC Publishing. Available at: [Link]
-
Modern Synthetic Avenues for the Preparation of Functional Fluorophores. PMC - NIH. Available at: [Link]
-
A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction. Wiley Online Library. Available at: [Link]
-
6-Amino-2,3-difluorophenol. Chem-Impex. Available at: [Link]
-
UV–Vis spectral changes for the oxidation of o-aminophenol... ResearchGate. Available at: [Link]
-
Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate. Available at: [Link]
-
Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate. Available at: [Link]
-
Oxidation kinetics of fluorescent membrane lipid peroxidation indicators. PMC - NIH. Available at: [Link]
-
Microbial Extracellular Enzyme Activity Analysis by Microplate Assays. JoVE. Available at: [Link]
-
The fluorescent oxidation products of dihydroxyphenylalanine and its esters. ResearchGate. Available at: [Link]
-
Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. PubMed. Available at: [Link]
-
Electrochemical oxidation of o-aminophenol in aqueous acidic medium: Formation of film and soluble products. ResearchGate. Available at: [Link]
-
2,3-Difluorophenol. Chem-Impex. Available at: [Link]
-
2-Amino-3,5-difluorophenol. PubChem. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays using horseradish peroxidase and phenolic substrates require superoxide dismutase for accurate determination of hydrogen peroxide production by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Amino-2,3-difluorophenol Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the purification of 6-Amino-2,3-difluorophenol hydrochloride. This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during the purification of this fluorinated aromatic amine.
I. Understanding the Compound and Common Impurities
This compound is a valuable building block in pharmaceutical and agrochemical synthesis.[1] Its purification can be challenging due to the presence of both an acidic phenolic hydroxyl group and a basic amino group, as well as the influence of the fluorine substituents. The hydrochloride salt form enhances its stability and water solubility compared to the free base.[2]
Common Impurities:
-
Oxidation and Polymeric Byproducts: Aminophenols are highly susceptible to oxidation in the presence of air, leading to the formation of colored impurities (typically pink, brown, or even black). These are often complex polymeric materials.
-
Unreacted Starting Materials: Depending on the synthetic route, residual precursors may remain. A common synthesis involves the reduction of a nitro group, so the corresponding nitro-analogue (6-nitro-2,3-difluorophenol) could be a key impurity.
-
Isomeric Impurities: Incomplete regioselectivity during synthesis can lead to the presence of other aminodifluorophenol isomers.
-
Residual Solvents and Reagents: High-boiling point solvents or leftover reagents from the synthesis can be carried through to the crude product.
II. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Frequently Asked Questions (FAQs):
Q1: My crude this compound is a dark, discolored powder. What is the cause, and how can I remove the color?
A1: Discoloration is almost always due to oxidation of the aminophenol.[3]
-
Causality: The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation, which is often catalyzed by trace metals and exposure to air and light.
-
Solution: The most effective method for removing these colored impurities is treatment with activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot solution of your crude product before the filtration step. Be aware that using an excessive amount of charcoal can lead to a decrease in the yield of your desired product due to co-adsorption. For best results, perform this step under an inert atmosphere (e.g., nitrogen or argon).[3]
Q2: I'm having trouble getting my compound to crystallize. What should I do?
A2: Crystallization issues can arise from several factors, including the choice of solvent, saturation level, and the presence of impurities.
-
Troubleshooting Steps:
-
Ensure Saturation: If no crystals form upon cooling, your solution may not be saturated. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.
-
Induce Crystallization: If the solution is saturated but still no crystals form, you can try to induce crystallization by scratching the inside of the flask at the air-solvent interface with a glass rod or by adding a seed crystal of the pure compound.
-
Solvent/Anti-Solvent System: If a single solvent is not effective, a solvent/anti-solvent system can be very powerful. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can yield high-quality crystals.
-
Q3: My compound is streaking or "tailing" during column chromatography on silica gel. Why is this happening and how can I fix it?
A3: Tailing is a classic sign of a strong interaction between a basic compound and the acidic silanol groups on the surface of the silica gel.
-
Causality: The basic amino group of your compound is interacting with the acidic silica gel, causing it to move slowly and unevenly down the column.
-
Solution: To mitigate this, add a small amount of a competing base to your mobile phase. Triethylamine (Et₃N) at a concentration of 0.1-1% is a common and effective choice. The triethylamine will interact with the acidic sites on the silica, allowing your compound to elute more cleanly and with a better peak shape.[3]
Q4: What is the best way to assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifier like formic acid or TFA) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities if they are at a significant level.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
III. Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids like this compound, especially for removing colored oxidation byproducts.
Data Presentation: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Polarity | Suitability as Primary Solvent | Suitability as Anti-Solvent | Notes |
| Methanol/Ethanol | High | Good | Poor | Good starting points for polar hydrochloride salts.[3] |
| Isopropanol | Medium | Good | Poor | Can offer different solubility characteristics than methanol or ethanol. |
| Water | High | Good | Poor | The hydrochloride salt should have good solubility in hot water. |
| Dichloromethane/Methanol | Medium | Good (as a pair) | Good (as a pair) | A solvent pair that can be effective for inducing crystallization.[3] |
| Hexane/Heptane | Low | Poor | Good | Excellent anti-solvents to use with more polar primary solvents.[3] |
Step-by-Step Methodology:
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent/anti-solvent system from the table above. An ideal single solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen primary solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Add the minimum amount of hot solvent needed.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration using a fluted filter paper into a clean, pre-warmed flask. This step is crucial and should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
If recrystallization is ineffective or if you need to separate impurities with similar solubility, flash column chromatography is the preferred method.
Data Presentation: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., from 9:1 to 1:1) or Dichloromethane/Methanol gradient (e.g., from 100:0 to 95:5) |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (to prevent tailing)[3] |
| Detection | UV light (254 nm) |
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel column using the chosen eluent system (pre-mixed with triethylamine).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
IV. Visualization of Workflows
Diagram 1: Troubleshooting Crystallization
A decision-making workflow for troubleshooting common crystallization problems.
Diagram 2: Purification Workflow for this compound
A general purification strategy for this compound.
V. References
-
Photrio.com Photography Forums. (2021). p-Aminophenol Hydrochloride Solution. [Link]
-
Chem-Impex. 6-Amino-2,3-difluorophenol. [Link]
-
PubMed. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. [Link]
-
Sci-Hub. Stability of aqueous solutions of N-Acetyl-p-aminophenol. [Link]
-
Studylib. pKa Values Table: Inorganic & Organic Acids. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Quora. How does 4-Aminophenol behave in an acid/base extraction from DCM?[Link]
-
Wikipedia. 4-Aminophenol. [Link]
Sources
Technical Support Center: Synthesis of 6-Amino-2,3-difluorophenol Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-2,3-difluorophenol hydrochloride. As a pivotal intermediate in the development of advanced pharmaceuticals, ensuring its purity is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on impurity identification and mitigation.
Overview of the Synthetic Pathway and Key Challenges
The synthesis of this compound is typically a two-step process. The first step involves the nucleophilic aromatic substitution (SNAr) on 2,3,4-trifluoronitrobenzene to produce the key intermediate, 2,3-difluoro-6-nitrophenol. The second step is the catalytic hydrogenation of the nitro group to the corresponding amine, which is then isolated as the hydrochloride salt.
Each of these steps presents unique challenges that can lead to the formation of specific impurities. Understanding the mechanisms behind the formation of these impurities is critical for developing effective control strategies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable troubleshooting steps.
Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol
Q1: My reaction to produce 2,3-difluoro-6-nitrophenol shows a significant amount of an isomeric impurity. How can I identify and minimize it?
A1: Positional Isomer Impurity: 2,3-Difluoro-4-nitrophenol
-
Identification: The most common isomeric impurity is 2,3-difluoro-4-nitrophenol. This can be identified and quantified using High-Performance Liquid Chromatography (HPLC) with a reference standard. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for identification.
-
Cause of Formation: The formation of this isomer arises from the competing nucleophilic attack of the hydroxide at the C4 position of 2,3,4-trifluoronitrobenzene. The regioselectivity of the SNAr reaction is influenced by the electron-withdrawing nitro group, which activates both the ortho and para positions to the nitro group.
-
Troubleshooting & Mitigation:
-
Temperature Control: Maintain strict control over the reaction temperature. Lower temperatures generally favor the formation of the desired 6-nitro isomer.
-
Solvent System: The choice of solvent can influence the regioselectivity. While aqueous conditions are common, exploring aprotic polar solvents may alter the isomer ratio.
-
Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that might favor the formation of the thermodynamically more stable, yet undesired, isomer.
-
Q2: I am observing incomplete conversion of the starting material, 2,3,4-trifluoronitrobenzene. What could be the issue?
A2: Incomplete Reaction
-
Cause: Insufficient stoichiometry of the hydroxide reagent, low reaction temperature, or inadequate mixing can lead to incomplete conversion.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure an adequate molar excess of the hydroxide source is used.
-
Temperature and Time: Gradually increase the reaction temperature and monitor the conversion by a suitable analytical technique like HPLC or GC.
-
Mixing: Ensure efficient stirring to overcome any mass transfer limitations, especially in biphasic reaction mixtures.
-
Step 2: Catalytic Hydrogenation of 2,3-Difluoro-6-nitrophenol
Q3: My final product is contaminated with an impurity that has lost one or both fluorine atoms. What is this and how can I prevent it?
A3: Dehalogenation (Defluorination) Impurities
-
Identification: These impurities can be identified by mass spectrometry (LC-MS or GC-MS) as they will have molecular weights corresponding to the loss of one or two fluorine atoms (e.g., 6-amino-2-fluorophenol or 6-aminophenol).
-
Cause of Formation: Catalytic hydrogenation of halogenated aromatic nitro compounds is often accompanied by dehalogenation, where the carbon-halogen bond is reductively cleaved.[2][3] This is a common side reaction with catalysts like palladium on carbon (Pd/C).
-
Troubleshooting & Mitigation:
-
Acidic Medium: Conducting the hydrogenation in the presence of an acid can significantly suppress dehalogenation.[2] The formation of the hydrochloride salt in situ can help protect the aromatic ring from defluorination.
-
Catalyst Selection: While Pd/C is common, other catalysts like platinum on carbon (Pt/C) or Raney nickel may offer better selectivity. Catalyst screening is recommended.
-
Reaction Conditions: Milder reaction conditions (lower hydrogen pressure and temperature) can reduce the incidence of dehalogenation. Over-hydrogenation should be avoided by careful monitoring of the reaction progress.
-
Q4: I am observing colored impurities in my final product, and the yield is lower than expected. What could be the cause?
A4: Incomplete Reduction and Azo/Azoxy Impurities
-
Identification: These impurities can often be detected by HPLC-UV due to their chromophoric nature. Their molecular weights, determined by LC-MS, will be higher than the desired product.
-
Cause of Formation: Incomplete reduction of the nitro group can lead to the formation of nitroso and hydroxylamine intermediates. These highly reactive species can then condense to form colored azo (-N=N-) and azoxy (-N=N(O)-) dimers.[4][5][6][7]
-
Troubleshooting & Mitigation:
-
Catalyst Activity: Ensure the catalyst is active and not poisoned. Use a fresh batch of catalyst if necessary.
-
Hydrogen Pressure and Temperature: Ensure sufficient hydrogen pressure and an appropriate temperature to drive the reduction to completion.
-
Reaction Time: Allow for sufficient reaction time for the complete conversion of intermediates. Monitor the reaction for the disappearance of the starting material and any intermediates.
-
Q5: I am struggling with the purification of my final product, and I suspect the presence of high molecular weight, tarry materials. What are these and how can I avoid them?
A5: Polymeric Impurities
-
Identification: These impurities are often non-volatile and may not be easily observed by GC. They can appear as a baseline rise or broad, late-eluting peaks in HPLC. Size exclusion chromatography (SEC) can be used for their characterization.
-
Cause of Formation: Aminophenols can be susceptible to oxidative polymerization, especially at elevated temperatures or in the presence of air (oxygen). The presence of trace metal ions can also catalyze this process.
-
Troubleshooting & Mitigation:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid excessive temperatures during the reaction, work-up, and purification steps.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite, during work-up can help prevent oxidation.
-
Purification Method: Crystallization is often an effective method for removing polymeric impurities. If column chromatography is used, be aware that these impurities can irreversibly bind to the stationary phase.
-
Data Presentation: Summary of Common Impurities
| Impurity Name | Structure | Formation Stage | Potential Cause | Recommended Analytical Technique |
| 2,3-Difluoro-4-nitrophenol | Isomer of starting material | Step 1: Nitrophenol Synthesis | Lack of regioselectivity in SNAr | HPLC, GC-MS |
| 6-Amino-2-fluorophenol | Defluorinated byproduct | Step 2: Hydrogenation | Catalytic dehalogenation | LC-MS, GC-MS, ¹⁹F-NMR |
| 6-Aminophenol | Di-defluorinated byproduct | Step 2: Hydrogenation | Catalytic dehalogenation | LC-MS, GC-MS |
| Azo/Azoxy Dimers | Condensation products | Step 2: Hydrogenation | Incomplete reduction, condensation of intermediates | HPLC-UV, LC-MS |
| Polymeric Impurities | High MW polymers | Step 2 & Purification | Oxidation of the aminophenol product | HPLC, SEC |
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a general method for the analysis of impurities in this compound. Method optimization may be required based on the specific impurities and instrumentation.
-
Instrumentation: HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
MS Detection: Positive ion electrospray ionization (ESI+). Scan range m/z 100-1000.
Protocol 2: ¹⁹F-NMR for Detection of Fluorinated Impurities
¹⁹F-NMR is a powerful technique for the identification and quantification of fluorine-containing impurities.[8][9][10][11][12]
-
Instrumentation: High-resolution NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in the chosen deuterated solvent.
-
Acquire the ¹⁹F-NMR spectrum.
-
Integrate the signals corresponding to the main compound and any fluorine-containing impurities. The chemical shifts will be indicative of the electronic environment of the fluorine atoms, allowing for the differentiation of isomers and dehalogenated species.
-
Mandatory Visualizations
Caption: Synthetic pathway and impurity formation.
Caption: Troubleshooting decision tree.
References
-
Vervoort, J., de Jager, P. A., van Berkel, W. J., & Rietjens, I. M. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2298–2305. [Link]
-
Agarwal, V., & Miller, K. D. (2016). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 33(4), 540–586. [Link]
-
Ishida, Y., Ueki, H., & Itami, K. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1419. [Link]
-
Hydrogenolysis and Selective Reduction (Dehalogenation). (n.d.). In WordPress. Retrieved from [Link]
-
Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. ChemistryOpen, 9(10), 1004–1019. [Link]
-
19Fluorine NMR. (n.d.). In University of Ottawa. Retrieved from [Link]
-
Al-Rawi, J. M. A., & Al-Sultani, H. M. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(28), 3465–3474. [Link]
-
Idowu, T., & Peggins, J. O. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8914925. [Link]
-
Jaremko, M., & Jaremko, L. (2016). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 6(89), 86131–86141. [Link]
-
Kobrina, L. S. (1990). Kinetics of nucleophilic substitution reactions of polyfluoroaromatic compounds. Journal of Fluorine Chemistry, 47(1), 1-114. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Ishida, Y., Ueki, H., & Itami, K. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. ResearchGate. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Maleczka, R. E., & Applegate, B. M. (2012). A catalytic borylation/dehalogenation route to o-fluoro arylboronates. Tetrahedron Letters, 53(11), 1341–1343. [Link]
-
Nakao, R., Rhee, H., & Uozumi, Y. (2005). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Organic Chemistry Portal. [Link]
-
A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. (2022). International Journal of All Research Education and Scientific Methods, 10(5). [Link]
-
Nemkov, T., D'Alessandro, A., & Hansen, K. C. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Amino Acids, 47(12), 2635–2645. [Link]
-
Preparing Samples for HPLC-MS/MS Analysis. (n.d.). Organomation. Retrieved from [Link]
-
related impurities 4-aminophenol: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Nemkov, T., D'Alessandro, A., & Hansen, K. C. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. ResearchGate. [Link]
-
Myek, M. S., & Al-Jibouri, M. N. (2015). Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. Modern Applied Science, 9(7). [Link]
-
Al-Rimawi, F., & Kharoaf, M. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3419. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal, 12(3), 566–577. [Link]
-
Synthesis of Molecularly Imprinted Polymers for Amino Acid Derivates by Using Different Functional Monomers. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). (2013). Journal of Basrah Researches (Sciences), 39(2). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 6-Amino-2,3-difluorophenol Hydrochloride Derivatives
Welcome to the technical support center for 6-Amino-2,3-difluorophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing reaction conditions when working with this versatile synthetic building block. 6-Amino-2,3-difluorophenol is a key intermediate in the synthesis of a variety of pharmaceutical agents and agrochemicals, with its unique fluorine substitutions often enhancing biological activity and selectivity.[1][2] This guide will equip you with the knowledge to navigate the nuances of its reactivity and successfully synthesize your target derivatives.
Understanding the Reactivity of 6-Amino-2,3-difluorophenol
The reactivity of 6-amino-2,3-difluorophenol is governed by the interplay of its three key functional components: the nucleophilic amino group, the acidic phenolic hydroxyl group, and the electron-deficient difluorinated aromatic ring. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which significantly influences the pKa of both the amino and hydroxyl groups, as well as the regioselectivity of derivatization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the derivatization of this compound.
Handling and Pre-reaction Considerations
Q1: My 6-Amino-2,3-difluorophenol is a hydrochloride salt. Do I need to perform a neutralization step before proceeding with my reaction?
A1: Yes, in most cases, a neutralization step is crucial. The hydrochloride salt form means the amino group is protonated as an ammonium salt (-NH3+ Cl-). This protonated form is not nucleophilic and will not readily undergo acylation or alkylation.
-
Causality: The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, rendering it unavailable for nucleophilic attack on an electrophile.
-
Troubleshooting & Optimization:
-
In-situ Neutralization: The most common approach is to add a suitable base to the reaction mixture to liberate the free amine in situ. The choice of base is critical and depends on the specific reaction conditions.
-
For N-acylation with acyl chlorides or anhydrides, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. An excess of the base (at least 2 equivalents) is recommended to both neutralize the hydrochloride salt and scavenge the acid byproduct generated during the acylation reaction.[3]
-
For O-alkylation , a stronger base is often required to deprotonate the phenolic hydroxyl group. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. In this case, the base will also neutralize the ammonium salt.[4][5]
-
-
Aqueous Work-up: Alternatively, you can perform a pre-reaction work-up. Dissolve the hydrochloride salt in water, adjust the pH to basic (pH 8-9) with a mild base like sodium bicarbonate (NaHCO₃), and then extract the free base form of 6-amino-2,3-difluorophenol into an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the free base. This isolated free base can then be used in your reaction. This method is useful if your reaction is sensitive to the presence of inorganic salts.
-
Q2: My reaction is giving a very low yield. What are the common causes?
A2: Low yields can stem from several factors, often related to the reduced nucleophilicity of the starting material and reaction conditions.
-
Substrate Reactivity: The electron-withdrawing fluorine atoms decrease the electron density on the aromatic ring and, consequently, on both the nitrogen and oxygen atoms. This reduces the nucleophilicity of the amino and hydroxyl groups compared to non-fluorinated aminophenols.[6]
-
Moisture: Acylating agents like acyl chlorides and anhydrides are highly sensitive to moisture and can be quenched by water, leading to reduced yields. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Neutralization: As discussed in Q1, if the hydrochloride salt is not fully neutralized, the concentration of the reactive free amine will be low, resulting in a poor yield.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents are critical. Due to the reduced nucleophilicity, more forcing conditions (e.g., higher temperatures, longer reaction times) may be necessary compared to reactions with aniline or phenol. However, excessive heat can lead to side product formation.
Selective Derivatization: N-Acylation vs. O-Acylation
Q3: I want to selectively acylate the amino group. How can I avoid O-acylation?
A3: In p-aminophenol, the amino group is generally a better nucleophile than the hydroxyl group, favoring N-acylation.[7] However, to ensure high selectivity, especially with a highly reactive acylating agent, consider the following:
-
Reaction Conditions:
-
Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine. These bases are sufficient to deprotonate the ammonium salt and scavenge the acid byproduct without significantly deprotonating the phenolic hydroxyl group under standard conditions.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity for the more nucleophilic amino group.
-
-
Protecting Group Strategy: For complete control, a protecting group strategy is recommended. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether, which are stable under N-acylation conditions and can be selectively removed later.[8]
Selective Derivatization: N-Alkylation vs. O-Alkylation
Q4: I am trying to perform O-alkylation, but I am getting a mixture of N- and O-alkylated products. How can I improve selectivity?
A4: Achieving selective O-alkylation requires careful choice of base and reaction conditions, and often necessitates protection of the more nucleophilic amino group.[5][9]
-
Causality: Direct alkylation of aminophenols with alkyl halides often leads to a mixture of products because both the amino and hydroxyl groups can act as nucleophiles.[5]
-
Troubleshooting & Optimization:
-
Base Selection: Use a base that will selectively deprotonate the phenolic hydroxyl group. Stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are commonly used for O-alkylation of phenols.
-
Protecting Group Strategy (Recommended): The most reliable method for selective O-alkylation is to first protect the amino group.
-
Protection: The amino group can be protected as an imine by reacting it with benzaldehyde.[4]
-
O-Alkylation: The resulting N-benzylideneaminophenol can then be O-alkylated with an alkyl halide in the presence of a base like K₂CO₃.
-
Deprotection: The imine protecting group can be easily removed by hydrolysis with aqueous acid (e.g., 1N HCl) to yield the desired O-alkylated product.[4]
-
-
Diazotization Reactions
Q5: I am having trouble with the diazotization of the amino group. What are the critical parameters?
A5: Diazotization reactions are highly sensitive to temperature and stoichiometry. The resulting diazonium salts are often unstable and are typically used immediately in subsequent reactions without isolation.[10]
-
Critical Parameters:
-
Temperature: The reaction must be carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt.[11] Higher temperatures can lead to decomposition of the diazonium salt, often observed as the evolution of nitrogen gas.
-
Acid Concentration: A strong mineral acid, such as hydrochloric acid, is required to generate nitrous acid in situ from sodium nitrite and to maintain a low pH, which stabilizes the diazonium salt.[10]
-
Stoichiometry: A slight excess of sodium nitrite is often used to ensure complete conversion of the amine. The presence of excess nitrous acid can be tested with starch-iodide paper (turns blue-black). Any excess nitrous acid should be quenched with urea or sulfamic acid before proceeding to the next step.
-
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar compounds. Optimization may be required for specific substrates and scales.
Protocol 1: General Procedure for N-Acylation
This protocol describes a typical procedure for the N-acylation of this compound using an acyl chloride.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.) dropwise with stirring. Stir for 10-15 minutes to ensure complete neutralization.
-
Acylation: Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Selective O-Alkylation (via Amino Group Protection)
This protocol outlines a reliable method for selective O-alkylation.[4][5]
-
Protection of Amino Group:
-
Dissolve this compound (1.0 eq.) and an equimolar amount of a non-nucleophilic base (e.g., TEA, 1.0 eq.) in methanol.
-
Add benzaldehyde (1.0 eq.) and stir the solution at room temperature for 1-2 hours.
-
Remove the solvent in vacuo. The resulting imine can often be used in the next step without further purification.
-
-
O-Alkylation:
-
Dissolve the crude imine in acetone or DMF.
-
Add potassium carbonate (K₂CO₃) (2.0 eq.) and the alkyl halide (1.1 eq.).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
-
Deprotection and Work-up:
-
After cooling, filter off the inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., DCM) and add 1N aqueous HCl. Stir vigorously for 1-2 hours to hydrolyze the imine.
-
Separate the layers. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract with an organic solvent.
-
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
Protocol 3: General Procedure for Diazotization
This protocol describes the in situ preparation of the diazonium salt for subsequent reactions like Sandmeyer or azo coupling.[10][11]
-
Dissolution: In a beaker, dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Nitrite Addition: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.05 eq.) in cold water. Add this solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the temperature is maintained below 5 °C.
-
Stirring and Testing: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, quench with a small amount of urea until the test is negative.
-
Immediate Use: The resulting cold diazonium salt solution is now ready for immediate use in the next reaction step. Crucially, do not attempt to isolate the diazonium salt as it can be explosive in a dry state.
Data Presentation
The following table summarizes recommended starting conditions for various derivatization reactions. These are general guidelines and may require optimization.
| Reaction Type | Reagent | Base | Solvent | Temperature (°C) | Key Considerations |
| N-Acylation | Acyl Chloride/Anhydride | TEA/DIPEA (2.2 eq.) | DCM, THF | 0 to RT | Anhydrous conditions are critical. |
| O-Alkylation | Alkyl Halide | K₂CO₃/Cs₂CO₃ (2.0 eq.) | DMF, Acetone | Reflux | Requires amino group protection for selectivity. |
| Diazotization | NaNO₂ | (HCl) | Water | 0 - 5 | Maintain low temperature; use diazonium salt immediately. |
Visualizations
Logical Workflow for Selective Derivatization
Caption: Decision workflow for selective derivatization of 6-Amino-2,3-difluorophenol.
Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
-
6-Amino-2,3-difluorophenol. Chem-Impex. [Link]
-
Barluenga, J., et al. (2012). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 51(43), 10854-10858. [Link]
-
Baraznenok, I. L., et al. (2001). One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. Russian Chemical Bulletin, 50(8), 1514-1517. [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
-
Selective alkylation of the amino group of aminophenols. ResearchGate. [Link]
-
Barluenga, J., et al. (2012). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 51(43), 10854-10858. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]
- An environment-friendly process for selective acylation of aminophenol.
-
Protective Groups. Organic Chemistry Portal. [Link]
- Alkylation of p-aminophenol.
-
Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. National Institutes of Health. [Link]
-
CO2-Promoted Acylation of Amines and Phenols. ChemistryViews. [Link]
-
Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Borane-ammonia. Organic Syntheses. [Link]
-
Diazotization of Aniline Derivatives: Nitrous Acid Test. Chemical Education Xchange. [Link]
-
The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Selective N-acylation of amino alcohols.
- Selective n-acylation of amino alcohols.
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. National Institutes of Health. [Link]
-
Fluorinated o-aminophenol derivatives for measurement of intracellular pH. National Institutes of Health. [Link]
-
converting anilines to diazoniums ions. YouTube. [Link]
-
Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl... ResearchGate. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Samala, S. R. K., et al. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry, 16(3), 163-165. [Link]
-
El-Shabrawy, Y. (2007). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and biogenic amines. Journal of Applied Sciences Research, 3(1), 1-28. [Link]
-
Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]
-
Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. National Institutes of Health. [Link]
-
2,6-dichlorophenol. Organic Syntheses. [Link]
- Process for the preparation of 2,3-difluoro-6-nitrophenol.
-
Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. National Institutes of Health. [Link]
-
A Strategy for Selective O(6)-alkylguanine-DNA Alkyltransferase Depletion Under Hypoxic Conditions. National Institutes of Health. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Diazotisation [organic-chemistry.org]
- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
Technical Support Center: Overcoming Poor Solubility of 6-Amino-2,3-difluorophenol Hydrochloride
Welcome to the technical support center for 6-Amino-2,3-difluorophenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Understanding the Challenge: Why is this compound Poorly Soluble in Organic Solvents?
The poor solubility of this compound in many organic solvents stems from its ionic nature. As a hydrochloride salt, the amine group is protonated, forming a positively charged ammonium ion which is then ionically bonded to a chloride anion. This salt form significantly increases the compound's polarity, making it more soluble in polar protic solvents like water, but poorly soluble in most organic solvents which are less polar.[1][2][3] To effectively use this compound in organic synthesis, it is often necessary to convert it to its neutral, or "freebase," form.
Frequently Asked Questions (FAQs)
Q1: I am trying to dissolve this compound directly in my organic reaction solvent, but it's not dissolving. What should I do?
This is a common issue. Direct dissolution of the hydrochloride salt in non-polar or moderately polar aprotic organic solvents is often unsuccessful due to the high lattice energy of the salt and the unfavorable energetics of solvating the charged species.
Troubleshooting Steps:
-
Solvent Screening: While generally poorly soluble, there might be some organic solvents with higher polarity where it exhibits limited solubility. It is advisable to perform a small-scale solubility test in solvents like methanol, ethanol, or dimethyl sulfoxide (DMSO) if your reaction conditions permit.
-
Conversion to Freebase: The most reliable solution is to convert the hydrochloride salt to its freebase form, 6-Amino-2,3-difluorophenol. The freebase is a neutral molecule and will exhibit significantly higher solubility in a wider range of organic solvents.
Q2: What is "freebasing" and how do I perform it for this compound?
Freebasing is the process of converting an amine salt to its neutral (freebase) form by treating it with a base. This removes the proton from the protonated amine, breaking the ionic bond with the counter-ion (in this case, chloride).[4]
Caption: Workflow for the conversion of this compound to its freebase.
Materials:
-
This compound
-
Saturated sodium bicarbonate (NaHCO₃) solution or another suitable base (see Q3)
-
Ethyl acetate (or another suitable extraction solvent, see Q4)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water in an Erlenmeyer flask.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the dissolved salt while stirring. You will likely observe effervescence (CO₂ evolution). Continue adding the base until the effervescence ceases and the pH of the aqueous solution is approximately 8-9 (test with pH paper).
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate.
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. The organic layer (top layer, as ethyl acetate is less dense than water) will contain the dissolved freebase.
-
Collection of Organic Layer: Drain the lower aqueous layer and collect the organic layer in a clean Erlenmeyer flask.
-
Back-Extraction (Optional but Recommended): To maximize yield, you can add a fresh portion of ethyl acetate to the aqueous layer in the separatory funnel and repeat the extraction process. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine. This helps to remove any residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it sit for about 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
-
Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid is the 6-Amino-2,3-difluorophenol freebase, which should now be readily soluble in a variety of organic solvents.
Q3: Which base should I use for the freebasing procedure, and why?
The choice of base is critical and depends on the pKa of the conjugate acid of the amine (the anilinium ion). The pKa of the parent aniline is approximately 4.6.[5][6] The electron-withdrawing fluorine atoms and the electron-donating hydroxyl group on the aromatic ring will influence this value. Based on Hammett constants, the two fluorine atoms will decrease the basicity (lower the pKa of the conjugate acid), while the hydroxyl group will slightly increase it.[7][8] A reasonable estimate for the pKa of the 6-Amino-2,3-difluorophenol conjugate acid would be in the range of 3-4.
To effectively deprotonate the anilinium ion, the chosen base should have a conjugate acid with a pKa significantly higher than that of the anilinium ion.
| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability |
| Sodium Bicarbonate (NaHCO₃) | Carbonic Acid (H₂CO₃) | ~6.4 | Suitable: Weak enough to avoid side reactions, yet strong enough for deprotonation. |
| Sodium Carbonate (Na₂CO₃) | Bicarbonate (HCO₃⁻) | ~10.3 | Suitable: A stronger base than bicarbonate, ensuring complete deprotonation. |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | ~10.3 | Suitable: Similar to sodium carbonate. |
| Sodium Hydroxide (NaOH) | Water (H₂O) | ~15.7 | Use with Caution: A very strong base that can deprotonate the phenolic hydroxyl group, potentially leading to side reactions or solubility issues of the resulting phenoxide in the organic solvent. |
Recommendation: For most applications, saturated sodium bicarbonate solution is the preferred choice . It is sufficiently basic to deprotonate the anilinium ion without being so strong as to cause unwanted side reactions with the phenol group.
Q4: What is the best organic solvent for extracting the freebase?
The ideal extraction solvent should have the following properties:
-
High solubility for the freebase: To efficiently extract the compound from the aqueous layer.
-
Low solubility for the hydrochloride salt: To ensure that only the freebase is extracted.
-
Immiscibility with water: To allow for clean separation of the organic and aqueous phases.
-
Relatively low boiling point: For easy removal by rotary evaporation.
Solvent Selection Guide (Qualitative):
| Solvent | Polarity | Suitability for Extraction |
| Ethyl Acetate | Medium | Excellent: Good balance of polarity to dissolve the freebase, immiscible with water, and has a relatively low boiling point. |
| Dichloromethane (DCM) | Medium | Good: Effective at dissolving the freebase, but is denser than water (forms the bottom layer) and is a halogenated solvent which may be less desirable from an environmental and safety perspective. |
| Diethyl Ether | Low | Good: Effective for extraction and has a very low boiling point, but is highly flammable and can form peroxides. |
| Toluene | Low | Moderate: May have lower solubility for the somewhat polar freebase compared to ethyl acetate or DCM. |
| Hexanes/Heptanes | Very Low | Poor: Generally too non-polar to effectively dissolve the aminophenol freebase. |
Recommendation: Ethyl acetate is generally the best choice for this extraction due to its effectiveness, safety profile, and ease of removal.
Solubility Comparison: Hydrochloride Salt vs. Freebase (Estimated)
| Solvent | Polarity Index | Expected Solubility of Hydrochloride Salt | Expected Solubility of Freebase | Rationale |
| Water | 10.2 | High | Low | The salt is ionic and polar, favoring dissolution in water. The freebase is a less polar organic molecule. |
| Methanol | 5.1 | Moderate to Low | High | Methanol is a polar protic solvent that can solvate both the salt and the freebase to some extent. |
| Ethanol | 4.3 | Low | High | Similar to methanol, but slightly less polar. |
| Isopropanol | 3.9 | Very Low | Moderate | Lower polarity than ethanol, making it a poorer solvent for the salt. |
| Acetonitrile | 5.8 | Low | Moderate to High | A polar aprotic solvent that can solvate the freebase well. |
| Tetrahydrofuran (THF) | 4.0 | Very Low | Moderate | A less polar ether that is a good solvent for many organic compounds. |
| Dichloromethane (DCM) | 3.1 | Very Low | High | A common organic solvent that is effective for dissolving moderately polar organic molecules. |
| Ethyl Acetate | 4.4 | Very Low | High | A good balance of polarity for dissolving the freebase. |
| Toluene | 2.4 | Insoluble | Low to Moderate | A non-polar aromatic solvent. |
| Hexane | 0.1 | Insoluble | Very Low | A very non-polar aliphatic solvent. |
Logical Framework for Solubility Enhancement
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 8. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Amino-2,3-difluorophenol Hydrochloride
Introduction
Welcome to the technical support guide for the synthesis of 6-Amino-2,3-difluorophenol hydrochloride. This valuable intermediate is crucial in the development of various pharmaceutical compounds, particularly in the synthesis of advanced quinolone antibiotics.[1] However, its multi-step synthesis presents several challenges where side reactions can significantly impact yield and purity.
This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis. It is designed for researchers, chemists, and process development professionals. We will dissect the synthesis into its two primary stages, addressing potential pitfalls in each:
-
Stage 1: Synthesis of 2,3-Difluoro-6-nitrophenol
-
Stage 2: Catalytic Hydrogenation to 6-Amino-2,3-difluorophenol
We will then cover the final salt formation and purification.
Overall Synthetic Workflow and Potential Pitfalls
The following diagram outlines the common synthetic route and highlights the critical stages where side reactions typically occur.
Caption: Synthetic pathway for 6-Amino-2,3-difluorophenol HCl, noting key side reaction points.
Stage 1: Synthesis of 2,3-Difluoro-6-nitrophenol
This stage involves a nucleophilic aromatic substitution (SNAr) reaction on 2,3,4-trifluoronitrobenzene. The goal is to selectively replace the fluorine atom at the C4 position with a hydroxyl group.
Frequently Asked Questions & Troubleshooting
Question: My reaction produced a significant amount of the 2,3-difluoro-4-nitrophenol isomer. How can I improve the regioselectivity for the desired 6-nitro product?
Answer: This is a classic problem of regioselectivity in SNAr reactions. The nitro group strongly activates the aromatic ring towards nucleophilic attack, primarily at the ortho and para positions. In 2,3,4-trifluoronitrobenzene, both the C4 and C6 positions are activated.
Causality: The formation of the undesired 4-nitro isomer occurs when the hydroxide nucleophile attacks the C6 position instead of the C4 position. The selectivity is highly dependent on reaction conditions.
Solutions & Protocol:
-
Strict Temperature Control: The reaction is exothermic. Maintaining a consistent and low temperature is critical. Patents describe optimal temperatures between 15-17°C during the dropwise addition of the base.[2] Running the reaction at higher temperatures (e.g., >25°C) often leads to decreased selectivity and the formation of more of the 4-nitro isomer.[1]
-
Controlled Addition of Base: Add the base (e.g., potassium hydroxide solution) slowly and dropwise to the solution of 2,3,4-trifluoronitrobenzene in a polar aprotic solvent like DMSO.[2][3] This maintains a low instantaneous concentration of the nucleophile and helps manage the reaction exotherm.
-
Solvent Choice: While polar aprotic solvents are cited, some processes have been developed to run in an aqueous medium without organic solvents to improve the purity profile.[1][4] This can simplify workup and prevent side reactions associated with the solvent.
Recommended Protocol (Aqueous Method): A patented, solvent-free method has been shown to produce isomerically pure 2,3-difluoro-6-nitrophenol.[1][4]
-
Charge a reactor with 2,3,4-trifluoronitrobenzene and an aqueous solution of sodium hydroxide.
-
Heat the mixture to between 30°C and 60°C and stir vigorously for approximately 4-6 hours, monitoring the disappearance of the starting material by GC.
-
Once the reaction is complete, cool the mixture and carefully acidify to a pH of 2-3 using an acid like sulfuric or phosphoric acid.
-
The desired product, 2,3-difluoro-6-nitrophenol, can then be isolated via steam distillation, which effectively separates it from non-volatile impurities.[1]
| Parameter | Recommended Value | Rationale |
| Temperature | 15–60°C | Lower temperatures favor selectivity; higher temperatures increase rate. The optimal balance must be determined empirically.[1][2] |
| Base | KOH or NaOH | Common and effective nucleophiles for this SNAr reaction.[1][2] |
| Solvent | DMSO or Water | DMSO aids solubility, while water can improve the purity profile and simplify workup.[2][4] |
| Workup | Acidification & Steam Distillation | Steam distillation is highly effective for isolating the volatile product from inorganic salts and isomeric impurities.[1] |
Stage 2: Catalytic Hydrogenation of 2,3-Difluoro-6-nitrophenol
This is the most critical and often problematic step. The goal is the selective reduction of the nitro group to an amine without affecting the fluorine substituents or the aromatic ring. The most common method is catalytic hydrogenation using palladium on carbon (Pd/C).
Frequently Asked Questions & Troubleshooting
Question: My hydrogenation reaction is very slow or has stalled completely. What are the likely causes?
Answer: This is a frequent issue in catalytic hydrogenations and can be traced to the catalyst, the reaction conditions, or the substrate/solvent purity.
Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.
Detailed Solutions:
-
Catalyst Poisoning: Noble metal catalysts like palladium are highly susceptible to poisoning. Common poisons include sulfur compounds, and sometimes residual halides from previous steps.[5]
-
Action: Ensure all glassware is meticulously cleaned. Use high-purity, degassed solvents. If the starting nitrophenol was purified using sulfur-containing reagents or chromatography on silica that was not fully deactivated, trace impurities could be the cause. Passing a solution of the starting material through a plug of activated carbon can sometimes remove catalyst poisons.
-
-
Catalyst Deactivation/Quality: The activity of Pd/C can vary significantly between batches and suppliers. It can also degrade upon storage, especially if exposed to air and moisture.
-
Insufficient Hydrogen Pressure/Mass Transfer: The reaction is triphasic (solid catalyst, liquid solution, gaseous hydrogen). Efficient mixing is crucial for hydrogen to reach the catalyst surface. Balloon pressure may be insufficient for complete conversion.
-
Action: Ensure vigorous stirring. If using a balloon, ensure a fresh supply of hydrogen is available. For best results, use a Parr shaker or a similar hydrogenation reactor that allows for positive pressure (e.g., 0.3-0.4 MPa or ~45-60 psi).[6]
-
Question: My final product is dark brown or black, suggesting impurities. What are these and how can I prevent them?
Answer: The product, 6-Amino-2,3-difluorophenol, is an aminophenol, a class of compounds highly susceptible to oxidation, especially in the presence of air.
Causality:
-
Oxidation of the Product: The aminophenol can oxidize to form highly colored quinone-imine type structures. This is often catalyzed by trace metals or exposure to oxygen, particularly during workup (e.g., filtration of the catalyst).
-
Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. These species can sometimes react with each other or the starting material/product to form colored dimeric or polymeric impurities (e.g., azoxy, azo compounds).
Solutions:
-
Inert Atmosphere: Maintain a nitrogen or argon atmosphere throughout the workup. After the reaction is complete and hydrogen has been vented, purge the vessel with inert gas before filtration.
-
Rapid Workup: Do not let the reaction mixture sit exposed to air. Filter the catalyst and proceed to the next step (salt formation) as quickly as possible.
-
Keep Catalyst Wet: Crucially, never allow the palladium catalyst to dry in the air after filtration. It is pyrophoric and can ignite the filter paper and solvent. Keep the filter cake wet with solvent (e.g., methanol, ethanol) at all times.[5]
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite or ascorbic acid to the workup quench can prevent discoloration.
Question: I am concerned about hydrodefluorination. Is it a likely side reaction?
Answer: Hydrodefluorination (replacement of a fluorine atom with hydrogen) on an aromatic ring is a potential side reaction during catalytic hydrogenation, but aryl C-F bonds are generally robust.
Causality: This side reaction is more likely under harsh conditions: high temperatures (>100°C), very high hydrogen pressures, or with more aggressive catalysts like Platinum on carbon (Pt/C), or Raney Nickel, especially in the presence of a strong base.[7]
Solutions:
-
Use Palladium: Palladium on carbon (Pd/C) is generally chemoselective for nitro group reduction and less likely to cause defluorination under standard conditions compared to platinum-based catalysts.[8]
-
Milder Conditions: Stick to moderate temperatures (60-70°C) and pressures (0.3-0.4 MPa).[6] Avoid adding base to the hydrogenation reaction mixture unless absolutely necessary for other reasons, as it can promote C-F bond cleavage.
-
Monitor the Reaction: Use LC-MS to monitor the reaction. Look for a product with a mass that is 18 units lower than the expected product (loss of F, gain of H), which would indicate defluorination.
Stage 3: Hydrochloride Salt Formation & Purification
Question: My final hydrochloride salt is off-white/colored and has a broad melting point. How can I improve its purity?
Answer: The quality of the final salt is entirely dependent on the purity of the free-base amine generated in Stage 2. Colored impurities formed via oxidation will be carried through and trapped in the salt crystal lattice.
Solutions:
-
Purify the Free Base (If Necessary): If the crude amine free base is heavily discolored, a rapid purification may be necessary before salt formation. A quick filtration through a short plug of silica gel or activated carbon can remove many polar, colored impurities. Perform this step quickly and under an inert atmosphere.
-
Controlled Precipitation: Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of HCl in the same solvent (or ethereal HCl) dropwise at room temperature or 0°C. Crashing the salt out by adding a large excess of acid quickly can trap impurities. Slow, controlled addition promotes better crystal formation.
-
Recrystallization: If the isolated salt is still impure, it can be recrystallized. A common solvent system is methanol/MTBE or ethanol/diethyl ether. Dissolve the salt in a minimal amount of the polar solvent (methanol/ethanol) and slowly add the non-polar anti-solvent (MTBE/ether) until turbidity persists, then allow it to cool slowly.
References
- Google Patents. (1992). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.
- Google Patents. (1992). DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL.
- Google Patents. (n.d.). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl).
-
ChemBK. (2024). 2,3-Difluoro-6-nitrophenol. Retrieved from [Link]
-
Reddit r/chemistry. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Hydrogenation troubleshooting. Retrieved from [Link]
Sources
- 1. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]
- 2. 2,3-DIFLUORO-6-NITROPHENOL CAS#: 82419-26-9 [m.chemicalbook.com]
- 3. 2,3-DIFLUORO-6-NITROPHENOL | 82419-26-9 [chemicalbook.com]
- 4. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Technical Support Center: A Guide to Improving Yield in the Synthesis of 6-Amino-2,3-difluorophenol Hydrochloride
Introduction
6-Amino-2,3-difluorophenol is a critical intermediate in the development of pharmaceuticals and agrochemicals, where its unique fluorine substitutions can significantly enhance biological activity and selectivity.[1][2] The successful synthesis of its hydrochloride salt is paramount for further derivatization and drug development processes. However, researchers often face challenges in achieving high yields and purity due to the multi-step nature of the synthesis and the specific reactivity of the fluorinated intermediates.
This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common obstacles and optimize the synthesis of 6-Amino-2,3-difluorophenol hydrochloride. The guide focuses on the most common synthetic route: the preparation of 2,3-difluoro-6-nitrophenol followed by its reduction to the desired aminophenol.
Overall Synthetic Pathway
The synthesis is typically a two-step process starting from 2,3,4-trifluoronitrobenzene. The first step involves a nucleophilic aromatic substitution to form the nitrophenol intermediate, which is then reduced to the final product.
Caption: General synthetic route to this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section is designed in a question-and-answer format to directly address specific issues encountered during the synthesis.
Part 1: Synthesis of 2,3-Difluoro-6-nitrophenol
The precursor, 2,3-difluoro-6-nitrophenol, is typically synthesized via the hydrolysis of 2,3,4-trifluoronitrobenzene.[3][4] Achieving high yield and isomeric purity in this step is crucial for the success of the entire synthesis.
Question 1: My yield of 2,3-difluoro-6-nitrophenol is very low or I'm getting an impure product. What are the common causes?
Answer: Low yield or impurity in this step often stems from issues with temperature control, pH management during workup, or incomplete reaction.
-
Causality 1: Temperature Control. The hydrolysis reaction is exothermic. Uncontrolled temperature can lead to the formation of undesired isomers or decomposition.
-
Solution: Use a well-controlled reactor setup with efficient stirring. Add the aqueous alkali (e.g., sodium hydroxide solution) dropwise to the solution of 2,3,4-trifluoronitrobenzene in water, ensuring the internal temperature does not exceed 60°C.[3]
-
-
Causality 2: pH Control During Workup. The product is a phenol and its solubility is highly dependent on pH. Improper acidification can lead to significant product loss in the aqueous phase.
-
Solution: After the reaction is complete (as monitored by GC or TLC), the reaction mixture must be carefully acidified. Adjust the pH to approximately 2.5 using an acid like sulfuric, phosphoric, or hydrochloric acid.[3] This ensures the phenoxide is fully protonated to the phenol, causing it to precipitate or become amenable to extraction/distillation.
-
-
Causality 3: Inefficient Purification. The crude product may contain unreacted starting material or isomers.
-
Solution: Steam distillation is a highly effective method for purifying 2,3-difluoro-6-nitrophenol, as it readily passes over with the steam while non-volatile impurities remain.[3][4] After distillation, cool the distillate to around 10°C to crystallize the product, which can then be isolated by filtration.[3]
-
| Parameter | Recommended Condition | Rationale | Reference |
| Starting Material | 2,3,4-Trifluoronitrobenzene | The fluorine at the 4-position is activated for nucleophilic substitution. | [3][4] |
| Reagent | Aqueous NaOH or KOH solution (e.g., 31.7% NaOH) | Provides the hydroxide nucleophile and avoids organic solvents. | [3] |
| Temperature | Maintain below 60°C during addition | Prevents side reactions and ensures regioselectivity. | [3] |
| Workup pH | Adjust to pH 1-6 (specifically ~2.5) | Ensures complete protonation of the phenoxide to the less soluble phenol. | [3][4] |
| Purification | Steam Distillation | Separates the volatile product from non-volatile impurities and salts. | [3][4] |
| Expected Yield | 85-86% | High efficiency is achievable with proper control. | [3] |
Part 2: Reduction of 2,3-Difluoro-6-nitrophenol
This step involves the reduction of the nitro group to an amine. The most common and clean method is catalytic hydrogenation, though other methods like metal/acid reduction can also be used.[5]
Question 2: The reduction of the nitro group is incomplete or stalled. What should I check?
Answer: Incomplete reduction is a frequent issue, often related to the catalyst, hydrogen supply, or presence of impurities.
-
Causality 1: Catalyst Inactivity. The palladium on carbon (Pd/C) catalyst is sensitive to poisoning. Certain functional groups or impurities (sulfur, halides from previous steps if not properly removed) can deactivate it. The catalyst quality and handling are also critical.
-
Solution:
-
Use High-Quality Catalyst: Ensure the 2,3-difluoro-6-nitrophenol starting material is pure.
-
Proper Handling: Use a fresh batch of Pd/C catalyst. A 5% or 10% Pd/C is standard. Handle it as a slurry in the reaction solvent (e.g., methanol) to prevent it from coming into contact with air while dry, which can be a fire hazard and may affect activity.
-
Sufficient Loading: Use an appropriate catalyst loading. A general starting point is 5-10 mol% of palladium relative to the substrate.
-
-
-
Causality 2: Insufficient Hydrogen. The reaction consumes hydrogen gas. If the supply is inadequate or there is a leak in the system, the reaction will stop.
-
Solution:
-
System Check: Ensure your hydrogenation apparatus is leak-proof.
-
Adequate Pressure: Maintain a constant hydrogen pressure. A pressure of 0.3-0.4 MPa (approx. 45-60 psi) is often effective.[6] The reaction may require re-pressurizing if the volume of the system is small.
-
Agitation: Ensure vigorous stirring to facilitate the mass transfer of hydrogen gas to the catalyst surface.
-
-
-
Causality 3: Sub-optimal Reaction Conditions. Temperature can influence the reaction rate.
-
Solution: While many hydrogenations run at room temperature, gently heating the reaction to 60-70°C can significantly increase the rate without promoting side reactions.[6]
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]
- 4. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
Degradation pathways of 6-Amino-2,3-difluorophenol hydrochloride under acidic conditions
Introduction: Understanding the Inherent Reactivity of 6-Amino-2,3-difluorophenol hydrochloride
This compound is a highly functionalized aromatic compound used as a key building block in pharmaceutical and agrochemical synthesis.[1] Its structure, containing both an electron-donating amino group and a hydroxyl group on a fluorinated benzene ring, makes it particularly susceptible to degradation, especially under acidic and oxidative conditions.[2][3] Unlike more stable isomers like 3-aminophenol, the ortho-positioning of the amino and hydroxyl groups facilitates rapid oxidation.[2] This guide provides in-depth troubleshooting advice and validated protocols to help researchers anticipate, identify, and manage the degradation pathways of this molecule in acidic media.
Frequently Asked Questions (FAQs)
Observation & Stability
Q1: My solution of this compound turned from colorless to pink, brown, or dark purple after adding acid. What is causing this rapid color change?
A1: This is the most common observation and is almost certainly due to rapid aerobic oxidation. The aminophenol moiety is highly prone to oxidation, a reaction often catalyzed by acid.[2][3] The initial step is the formation of a quinone-imine intermediate, which is highly colored. This intermediate is very reactive and can subsequently undergo further reactions, including polymerization, leading to a mixture of colored byproducts.[4][5] Exposure to atmospheric oxygen is sufficient to drive this process.
Q2: I'm analyzing my sample with HPLC and see the peak for the parent compound decreasing over time, but no major new peaks are appearing. Where is my material going?
A2: This phenomenon strongly suggests that the degradation products are polymers or oligomers.[5][6] The initial, reactive degradation products (like the quinone-imine mentioned in A1) can react with each other or with the parent molecule to form larger, polymeric structures.[7] These polymers are often poorly soluble or may be too large to elute from a standard reverse-phase HPLC column under typical conditions. They might precipitate out of solution or remain adsorbed at the top of your column.
Q3: How stable is the compound in its solid hydrochloride salt form versus the free base?
A3: The hydrochloride salt is significantly more stable during storage than the free base. The protonation of the amino group in the salt form reduces its electron-donating ability, which in turn makes the aromatic ring less susceptible to oxidation.[2][8] The free base, especially if exposed to air and light, will degrade and discolor much more rapidly.[2]
Experimental & Analytical Design
Q4: What are the primary degradation products I should be looking for with a mass spectrometer (MS)?
A4: Based on established mechanisms for aminophenols, you should look for masses corresponding to:
-
Oxidation Product (Quinone-imine): The mass of the parent compound minus two hydrogen atoms (M-2). This is the initial colored species.
-
Dimerization Products: Masses corresponding to twice the parent mass minus several hydrogen atoms (e.g., 2M-4, 2M-6). These form when two molecules of the parent or its oxidized intermediate combine.
-
Hydrolysis Products: Under harsh acidic conditions with heat, hydrolysis of the amino group to a hydroxyl group could occur, leading to a difluorinated catechol/resorcinol analog. However, oxidation is the far more dominant pathway.
Q5: How can I minimize or prevent degradation during my reaction or sample preparation?
A5: To enhance stability, you must control the environment:
-
Inert Atmosphere: The most effective method is to rigorously exclude oxygen. Prepare all solutions with solvents that have been sparged with nitrogen or argon. Keep the reaction vessel under a positive pressure of an inert gas.
-
Antioxidants: For analytical purposes or if compatible with your synthesis, adding a small amount of an antioxidant like sodium bisulfite can inhibit oxidation.
-
Control Temperature: Perform reactions at the lowest feasible temperature, as heat accelerates the degradation rate.
-
Protect from Light: Store solutions in amber vials or wrap containers in foil, as light can promote oxidative pathways.[9][10]
Q6: What type of HPLC method is best suited for monitoring this degradation?
A6: A stability-indicating reverse-phase HPLC method (RP-HPLC) coupled with both UV and MS detection is ideal.[11][12]
-
Column: A C18 column is a standard choice for separating small aromatic molecules.[13]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile or methanol is recommended. The acid in the mobile phase helps to produce sharp peaks by keeping the amino group consistently protonated.
-
Detection: UV detection is excellent for quantifying the parent compound and major chromophoric (colored) degradants.[14] Mass spectrometry (LC-MS) is essential for identifying the mass of the unknown degradation products to confirm their structures.[15]
Troubleshooting Guide: Forced Degradation Studies
This guide addresses common issues encountered during the execution of forced degradation studies as mandated by regulatory bodies like the ICH.[9][16]
| Symptom / Observation | Potential Cause(s) | Recommended Solution & Rationale |
| Immediate formation of dark precipitate upon adding acid. | Extreme Degradation: The stress conditions (acid concentration, temperature) are too harsh, causing rapid oxidation and polymerization into insoluble products.[17] | Reduce the severity of the conditions. Start with a lower acid concentration (e.g., 0.01 M HCl), a lower temperature (e.g., room temperature), and shorter time points. The goal is to achieve 5-20% degradation, not complete loss of the API.[15][16] |
| HPLC chromatogram shows a broad, distorted, or tailing peak for the parent compound. | 1. Column Overload: Injecting too high a concentration. 2. Secondary Interactions: The protonated amine is interacting with residual silanols on the HPLC column packing. | 1. Dilute the sample before injection. 2. Ensure the mobile phase pH is sufficiently low (pH 2.5-3.0) to fully protonate the amine and suppress silanol interactions. Use a high-purity, end-capped column. |
| Multiple new peaks appear in the blank (acid + solvent) sample. | Solvent Degradation or Reaction: The solvent itself may be degrading under the stress conditions or reacting with the acid.[11] | Run a control experiment with only the solvent and acid under the stress conditions. If peaks are observed, select a more stable solvent for the study. |
| Results are not reproducible between experiments. | Oxygen Exposure Variability: Inconsistent control of atmospheric oxygen is leading to different rates of oxidative degradation. | Standardize the experimental setup. Ensure all solutions are prepared using solvents sparging with an inert gas for the same duration. Maintain a consistent inert atmosphere over the samples during the study. |
Visualized Pathways and Workflows
Proposed Degradation Pathway
The primary degradation route under acidic, aerobic conditions is oxidation followed by polymerization.
Caption: Proposed oxidative degradation pathway of 6-Amino-2,3-difluorophenol.
Experimental Workflow: Forced Degradation Study
A systematic approach is critical for obtaining reliable data from forced degradation studies.[11]
Caption: Standard workflow for an acid-catalyzed forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis/Oxidation
This protocol is designed in accordance with ICH Q1A(R2) guidelines to induce partial degradation for analytical assessment.[9][16][18]
Objective: To generate potential degradation products under acidic stress and assess the stability of 6-Amino-2,3-difluorophenol HCl.
Materials:
-
This compound (API)
-
Methanol (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
-
Thermostatic oven or water bath
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 10 mg of the API in methanol in a 10 mL volumetric flask to create a 1.0 mg/mL stock solution.
-
Sample Preparation (Stress Condition):
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1.0 mL of 1.0 M HCl.
-
Dilute to the mark with a 50:50 mixture of water and methanol. This results in a final concentration of 0.1 mg/mL API in 0.1 M HCl.
-
-
Control Sample (T=0): Immediately after preparation, take an aliquot of the stress sample, neutralize it by adding an equimolar amount of NaOH (1.0 mL of 0.1 M NaOH for every 1.0 mL of 0.1 M HCl in the aliquot), dilute to the target analytical concentration with mobile phase, and analyze immediately. This is your time-zero reference.
-
Stress Incubation: Tightly cap the flask containing the remaining stress sample and place it in an oven set to 60°C. Protect it from light.
-
Time Points: Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: For each aliquot, immediately neutralize the acid with an equimolar amount of NaOH and dilute to the analytical concentration with mobile phase. This stops the degradation reaction.
-
Analysis: Analyze all time-point samples, the T=0 sample, and a control sample (API in solvent, no acid) by the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To separate the parent API from its potential degradation products.
| Parameter | Condition |
| Instrument | HPLC or UPLC with UV/PDA and Mass Spectrometer (MS) detectors |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| UV Detection | 240 nm and 280 nm (or PDA scan 200-400 nm) |
| MS Detection | ESI+, Scan mode (m/z 100-1000) |
System Suitability:
-
Inject a standard solution of the API five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
The theoretical plates for the API peak should be >2000, and the tailing factor should be <1.5.
Data Interpretation:
-
Calculate the percent degradation at each time point relative to the T=0 sample.
-
Analyze the mass spectra of any new peaks to propose structures for the degradation products.
-
Perform peak purity analysis on the parent peak using a PDA detector to ensure no degradants are co-eluting.[19]
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
- Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. (2012). Electrochimica Acta.
- Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. (1983). Molecular Pharmacology.
- Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. (2003). Journal of Electroanalytical Chemistry.
- A Comparative Guide to Analytical Methods for 4-Aminophenol Determination. (2025). BenchChem.
- Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. (1983). ResearchGate.
- Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate.
- Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (2018). New Journal of Chemistry.
- Aminophenols. (n.d.). ResearchGate.
- Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol by capillary and microchip electrophoresis with contactless conductivity detection. (2022). Electrophoresis.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited.
- Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. (2025). ResearchGate.
- Forced Degradation Studies. (2016). MedCrave online.
- Aminophenol: Properties, Production, Reactions And Uses. (n.d.). Chemcess.
- Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. (n.d.). ThaiScience.
- Forced Degradation Studies. (2016). SciSpace.
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. (n.d.). Oxford Academic.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Why does p-aminophenol oxidize in acid solution. (2023). Chemistry Stack Exchange.
- Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. (2020). ResearchGate.
- How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? (2018). Quora.
- How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass.
- Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2017). UCD Research Repository.
- preventing degradation of 5-amino-2-chlorophenol during storage. (2025). BenchChem.
- 6-Amino-2,3-difluorophenol. (n.d.). Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. chemcess.com [chemcess.com]
- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thaiscience.info [thaiscience.info]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. resolvemass.ca [resolvemass.ca]
- 17. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onyxipca.com [onyxipca.com]
Storage and handling best practices for 6-Amino-2,3-difluorophenol hydrochloride
Introduction
Welcome to the Technical Support Center for 6-Amino-2,3-difluorophenol hydrochloride (CAS No: 1330750-27-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, best practices for storage and handling, and comprehensive troubleshooting advice. As a key building block in pharmaceutical and agrochemical synthesis, the unique properties conferred by its difluorinated phenolic structure require careful consideration to ensure experimental success and safety.[1] This document synthesizes established chemical principles with practical, field-proven insights to address the specific challenges you may encounter.
Core Compound Properties
A foundational understanding of the physicochemical properties of this compound is critical for its effective use.
| Property | Value | Source(s) |
| CAS Number | 1330750-27-0 | [2] |
| Molecular Formula | C₆H₆ClF₂NO | |
| Molecular Weight | 181.57 g/mol | |
| Appearance | Typically a powder, may be off-white to greyish-green. | [1] |
| Storage | Sealed in a dry environment at room temperature. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and stability of this compound.
Storage & Stability
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from direct light and incompatible materials such as strong oxidizing agents.[1][3] Room temperature is generally acceptable for the hydrochloride salt. The primary concern is moisture and air exposure, which can affect the stability of aminophenol compounds.
Q2: How does the hydrochloride salt form improve the stability of the compound compared to the free base (6-Amino-2,3-difluorophenol, CAS: 115551-33-2)?
A2: The hydrochloride salt form significantly enhances the stability of the compound. Aminophenols are susceptible to oxidation, which is often catalyzed by light and air, leading to discoloration (typically turning brown or black) and the formation of polymeric impurities.[4] The protonation of the amino group to form the hydrochloride salt reduces the electron density of the aromatic ring, making it less susceptible to oxidation. This is a common strategy to improve the shelf-life of reactive amines.
Q3: I've noticed the solid has started to discolor. Is it still usable?
A3: Discoloration is a visual indicator of degradation, likely due to oxidation.[4] Using discolored material is not recommended as the impurities can lead to unpredictable side reactions, lower yields, and difficulties in purification. If you must use a discolored batch, purification by recrystallization is advised. A general protocol for discoloration is to dissolve the material in a minimal amount of a suitable hot solvent, treat with activated charcoal to adsorb colored impurities, filter hot, and then allow the solution to cool for recrystallization.
Handling & Safety
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Standard laboratory PPE is mandatory. This includes chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves.[3] Due to the powdered nature of the compound, it is crucial to handle it in a well-ventilated area or a chemical fume hood to avoid inhalation.
Q5: How should I handle spills of this compound?
A5: For small spills, carefully sweep the solid material to avoid generating dust, and place it into a sealed container for proper waste disposal.[3] The area of the spill should then be cleaned with a suitable solvent. Ensure you are wearing appropriate PPE during the cleanup.
Solubility & Solution Preparation
Q6: What solvents are recommended for dissolving this compound?
A6: While specific quantitative solubility data for this compound is not widely published, hydrochloride salts of amines are generally soluble in polar solvents. For reactions, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common choices. Alcohols such as methanol or ethanol may also be suitable. It is always best to perform a small-scale solubility test with your intended solvent before proceeding with your main experiment.
Q7: I'm having trouble dissolving the compound. What can I do?
A7: If you are experiencing poor solubility, gentle heating or sonication can aid in dissolution. Ensure that your solvent is anhydrous if the reaction is moisture-sensitive. If the compound is not dissolving in a non-polar solvent, this is expected behavior for a salt. If solubility issues persist in polar solvents, consider if a different solvent system or a slight pH adjustment (if compatible with your reaction) might be necessary.
Troubleshooting Experimental Issues
This section provides guidance on common problems that may arise during experiments involving this compound.
Workflow for Troubleshooting a Failed Reaction
Caption: A logical workflow for troubleshooting failed reactions.
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown/black upon heating. | Oxidation of the aminophenol: The free amino and hydroxyl groups are susceptible to oxidation, which can be accelerated by heat and trace metals. | - Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- If the reaction allows, consider if a protecting group for the phenol or amine is necessary. |
| Low yield of the desired product. | Incomplete reaction: The nucleophilicity of the amino group is reduced by the electron-withdrawing fluorine atoms. | - Increase reaction time or temperature, monitoring for decomposition.- Use a stronger base if deprotonation of the amine is required for the reaction.- Ensure the starting material is fully dissolved. |
| Side reactions: The compound has multiple reactive sites (amine, phenol, aromatic ring) that can lead to byproducts. | - Analyze the crude reaction mixture to identify byproducts, which can provide insight into competing reaction pathways.- Consider using protecting groups to block unwanted reactivity at the phenol or amine. | |
| Difficulty in purifying the product. | Formation of polar, colored impurities: Oxidation byproducts are often highly polar and colored, which can complicate chromatographic purification. | - Before chromatography, consider a work-up that includes a wash with a mild reducing agent solution (e.g., sodium bisulfite) to remove some colored impurities.- An initial purification by recrystallization may be effective. |
| Inconsistent results between batches. | Variable quality of the starting material: Degradation during storage can lead to varying levels of impurities. | - Always use starting material that has been properly stored and is free of significant discoloration.- If possible, assess the purity of the starting material (e.g., by NMR or LC-MS) before use. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol provides a general method for the acylation of the amino group. Note: This is a representative procedure and may require optimization.
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or THF).
-
Add a suitable base (e.g., triethylamine or pyridine, 2.2 eq) and stir the mixture at room temperature for 10-15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Purification of Discolored Aminophenol by Recrystallization
This protocol can be used to purify aminophenol compounds that have discolored due to oxidation.
-
Place the discolored this compound in a flask.
-
Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water) to dissolve the solid upon heating.
-
Heat the mixture to reflux until all the solid dissolves.
-
Add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution. Caution: Add charcoal slowly to avoid bumping.
-
Maintain the reflux for 10-15 minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
- Tsujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air.
- Chittireddy, V. R., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1952.
- Khan, S. A., et al. (2006). Degradation of 4-aminophenol by newly isolated Pseudomonas sp. strain ST-4. Enzyme and Microbial Technology, 38(1-2), 10-13.
-
Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Aminotriphenylmethane. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenol hydrochloride. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 4. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 6-Amino-2,3-difluorophenol Hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Amino-2,3-difluorophenol hydrochloride. This guide is structured to provide in-depth, field-proven insights into common challenges encountered during its use in organic synthesis. We will delve into the causality behind experimental outcomes and provide robust, self-validating protocols to enhance the success of your reactions.
Section 1: Understanding the Reactivity of this compound
Before delving into troubleshooting, it is crucial to understand the inherent chemical properties of this compound. This molecule possesses three key functional groups on an aromatic ring: an amino group, a hydroxyl group, and two fluorine atoms. The hydrochloride salt form also influences its solubility and reactivity.
The electron-withdrawing nature of the two fluorine atoms significantly impacts the electron density of the aromatic ring, as well as the acidity of the phenolic hydroxyl group and the basicity of the amino group. This unique electronic environment dictates its reactivity in common transformations.[1][2]
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.
Acylation Reactions: Low Yield and Side Product Formation
Question: I am attempting an N-acylation of this compound with acetic anhydride, but I am observing low yields of the desired amide and the formation of multiple side products. What is going wrong?
Answer:
Low yields and the formation of side products in the acylation of this compound can stem from several factors, primarily related to the reactivity of the starting material and the reaction conditions.
Causality:
-
Incomplete Neutralization: The starting material is a hydrochloride salt. The amino group is protonated, rendering it non-nucleophilic. Incomplete neutralization will result in unreacted starting material.
-
Competitive O-Acylation: The phenolic hydroxyl group can also be acylated, leading to the formation of an ester byproduct. While N-acylation is generally faster for aminophenols, forcing conditions or a large excess of the acylating agent can promote O-acylation.
-
Side Reactions with Acylating Agent: Acetic anhydride can react with the liberated HCl to form acetyl chloride, a more reactive acylating agent, which can lead to more aggressive and less selective reactions.
-
Oxidation: Aminophenols are susceptible to oxidation, which can be exacerbated by heat and the presence of air, leading to colored impurities.[1]
Troubleshooting Protocol:
-
Ensure Complete Neutralization: Before adding the acylating agent, neutralize the this compound with a suitable base. A common procedure involves dissolving the hydrochloride salt in a suitable solvent and adding at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine.
-
Control Reaction Temperature: Perform the acylation at a low temperature (e.g., 0-25 °C) to favor N-acylation over O-acylation and to minimize side reactions.
-
Stoichiometry of Acylating Agent: Use a controlled amount of the acylating agent (typically 1.05-1.2 equivalents) to minimize di-acylation and other side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol.
Experimental Protocol: N-Acylation with Acetic Anhydride
-
Suspend this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise with stirring.
-
Once the solution becomes homogeneous, add acetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform an aqueous work-up.
| Parameter | Recommendation | Rationale |
| Base | Triethylamine, Pyridine | Neutralizes HCl salt, liberating the free amine. |
| Solvent | Dichloromethane, Ethyl Acetate | Good solubility for reactants, relatively inert. |
| Temperature | 0 °C to Room Temperature | Minimizes O-acylation and side reactions. |
| Atmosphere | Inert (N₂, Ar) | Prevents oxidation of the aminophenol. |
Diagram: Acylation Troubleshooting Workflow
Caption: Troubleshooting workflow for acylation reactions.
Diazotization and Subsequent Reactions: Instability and Low Conversion
Question: I am trying to perform a diazotization of this compound for a subsequent Sandmeyer reaction, but I am getting a dark-colored solution and low yields in the final product. What could be the issue?
Answer:
Diazotization reactions of anilines, especially those with electron-donating groups like a hydroxyl group, can be sensitive. The instability of the diazonium salt and incomplete reaction are common challenges.
Causality:
-
Decomposition of Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. The presence of the hydroxyl group can further destabilize the diazonium salt.
-
Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to incomplete conversion of the starting amine.
-
Side Reactions: At higher temperatures, the diazonium salt can decompose to form a phenol, leading to unwanted byproducts. Azo coupling between the diazonium salt and unreacted aminophenol can also occur, leading to colored impurities.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the diazotization process. This is the most critical parameter for success.
-
Proper Acid and Nitrite Stoichiometry: Use a sufficient excess of a strong mineral acid (e.g., 2.5-3.0 equivalents of HCl) to ensure the complete formation of nitrous acid and to maintain a low pH. Add the sodium nitrite solution slowly and portion-wise.
-
Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent reaction without attempting to isolate it.
Experimental Protocol: Diazotization
-
Dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid (2.5-3.0 eq).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 15-30 minutes.
-
The resulting diazonium salt solution is now ready for immediate use in the next step (e.g., Sandmeyer or azo coupling reaction).
Diagram: Diazotization Reaction and Key Stability Factors
Caption: Key factors influencing the stability of the diazonium salt.
Purification Challenges: Colored Impurities and Poor Recovery
Question: My final product after a reaction with this compound is a dark oil, and I am struggling to purify it. What are the best purification strategies?
Answer:
The presence of colored impurities is a common issue when working with aminophenols due to their susceptibility to oxidation. Poor recovery can result from the choice of an inappropriate purification method.
Causality:
-
Oxidation Products: The starting material and/or the product can oxidize in the presence of air, especially at elevated temperatures or under basic conditions, to form highly colored quinone-imine type structures.
-
Residual Catalysts/Reagents: Incomplete removal of catalysts or excess reagents can interfere with purification.
-
Inappropriate Purification Technique: The polarity of your compound and impurities will dictate the most effective purification method.
Troubleshooting and Purification Protocols:
-
Acid-Base Extraction: This is a powerful technique for separating basic (amine-containing) and acidic (phenol-containing) compounds from neutral impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid (e.g., 1 M HCl) to extract basic compounds into the aqueous layer.
-
Wash with a dilute base (e.g., 1 M NaOH) to extract acidic compounds into the aqueous layer.
-
Neutralize the respective aqueous layers and back-extract with an organic solvent to recover the purified compounds.
-
-
Charcoal Treatment: Activated charcoal can be effective in removing colored impurities.
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of activated charcoal (e.g., 1-5% by weight).
-
Heat the mixture briefly and then filter through a pad of celite to remove the charcoal.
-
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds.
-
Choose a solvent system that provides good separation of your product from impurities on a TLC plate.
-
For aminophenols, it is sometimes beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing on the silica gel.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent final purification step.
-
Select a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for aminophenol derivatives include ethanol/water, ethyl acetate/hexanes, and toluene.
-
| Purification Method | Best For | Key Considerations |
| Acid-Base Extraction | Separating acidic, basic, and neutral compounds. | Ensure your compound is stable to the pH changes. |
| Charcoal Treatment | Removing colored impurities. | Can sometimes adsorb the product, leading to lower recovery. |
| Column Chromatography | General purification of mixtures. | Tailing can be an issue for amines; consider adding a base to the eluent. |
| Recrystallization | Final purification of solid products. | Requires finding a suitable solvent system. |
Section 3: Key Physicochemical Data (Estimated)
| Property | Estimated Value/Range | Comments |
| pKa (Phenolic OH) | ~7-8 | The fluorine atoms are electron-withdrawing and will increase the acidity (lower the pKa) compared to phenol (pKa ~10). The predicted pKa for 2,3-difluorophenol is around 7.71.[3] |
| pKa (Ammonium, -NH₃⁺) | ~2-3 | The fluorine atoms will decrease the basicity of the amino group, thus lowering the pKa of the conjugate acid compared to aniline (pKa ~4.6). |
| Solubility | ||
| - Water | Soluble as the hydrochloride salt. | The free base will be less soluble. |
| - Methanol, Ethanol | Likely soluble. | Polar protic solvents are generally good for aminophenol salts. |
| - Acetone, Ethyl Acetate | Moderate solubility likely for the free base. | Useful for reactions and chromatography. |
| - Dichloromethane | Moderate solubility likely for the free base. | A common solvent for organic reactions. |
| - Hexanes, Toluene | Likely poorly soluble. | Can be used as anti-solvents for recrystallization. |
References
-
J. Phys. Org. Chem. 2019, 32, e3940. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 2,3-Difluoroaniline. Retrieved January 16, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 16, 2026, from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]...
- Pendidikan Kimia. (n.d.).
-
PubChem. (n.d.). 2,3-Difluorophenol. Retrieved January 16, 2026, from [Link]
- Jacobsen, E. N., et al. (2018).
- Google Patents. (n.d.). Method for producing O-alkylated cyclic aminoalcohols.
- Google Patents. (n.d.). Reduction of amino acids in the presence of boron trifluoride.
- Google Patents. (n.d.). Method for preparing single alkyl amino phenol from nitrophenol.
- Google Patents. (n.d.). Process for the preparation of 2,3-difluoro-6-nitrophenol.
- ResearchGate. (2010). Impurity profile of amino acids? [PDF].
-
PubChem. (n.d.). 2,4-Difluoroaniline. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). Alkylation of p-aminophenol.
- ResearchGate. (2017). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG [PDF].
Sources
Scaling up the synthesis of 6-Amino-2,3-difluorophenol hydrochloride
An essential building block in modern medicinal chemistry, 6-Amino-2,3-difluorophenol hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its unique difluoro-substitution pattern often enhances biological activity, metabolic stability, and selectivity of the final drug substance.[2] However, transitioning the synthesis of this compound from laboratory scale to pilot or industrial production presents significant challenges. Issues such as reaction control, impurity profiles, product stability, and consistent yields become magnified during scale-up.
This technical support center is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common hurdles encountered when scaling up the synthesis of this compound. The guidance is rooted in established chemical principles and field-proven insights to ensure both scientific integrity and practical applicability.
The most common synthetic route to this compound involves a two-step process starting from 2,3-difluorophenol:
-
Nitration: Regioselective nitration of 2,3-difluorophenol to yield 2,3-difluoro-6-nitrophenol. This step is critical for establishing the correct isomer.
-
Reduction: Catalytic hydrogenation of the nitro-intermediate to the corresponding amine, 6-Amino-2,3-difluorophenol.
-
Salt Formation: Treatment of the free amine with hydrochloric acid to precipitate the stable hydrochloride salt.
Sources
Validation & Comparative
A Comparative Guide to 6-Amino-2,3-difluorophenol Hydrochloride and Other Aminophenols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. Aminophenols are a cornerstone class of intermediates, valued for their dual reactivity that enables the construction of a wide array of complex molecules, most notably heterocyclic scaffolds. Among these, 6-Amino-2,3-difluorophenol hydrochloride has emerged as a strategic building block, offering distinct advantages rooted in the unique properties of fluorine.
This guide provides an in-depth technical comparison of this compound against its non-fluorinated counterparts, such as 2-aminophenol, 3-aminophenol, and 4-aminophenol. We will explore the causal effects of fluorine substitution on reaction outcomes, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Fluorine Advantage: More Than Just a Halogen
The strategic incorporation of fluorine into a molecule can profoundly alter its physicochemical and biological properties.[1][2] In the context of aminophenols, the presence of two fluorine atoms in this compound imparts several key characteristics that differentiate it from traditional aminophenols.
Electronic Effects and pKa Modulation: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can significantly lower the pKa of both the amino and hydroxyl groups.[3][4] This altered acidity and basicity can influence reaction kinetics and the need for specific catalysts or bases, and can be a critical factor in the biological activity of the final compound. For instance, a lower pKa of the phenolic hydroxyl can facilitate its deprotonation, potentially leading to milder reaction conditions for O-alkylation or cyclization reactions.
Enhanced Metabolic Stability: A common strategy in drug discovery is to introduce fluorine to block metabolically labile sites.[5][6] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Synthesizing bioactive molecules from a fluorinated precursor like this compound can therefore lead to drug candidates with improved pharmacokinetic profiles, such as a longer half-life and enhanced bioavailability.[8][9]
Altered Lipophilicity and Binding Interactions: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3] Furthermore, fluorine can participate in unique non-covalent interactions, such as orthogonal multipolar C–F···C=O interactions and hydrogen bonds, which can lead to enhanced binding affinity and selectivity for a biological target.[10]
Comparative Synthesis of Heterocyclic Scaffolds: Benzoxazoles and Benzimidazoles
A primary application of aminophenols is in the synthesis of fused heterocyclic systems like benzoxazoles and benzimidazoles, which are prevalent motifs in pharmacologically active compounds.[1][11] The following sections compare the synthesis of these heterocycles using both fluorinated and non-fluorinated aminophenols.
Synthesis of Benzoxazoles
Benzoxazoles are typically synthesized through the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[1][12]
Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol [1]
-
Method: Direct Condensation under Microwave Irradiation.
-
Reactants: 2-Aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Procedure:
-
Combine the reactants in a microwave-safe vessel and mix thoroughly.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes. Monitor the reaction by TLC.
-
After cooling, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography on silica gel.
-
DOT Diagram: General Synthesis of Benzoxazoles
Caption: General reaction pathway for benzoxazole synthesis.
Synthesis of Benzimidazoles
The synthesis of benzimidazoles often involves the reaction of an o-phenylenediamine with an aldehyde or carboxylic acid. This compound, being a substituted o-phenylenediamine precursor after reduction of a nitro group, can be utilized in a similar fashion.
Experimental Protocol: Synthesis of Fluorinated (Benzo[d]imidazol-2-yl)methanols [13]
-
Reactants: A fluorinated o-phenylenediamine (e.g., derived from a fluorinated nitroaniline) and glycolic acid.
-
Procedure:
-
Dissolve the fluorinated o-phenylenediamine in hydrochloric acid.
-
Add glycolic acid to the solution.
-
Heat the reaction mixture to facilitate condensation and cyclization.
-
Cool the reaction mixture and neutralize to precipitate the product.
-
Collect the solid product by filtration and purify by recrystallization.
-
Reported Yields: 70-85% for various fluorinated benzimidazoles.[13]
-
Comparative Performance Data
| Precursor | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Aminophenol + various aldehydes | 2-Substituted Benzoxazoles | Zn(OAc)2, room temp. | 80-92% | [14] |
| Fluorinated o-phenylenediamines + glycolic acid | Fluorinated (Benzo[d]imidazol-2-yl)methanols | HCl, heat | 70-85% | [13] |
| 2-Aminophenol + NCTS | 2-Aminobenzoxazoles | BF3·Et2O, reflux | 45-60% | [15] |
This data, while from different studies, suggests that high yields are achievable with both fluorinated and non-fluorinated precursors, although the reaction conditions may vary. The choice of starting material will depend on the desired properties of the final molecule.
Impact on Regioselectivity
The substitution pattern on the aromatic ring of an aminophenol dictates the regioselectivity of further electrophilic aromatic substitution reactions. The strongly electron-donating amino and hydroxyl groups are ortho- and para-directing. In 6-Amino-2,3-difluorophenol, the fluorine atoms are also ortho, para-directing, but their strong inductive electron-withdrawing effect deactivates the ring. The ultimate regiochemical outcome of a substitution reaction on this molecule will be a complex interplay of these directing effects.[16][17][18] This provides an opportunity for synthetic chemists to achieve substitution patterns that are not easily accessible with non-fluorinated aminophenols.
DOT Diagram: Factors Influencing Synthetic Strategy
Caption: Decision framework for selecting an aminophenol building block.
Case Study: Paracetamol Synthesis from 4-Aminophenol
A classic example showcasing the utility of non-fluorinated aminophenols is the industrial synthesis of paracetamol (acetaminophen) from 4-aminophenol.[19][20]
Experimental Protocol: Synthesis of Paracetamol [21][22]
-
Reactants: 4-Aminophenol (3.0 g) and acetic anhydride (4.0 mL).
-
Procedure:
-
Add 3.0 g of 4-aminophenol to a round bottom flask containing 10.0 mL of deionized water.
-
Add 4.0 mL of acetic anhydride to the flask.
-
Heat the reaction mixture in a water bath at approximately 85°C.
-
After the reaction is complete, cool the mixture to induce crystallization of the crude product.
-
Purify the crude solid by recrystallization from a minimal amount of hot water.
-
This straightforward and high-yielding reaction highlights the utility of 4-aminophenol as a readily available and reactive intermediate for the synthesis of a widely used pharmaceutical.
Conclusion and Future Perspectives
The choice between this compound and other aminophenols is a strategic decision that should be guided by the desired properties of the target molecule. While traditional aminophenols offer the advantages of lower cost, high reactivity, and well-established synthetic protocols, this compound provides a powerful tool for modern drug discovery and materials science.
The incorporation of fluorine can lead to compounds with enhanced metabolic stability, improved pharmacokinetic profiles, and potentially greater biological potency. The altered electronic properties and regioselectivity also open doors to novel chemical space. As the demand for more sophisticated and effective molecules grows, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in advancing chemical synthesis.
References
- Benchchem. (n.d.). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
- MDPI. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 26(1), 1510.
- ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14685-14695.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
- National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14685–14695.
- ACS Green Chemistry Institute. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone.
- University of Michigan. (n.d.).
- (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Paracetamol: The Crucial Role of 4-Aminophenol Sulfate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1301.
- MDPI. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)
- YouTube. (2020, July 1). Synthesis of acetaminophen.
- Benchchem. (n.d.). A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines.
- National Institutes of Health. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.
- PubMed. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646.
- National Institutes of Health. (2017).
- PubMed. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 483-499.
- National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24586–24614.
- ResearchGate. (n.d.).
- (n.d.).
- Royal Society of Chemistry. (2016). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 14(3), 963-970.
- ResearchGate. (2014). (PDF)
- ResearchGate. (2007). Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide.
- World Journal of Pharmaceutical Research. (2016).
- ResearchGate. (n.d.).
- National Institutes of Health. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(2), 1435–1446.
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- National Institutes of Health. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4744.
- Air Force Institute of Technology. (2002, May 8).
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- Aurigene Services. (n.d.). Case Studies.
- MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences, 23(23), 15216.
- National Institutes of Health. (2017). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Organic Letters, 19(17), 4734–4737.
- PubMed. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480.
- MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4402.
- YouTube. (2023, January 14).
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A Senior Application Scientist's Guide to Difluorinated Phenols in Drug Design
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a wide range of molecular properties.[1][2] Fluorine's high electronegativity, combined with a van der Waals radius only slightly larger than hydrogen, allows for isosteric replacement that can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity without introducing significant steric bulk.[1][3] When applied to the phenol moiety—a common functional group in bioactive molecules—difluorination offers a powerful tool for fine-tuning pharmacokinetics and pharmacodynamics. This guide provides a comparative analysis of difluorinated phenol isomers, detailing their impact on drug design parameters and providing actionable experimental protocols for their evaluation.
Comparative Analysis of Difluorinated Phenol Isomers
The specific placement of the two fluorine atoms on the phenol ring dictates the resulting physicochemical properties. Understanding these differences is critical for selecting the optimal isomer for a given drug design challenge. The most commonly employed isomers include 2,4-, 2,6-, 3,4-, and 3,5-difluorophenol.
dot graph "Difluorinated_Phenol_Isomers" { layout=neato; graph [overlap=false, splines=true, size="7.6,5", ratio=fill, bgcolor="#F1F3F4"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Central Node Phenol [label="Phenol Core", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Isomer Nodes DFP24 [label="2,4-Difluorophenol", pos="-2.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DFP26 [label="2,6-Difluorophenol", pos="2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; DFP34 [label="3,4-Difluorophenol", pos="-2.5,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; DFP35 [label="3,5-Difluorophenol", pos="2.5,-1.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Phenol -- DFP24 [label="Isomer"]; Phenol -- DFP26 [label="Isomer"]; Phenol -- DFP34 [label="Isomer"]; Phenol -- DFP35 [label="Isomer"]; } dot Caption: Key isomers of difluorinated phenol used in drug design.
Physicochemical Property Comparison
The strategic placement of electron-withdrawing fluorine atoms directly impacts the acidity (pKa) and lipophilicity (logP) of the phenol. These parameters are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
| Compound | Approximate pKa | Approximate clogP | Key Characteristics & Applications |
| Phenol | 9.9 | 1.46 | Baseline reference compound. |
| 2,4-Difluorophenol | ~7.9 | 1.62 | Susceptible to electrophilic aromatic substitution; used as a precursor for kinase inhibitors.[6][7] |
| 2,6-Difluorophenol | 7.34[8] | 1.65 | Steric hindrance from ortho-fluorines reduces reactivity at the ring but enhances acidity; widely used as a carboxylic acid bioisostere.[6][9][10] |
| 3,4-Difluorophenol | ~8.9 | 1.62 | A versatile intermediate for various pharmaceuticals and agrochemicals, offering enhanced reactivity compared to non-fluorinated phenols.[11][12] |
| 3,5-Difluorophenol | 7.97 (Predicted)[13] | 1.75 | Key intermediate for synthesizing treatments for gastroesophageal reflux disease and other bioactive molecules.[14] |
Note: clogP (calculated logP) values are estimates and can vary based on the algorithm used. Experimental values are preferred when available.
Impact on Key Drug Design Parameters
Metabolic Stability
A primary motivation for fluorination is to block metabolic "soft spots." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s (CYPs).[1]
-
Blocking Metabolism: Placing fluorine atoms at positions susceptible to oxidative metabolism can prevent the formation of unwanted metabolites, thereby increasing the drug's half-life.[15][16]
-
Potential Liabilities: While generally stable, aryl fluorides can sometimes undergo oxidative defluorination, which may lead to the formation of reactive quinone-type metabolites.[17][18][19] Therefore, the metabolic fate of any new fluorinated compound must be experimentally verified. Gem-difluorination (CF2) has been shown in some contexts to slightly improve or have no effect on metabolic stability.[20]
Bioisosterism: The Carboxylic Acid Mimic
One of the most powerful applications of the difluorophenol motif is its use as a bioisostere for carboxylic acids, particularly the 2,6-difluorophenol isomer.[3][9][21]
-
Why it Works: The two ortho-fluorine atoms are strongly electron-withdrawing, lowering the pKa of the phenolic proton into a range (pKa ≈ 7.3) that mimics the acidity of a carboxylic acid under physiological conditions. This allows the phenol to act as a hydrogen bond donor, similar to a carboxylate.
-
The Advantage: The key advantage is a significant increase in lipophilicity compared to the highly polar carboxylic acid group. This strategic replacement can dramatically improve a compound's ability to cross cellular membranes and the blood-brain barrier, a critical factor in developing drugs for central nervous system (CNS) targets.[10]
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// Nodes Start [label="{ Lead Compound | R-COOH}", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="{ Optimized Compound | R-(2,6-diF-Ph)-OH}", fillcolor="#FFFFFF", fontcolor="#202124"]; Properties [shape=plaintext, fontname="Arial", fontsize=12, label=<
Property Change • pKa Mimicked • Lipophilicity (logP) Increased[10] • Membrane Permeability Enhanced • Metabolic Stability Potentially Improved
>];
// Edges Start:f1 -> End:f1 [label="Bioisosteric\nReplacement[9][10]"]; End -> Properties [style=dashed, arrowhead=none]; } dot Caption: Bioisosteric replacement of a carboxylic acid with 2,6-difluorophenol.
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation of 2,4-Difluorophenol
This protocol describes the acylation of a difluorinated phenol, a common step in building more complex pharmaceutical intermediates.
Objective: To synthesize an acylated 2,4-difluorophenol derivative.
Materials:
-
2,4-Difluorophenol
-
Lewis Acid (e.g., AlCl₃)
-
Acylating Agent (e.g., Acetyl Chloride)
-
Anhydrous Solvent (e.g., Dichloromethane)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine, Anhydrous Magnesium Sulfate
Procedure:
-
Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, suspend the Lewis acid in the anhydrous solvent.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Reagents: Add the acylating agent dropwise to the cooled suspension. Following this, add a solution of 2,4-difluorophenol in the anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.
-
Workup: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the final product.[6]
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a framework for assessing how readily a difluorinated phenol-containing compound is metabolized.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a test compound.
Materials:
-
Pooled Liver Microsomes (e.g., human, rat)
-
NADPH regenerating system (Cofactor)
-
Phosphate Buffer (pH 7.4)
-
Test Compound Stock Solution (in DMSO or Acetonitrile)
-
Positive Control Compound (e.g., Verapamil, a high-clearance compound)
-
Ice-cold Acetonitrile with an internal standard (Quenching Solution)
-
96-well plates, Incubator/Shaker (37°C)
-
LC-MS/MS system
dot graph "Metabolic_Stability_Workflow" { graph [rankdir=TB, splines=ortho, size="7.6,6", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Workflow for an in vitro metabolic stability assay.
Procedure:
-
Preparation: Prepare the incubation mixture by adding liver microsomes to the phosphate buffer in a 96-well plate. Add the test compound to achieve the desired final concentration (typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The T=0 time point sample should be taken immediately and quenched.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Time Points: At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.[22]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. From this, the intrinsic clearance can be calculated.[23][24]
Conclusion
Difluorinated phenols are versatile and powerful building blocks in contemporary drug design. The choice of isomer allows for precise modulation of acidity, lipophilicity, and metabolic stability. The 2,6-difluorophenol motif, in particular, stands out as a highly effective and field-proven bioisostere for carboxylic acids, enabling chemists to overcome challenges related to polarity and membrane permeability. By understanding the distinct properties of each isomer and employing robust experimental validation, researchers can strategically leverage these compounds to design safer and more effective medicines.
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Qiu, J., et al. (1999). 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 42(2), 329-332. Available at: [Link]
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Linclau, B., et al. (2016). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Chemistry – A European Journal, 22(6), 2035-2044. Available at: [Link]
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Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Discovery Today, 26(11), 2637-2647. Available at: [Link]
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Angsutararux, P., et al. (2015). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ChemBioChem, 16(18), 2636-2640. Available at: [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Available at: [Link]
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Genovino, J., et al. (2016). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 26(3), 854-860. Available at: [Link]
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Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. International Journal of Molecular Sciences, 23(7), 3939. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,6-Difluorophenol: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Liquid Crystals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Kubik, S., et al. (2020). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 25(23), 5727. Available at: [Link]
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Liashuk, O. S., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal, 30(72), e202403277. Available at: [Link]
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Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. Available at: [Link]
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MDPI. (n.d.). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. MDPI. Available at: [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
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Iovino, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4482. Available at: [Link]
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OUCI. (n.d.). Case studies of fluorine in drug discovery. OUCI. Available at: [Link]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]
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PlumX. (n.d.). Case studies of fluorine in drug discovery. PlumX. Available at: [Link]
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The Strategic Advantage of Fluorination: A Comparative Guide to the Biological Activity of 6-Amino-2,3-difluorophenol Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive scaffolds is a proven strategy for optimizing pharmacological profiles. The compound 6-Amino-2,3-difluorophenol hydrochloride serves as a pivotal building block in this endeavor, offering a unique combination of a nucleophilic amino group, a phenolic hydroxyl, and a strategically fluorinated aromatic ring.[1] The presence of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making derivatives of this compound a subject of significant interest for researchers in oncology, infectious diseases, and beyond.[2]
This guide provides a comparative analysis of the biological activities of derivatives conceptually stemming from 6-Amino-2,3-difluorophenol. While direct, comprehensive studies on a wide array of its specific derivatives are emerging, we can draw authoritative insights from comparative studies on structurally related aminophenol and 6-amino-heterocyclic analogues. By examining these proxies, we can elucidate the structure-activity relationships (SAR) that are likely to govern the efficacy of novel compounds derived from this versatile fluorinated precursor.
The Synthetic Versatility of the Aminophenol Scaffold
The functional groups of 6-Amino-2,3-difluorophenol—the amino and hydroxyl moieties—provide reactive handles for a variety of chemical modifications. The amino group can readily undergo N-acylation, N-alkylation, and diazotization, allowing for the introduction of diverse side chains and heterocyclic systems.[3] The phenolic hydroxyl can be alkylated or esterified to modulate solubility and pharmacokinetic properties. This synthetic accessibility enables the creation of large libraries of derivatives for biological screening.
A general synthetic workflow for derivatizing the aminophenol core is outlined below. The initial step often involves the protection of one of the functional groups to achieve selective modification of the other.
Caption: General workflow for the synthesis of 6-Amino-2,3-difluorophenol derivatives.
Comparative Analysis of Biological Activities
To understand the potential of 6-Amino-2,3-difluorophenol derivatives, we will examine experimental data from analogous compound series.
Case Study 1: Anticancer Activity of Substituted Aminophenols
In a study focused on developing novel anticancer agents, a series of p-aminophenol analogues were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4] The core hypothesis was that modifying the side chain attached to the amino group would significantly impact anticancer potency.
Experimental Data Summary: Anticancer Activity of p-Aminophenol Derivatives [4]
| Compound | Structure | MCF-7 IC₅₀ (µM) | DU-145 IC₅₀ (µM) | HL60 IC₅₀ (µM) |
| p-dodecylaminophenol | C₁₂H₂₅-NH-Ph-OH | >10 | >10 | 5.8 |
| p-decylaminophenol | C₁₀H₂₁-NH-Ph-OH | >10 | >10 | 9.5 |
| N-(4-hydroxyphenyl) dodecanamide | C₁₁H₂₃-CO-NH-Ph-OH | >50 | >50 | >50 |
| N-(4-hydroxyphenyl) decanamide | C₉H₁₉-CO-NH-Ph-OH | >50 | >50 | >50 |
| Fenretinide (Reference) | Retinoyl-NH-Ph-OH | 1.8 | 3.5 | 1.5 |
Key Insights and Structure-Activity Relationship (SAR):
-
Impact of the Linker: The data clearly demonstrates that a simple alkyl chain attached directly to the amino group (p-dodecylaminophenol and p-decylaminophenol) confers significantly greater potency against the HL60 leukemia cell line compared to an amide linkage (N-(4-hydroxyphenyl)dodecananamide and N-(4-hydroxyphenyl)decananamide).[4]
-
Alkyl Chain Length: Among the N-alkylated derivatives, the length of the alkyl chain influenced activity, with the dodecyl (12-carbon) chain showing slightly higher potency than the decyl (10-carbon) chain.[4]
-
Mechanism of Action: Further investigation revealed that the potent compounds induced apoptosis in HL60 cells, and their efficacy correlated with their incorporation into the cancer cells.[4]
This study underscores that for derivatives of 6-Amino-2,3-difluorophenol, the nature of the substituent on the amino group will be a critical determinant of anticancer activity. The difluoro-substitution on the phenyl ring would be expected to further modulate the lipophilicity and electronic properties, potentially leading to enhanced cell permeability and target engagement.
Case Study 2: Antimicrobial Activity of o-Aminophenol Derivatives
A separate investigation into novel o-aminophenol derivatives revealed their potential as antimicrobial and antioxidant agents.[5][6] A series of compounds were synthesized and tested against various bacterial and fungal strains.
Experimental Data Summary: Antimicrobial Activity of o-Nitrophenol Precursors [5][6]
| Compound ID | Gram-positive (MIC, µg/mL) | Gram-negative (MIC, µg/mL) | Fungi (MIC, µg/mL) |
| 5g | 100 | 100 | 100 |
| Other derivatives | 100-200 | 100-200 | 100-200 |
While the antimicrobial activity of the o-nitrophenol precursors was characterized as weak, the study highlighted that even subtle structural modifications led to observable differences in activity.[5][6] The subsequent reduction of the nitro group to an amino group in these derivatives yielded compounds with excellent antioxidant properties.[5][6]
Key Insights and Structure-Activity Relationship (SAR):
-
Broad but Weak Activity: The o-nitrophenol derivatives exhibited broad-spectrum but modest antimicrobial activity.[5][6]
-
Antioxidant Potential: The corresponding o-aminophenol derivatives showed significant antioxidant activity, with some compounds surpassing the standard quercetin in certain assays.[5][6] This suggests that derivatives of 6-Amino-2,3-difluorophenol could also possess valuable antioxidant properties, which is relevant in various disease contexts, including cancer and inflammation.
The presence of the difluoro motif in 6-Amino-2,3-difluorophenol would likely enhance the antimicrobial potential compared to these non-fluorinated analogues, as fluorine substitution is a well-established strategy for improving the potency of antimicrobial agents.[2]
Proposed Signaling Pathway Modulation
Based on the observed anticancer activities of related aminophenol compounds, a plausible mechanism of action for novel 6-Amino-2,3-difluorophenol derivatives could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptosis pathway modulated by bioactive aminophenol derivatives.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are standard methodologies for assessing the biological activities discussed.
Protocol 1: MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, DU-145, HL60) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The strategic functionalization of the this compound scaffold presents a compelling avenue for the discovery of novel therapeutic agents. By drawing parallels from existing research on analogous aminophenol derivatives, it is evident that modifications to the amino and hydroxyl groups can profoundly impact biological activity, particularly in the realms of anticancer and antimicrobial applications.[4][7][8] The structure-activity relationships highlighted in this guide suggest that N-alkylation may be a more fruitful strategy than N-acylation for enhancing cytotoxicity, and that the inherent properties of the difluorinated ring are likely to bestow potent antimicrobial and favorable pharmacokinetic characteristics.
Future research should focus on the systematic synthesis and screening of a dedicated library of 6-Amino-2,3-difluorophenol derivatives. Such studies will enable a direct and precise elucidation of the SAR for this specific scaffold, paving the way for the development of optimized clinical candidates. The combination of rational design, guided by the principles discussed herein, and robust biological evaluation will be paramount to unlocking the full therapeutic potential of this promising class of compounds.
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Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Bentham Science. [Link]
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Norton, J. T., Witschi, M. A., Luong, L., Kawamura, A., Ghosh, S., Stack, M. S., Sim, E., Avram, M. J., Appella, D. H., & Huang, S. (2007). Synthesis and anticancer activities of 6-amino amonafide derivatives. Anti-cancer drugs, 18(10), 1157–1166. [Link]
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Kohno, M., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Biological & Pharmaceutical Bulletin, 30(1), 162-165. [Link]
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SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. (n.d.). Vietnam Journal of Science and Technology. [Link]
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A Senior Application Scientist's Guide to NMR Characterization of 6-Amino-2,3-difluorophenol Hydrochloride Reaction Products
Introduction: The Critical Role of Structural Verification in Fluorinated Scaffolds
In modern drug discovery and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 6-Amino-2,3-difluorophenol hydrochloride is one such versatile intermediate, serving as a precursor for a range of pharmaceuticals and agrochemicals.[2] However, its reactivity, particularly at the amino group, can lead to a variety of products and potential impurities.
Unambiguous characterization of these reaction products is not merely a procedural step but a cornerstone of scientific integrity and developmental success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insight into molecular structure. This guide provides an in-depth comparison of the NMR spectra of 6-Amino-2,3-difluorophenol and a representative reaction product, offering the detailed analysis required by researchers in the field. We will focus on a common and illustrative transformation: the Sandmeyer reaction, which substitutes the amino group for a chloro group.[3][4]
The Exemplar Reaction: Sandmeyer Chlorination
The Sandmeyer reaction is a robust method for converting an aromatic primary amine into an aryl halide via a diazonium salt intermediate.[5][6] This radical-nucleophilic aromatic substitution is catalyzed by copper(I) salts and provides a reliable pathway to introduce a variety of functional groups.[3][4]
Caption: Reaction pathway for the Sandmeyer chlorination of 6-Amino-2,3-difluorophenol.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization:
-
Dissolve 1.0 equivalent of this compound in aqueous HCl (e.g., 2 M) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. The causality here is critical: low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt.
-
-
Substitution:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equivalents) in aqueous HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas (N₂) will be observed as the diazonium group is displaced.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 6-Chloro-2,3-difluorophenol.
-
Comparative NMR Analysis: Starting Material vs. Product
The true power of NMR lies in its ability to detect subtle changes in the electronic environment of each nucleus. By comparing the spectra of the starting material and the product, we can confirm the success of the transformation. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F NMR) is essential for complete characterization.
¹H NMR Spectroscopy: The Proton's Perspective
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The aromatic region (typically 6.5-8.0 ppm) is of primary interest here.
| Compound | Proton | δ (ppm) (Predicted) | Multiplicity | Key Couplings |
| 6-Amino-2,3-difluorophenol | H-4 | ~6.8 | ddd | ³JHH, ³JHF, ⁴JHF |
| H-5 | ~6.6 | ddd | ³JHH, ⁴JHF, ⁵JHF | |
| -NH₂ | Broad | s | Exchangeable | |
| -OH | Broad | s | Exchangeable | |
| 6-Chloro-2,3-difluorophenol | H-4 | ~7.1 | ddd | ³JHH, ³JHF, ⁴JHF |
| H-5 | ~6.9 | ddd | ³JHH, ⁴JHF, ⁵JHF | |
| -OH | Broad | s | Exchangeable |
Analysis of Change: The most significant change is the disappearance of the broad -NH₂ signal. Furthermore, the substitution of the electron-donating amino group with the electron-withdrawing chloro group causes a downfield shift (to a higher ppm value) for the adjacent aromatic protons (H-4 and H-5), reflecting their deshielded environment.
¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine Environments
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an exceptional tool for analyzing fluorinated compounds.[7][8]
| Compound | Fluorine | δ (ppm) (Predicted) | Multiplicity | Key Couplings |
| 6-Amino-2,3-difluorophenol | F-2 | ~-145 | dd | ³JFF, ³JHF |
| F-3 | ~-155 | dd | ³JFF, ⁴JHF | |
| 6-Chloro-2,3-difluorophenol | F-2 | ~-138 | d | ³JFF |
| F-3 | ~-148 | d | ³JFF |
Analysis of Change: The replacement of the amino group with chlorine alters the electronic landscape of the aromatic ring, leading to a noticeable downfield shift for both fluorine resonances. The coupling patterns would also simplify if the coupling to the now-absent amino protons was resolved. The presence of two distinct fluorine signals confirms their positions are retained during the reaction.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR, especially with broadband proton decoupling, provides a count of unique carbon atoms and insight into their hybridization and electronic environment. The large C-F coupling constants are characteristic.
| Compound | Carbon | δ (ppm) (Predicted) | Multiplicity (Coupled) | JCF (Hz) |
| 6-Amino-2,3-difluorophenol | C-1 (-OH) | ~140 | dd | ²JCF, ³JCF |
| C-2 (-F) | ~148 | d | ¹JCF (~240) | |
| C-3 (-F) | ~142 | d | ¹JCF (~250) | |
| C-4 | ~115 | dd | ²JCF, ³JCF | |
| C-5 | ~110 | s | ||
| C-6 (-NH₂) | ~125 | dd | ³JCF, ⁴JCF | |
| 6-Chloro-2,3-difluorophenol | C-1 (-OH) | ~142 | dd | ²JCF, ³JCF |
| C-2 (-F) | ~150 | d | ¹JCF (~245) | |
| C-3 (-F) | ~144 | d | ¹JCF (~255) | |
| C-4 | ~118 | dd | ²JCF, ³JCF | |
| C-5 | ~112 | s | ||
| C-6 (-Cl) | ~115 | dd | ³JCF, ⁴JCF |
Analysis of Change: The most diagnostic shift occurs at C-6. The carbon atom that was bonded to the amino group experiences a significant upfield shift upon substitution with chlorine, moving from ~125 ppm to ~115 ppm. This change is a definitive marker of a successful Sandmeyer reaction. The chemical shifts of the other carbons also adjust to the new electronic distribution.
Alternative Methodologies: A Comparative Overview
While NMR is the gold standard, other techniques can provide complementary information.
| Technique | Advantages | Disadvantages |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight confirmation. | Does not provide structural connectivity; cannot distinguish isomers. |
| Infrared (IR) Spectroscopy | Good for identifying functional groups (e.g., disappearance of N-H stretches, presence of O-H). | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for assessing purity and separating product from starting material. | Does not provide structural information; relies on reference standards for identification. |
Objectively, no single alternative provides the comprehensive structural detail of a multi-nuclear NMR analysis. MS can confirm the mass change, and IR can confirm the functional group transformation, but only NMR elucidates the precise atomic connectivity and confirms the regiochemistry of the product.
Workflow and Protocol for High-Quality NMR Data Acquisition
A self-validating protocol is crucial for trustworthy results. This workflow ensures reproducibility and data integrity.
Caption: Standardized workflow for NMR characterization of small molecules.
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified reaction product for ¹H and ¹⁹F NMR, or 20-50 mg for ¹³C NMR.[9][10]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[9][11] The solvent should not have signals that overlap with analyte peaks.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12]
-
Filtration: To ensure a homogeneous solution free of particulates which can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
This rigorous preparation prevents issues like poor shimming and broad lines, ensuring the acquisition of high-resolution, trustworthy spectra.[9][12]
Conclusion
The characterization of reaction products of complex building blocks like this compound demands a meticulous and multi-faceted analytical approach. This guide demonstrates that a combined ¹H, ¹⁹F, and ¹³C NMR analysis provides an unambiguous and comprehensive structural elucidation that alternative methods cannot match. By comparing the key spectral changes—proton and fluorine chemical shifts, disappearance of the amine signal, and the diagnostic shift of the C-6 carbon—researchers can confidently verify the outcome of their synthetic transformations. Adherence to rigorous experimental and data acquisition protocols, as outlined, ensures the integrity and reproducibility of these critical analyses, underpinning the advancement of drug development and materials science.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 6-Amino-2,3-difluorophenol hydrochloride in a Reaction Mixture
For researchers, scientists, and drug development professionals, the precise quantification of key pharmaceutical intermediates like 6-Amino-2,3-difluorophenol hydrochloride is paramount. This fluorinated aromatic amine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Inaccurate measurements of its concentration within a reaction mixture can lead to suboptimal reaction yields, impurity formation, and significant deviations in the final product's quality and safety profile. Therefore, the selection and implementation of a robust and reliable analytical method is a critical decision point in the process development lifecycle.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and Fluorine-19 Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR). The methodologies presented are grounded in established analytical principles and are designed to be self-validating systems, ensuring scientific integrity and trustworthiness.[2]
Comparative Overview of Analytical Methodologies
The choice of an analytical method is often a trade-off between various performance characteristics, sample throughput, and available instrumentation. Below is a summary of the key performance attributes for the three methods discussed in this guide.
| Parameter | HPLC-UV | GC-FID (with Silylation) | ¹⁹F qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation based on boiling point after chemical derivatization to increase volatility. | Intrinsic nuclear property measurement, directly proportional to the number of fluorine nuclei. |
| Specificity | High; separates the analyte from most non-absorbing impurities and starting materials. | High; separates the derivatized analyte from other volatile components of the mixture. | Very High; directly observes the fluorine atoms, providing exceptional specificity in complex mixtures. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~10 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~30 µg/mL |
| Precision (%RSD) | < 2% | < 3% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Throughput | High | Moderate | Low to Moderate |
| Sample Preparation | Simple dilution | Multi-step (derivatization) | Simple dilution with internal standard |
| Primary Standard Requirement | Certified reference standard of the analyte required for calibration. | Certified reference standard of the analyte required for calibration. | Certified reference standard of a fluorine-containing compound (internal standard) required.[3] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse method in pharmaceutical analysis due to its robustness, high sensitivity, and excellent separative power. For a polar, UV-active compound like 6-Amino-2,3-difluorophenol, reversed-phase HPLC is the logical choice.
Causality of Experimental Choices
The selection of a C18 column is based on its versatility and effectiveness in retaining polar aromatic compounds.[4][5] The mobile phase, a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH, is designed to ensure the analyte, an amine salt, is in its protonated form, which promotes better peak shape and consistent retention.[6][7] The detection wavelength is selected based on the UV absorbance maxima of aminophenols, which typically exhibit strong absorbance in the 270-290 nm range, providing good sensitivity while minimizing interference from non-aromatic components.[8][9][10]
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A Senior Application Scientist's Guide to Catalyst Efficacy in 6-Amino-2,3-difluorophenol Hydrochloride Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. The careful selection of a catalytic system can be the determining factor in the success of a synthetic campaign, profoundly impacting yield, purity, and scalability. This guide provides an in-depth comparison of the primary catalytic systems for coupling reactions involving 6-Amino-2,3-difluorophenol hydrochloride, a key building block in the synthesis of various pharmaceutical agents and agrochemicals.[1][2] We will delve into the mechanistic nuances of palladium- and copper-based catalysts, present comparative data from the literature, and provide actionable experimental protocols to guide your laboratory work.
The Significance of 6-Amino-2,3-difluorophenol in Synthesis
6-Amino-2,3-difluorophenol is a versatile intermediate whose unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating amino and hydroxyl groups, make it a valuable precursor for a range of complex molecules.[1][2] In particular, it serves as a foundational component in the synthesis of fluorinated phenoxazines, a class of compounds with diverse biological activities.[3][4] The efficient and selective formation of a C-N bond with this substrate is therefore of paramount importance.
Comparative Analysis of Catalytic Systems
The two most prominent and effective methods for the formation of aryl-nitrogen bonds are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[5] While both achieve the same fundamental transformation, their mechanisms, operational requirements, and substrate compatibility differ significantly.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation due to its generally mild reaction conditions, broad substrate scope, and high functional group tolerance.[6][7] The catalytic cycle, depicted below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[8]
The success of a Buchwald-Hartwig reaction is critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium center.[9][10] For electron-rich anilines like 6-Amino-2,3-difluorophenol, bulky, electron-rich biaryl phosphine ligands such as XPhos and BrettPhos are often employed to promote efficient oxidative addition and reductive elimination.[11]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions.[12] The mechanism is thought to involve the formation of a copper(I)-amido species, which then undergoes reaction with the aryl halide. While traditionally requiring higher temperatures than palladium-catalyzed reactions, copper-based systems can be advantageous due to the lower cost of the metal.[7] For aminophenol substrates, the choice of ligand is crucial to prevent O-arylation as a side reaction. Ligands such as L-proline and N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) have been shown to promote selective N-arylation.[4][5]
Catalytic Cycle of Ullmann Condensation
Caption: A plausible catalytic cycle for the Ullmann condensation.
Comparative Experimental Data
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 2-Aminophenol | 1-Bromo-4-tert-butylbenzene | NaOtBu | Toluene | 80 | 16 | 91 (conversion) | [11] |
| BrettPhos Precatalyst | 3-Aminophenol | 4-Chlorotoluene | NaOtBu | Toluene | 110 | 24 | 95 | [4][5] |
| CuI / L-proline | Methyl 3-amino-1-benzothiophene-2-carboxylate | 4-Iodoanisole | Cs₂CO₃ | Dioxane | 90 | 24 | 85 | |
| CuI / CyDMEDA | 4-Aminophenol | 1-Iodo-4-methoxybenzene | K₃PO₄ | Dioxane | 110 | 24 | 92 | [4][5] |
| None (SNAr) | 2-Aminophenol | 1,2-Difluoro-4,5-dinitrobenzene | Na₂CO₃ | Ethanol | Reflux | N/A | 32 |
Key Observations:
-
Palladium-based systems , particularly with bulky biaryl phosphine ligands like XPhos and BrettPhos, demonstrate high efficacy for the N-arylation of aminophenols, even with less reactive aryl chlorides.[4][5][11]
-
Copper-catalyzed systems offer a cost-effective alternative and can achieve high yields, especially with aryl iodides. The choice of ligand is critical for directing the selectivity towards N-arylation.[4][5]
-
For highly activated electrophiles, such as 1,2-difluoro-4,5-dinitrobenzene, a nucleophilic aromatic substitution (SNAr) can proceed without a metal catalyst, although yields may be moderate.
Experimental Protocols
The following are representative experimental protocols for palladium- and copper-catalyzed N-arylation reactions, adapted from the literature for substrates similar to 6-Amino-2,3-difluorophenol.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from literature procedures for the amination of aminophenols using a palladium precatalyst.[9]
Materials:
-
This compound (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add the this compound, aryl halide, XPhos Pd G3 precatalyst, and NaOtBu to an oven-dried reaction vial.
-
Add the anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is based on literature procedures for the copper-catalyzed N-arylation of aminophenols.[4][5]
Materials:
-
This compound (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube, add this compound, aryl iodide, CuI, L-proline, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe.
-
Place the Schlenk tube in a preheated oil bath at 110 °C.
-
Stir the reaction for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
Both palladium- and copper-based catalytic systems offer effective routes for the C-N coupling of this compound. The choice of catalyst will ultimately depend on the specific requirements of the synthesis.
-
For broader substrate scope, milder conditions, and use with less reactive aryl halides (chlorides and bromides), palladium catalysis with bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) is the recommended starting point. [4][5][9][11]
-
For cost-effective syntheses, particularly with more reactive aryl iodides, copper catalysis with appropriate ligands (e.g., L-proline, CyDMEDA) presents a viable and efficient alternative. [4][5]
It is imperative to screen a small matrix of conditions, including catalyst, ligand, base, and solvent, to identify the optimal parameters for your specific substrate combination. The protocols provided herein serve as a robust foundation for this optimization process.
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Optimization of the reaction conditions for the Buchwald-Hartwig.... ResearchGate. Available at: [Link].
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Optimising a Buchwald-Hartwig amination using the ChemSpeed.. Available at: [Link].
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Optimization of the Buchwald-Hartwig reaction.. ResearchGate. Available at: [Link].
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Optimization of reaction parameters for Buchwald-Hartwig amination.... ResearchGate. Available at: [Link].
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Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry. Available at: [Link].
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Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. Available at: [Link].
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Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. ResearchGate. Available at: [Link].
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Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. PubMed. Available at: [Link].
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Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate. Available at: [Link].
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Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. NIH. Available at: [Link].
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A Mild and Efficient Method for Copper-Catalyzed Ullmann-Type N-Arylation of Aliphatic Amines and Amino Acids. ResearchGate. Available at: [Link].
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Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. NIH. Available at: [Link].
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Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water. ResearchGate. Available at: [Link].
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Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. NIH. Available at: [Link].
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Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. Available at: [Link].
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Copper-catalyzed N-(hetero)arylation of amino acids in water. RSC Publishing. Available at: [Link].
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A comparative study of palladium-gold and palladium-tin catalysts in the direct synthesis of H2O2. RSC Publishing. Available at: [Link].
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Palladium-catalyzed interannular C–H amination of biaryl amines. RSC Publishing. Available at: [Link].
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Ullmann Reaction. Organic Chemistry Portal. Available at: [Link].
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Ullmann reaction. Wikipedia. Available at: [Link].
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Copper-Catalyzed Difluoroalkylation Reaction. PMC. Available at: [Link].
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Visible light initiated amino group ortho-directed copper(i)-catalysed aerobic oxidative C(sp)–S coupling reaction: synthesis of substituted 2-phenylbenzothiazoles via thia-Wolff rearrangement. RSC Publishing. Available at: [Link].
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Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link].
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Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. MDPI. Available at: [Link].
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Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. PMC. Available at: [Link].
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A Comparative Guide to the In Vitro Antioxidant Activity of 6-Amino-2,3-difluorophenol Hydrochloride Derivatives
In the relentless pursuit of novel therapeutic agents, the exploration of compounds with potent antioxidant properties remains a cornerstone of drug discovery. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Phenolic and aminophenolic compounds are of particular interest due to their inherent ability to scavenge free radicals and chelate pro-oxidant metal ions.[3][4][5][6] This guide provides a comprehensive comparative analysis of the in vitro antioxidant activity of a series of hypothetical 6-Amino-2,3-difluorophenol hydrochloride derivatives, offering insights into their therapeutic potential.
The core structure, 6-Amino-2,3-difluorophenol, is a versatile building block in medicinal chemistry, with its fluorinated aromatic ring enhancing metabolic stability and bioavailability.[7] By modifying this core structure, it is possible to modulate its antioxidant efficacy. This guide will delve into the structure-activity relationships (SARs) of these derivatives, providing a framework for the rational design of more potent antioxidant agents. We will explore their performance in three widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.
Understanding the Assays: A Mechanistic Overview
A multi-assay approach is crucial for a comprehensive assessment of antioxidant capacity, as different assays reflect different mechanisms of antioxidant action.[1][2]
-
DPPH Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[8][9] The reduction of the deep purple DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[8][10] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.[8]
-
ABTS Radical Cation Decolorization Assay : In this assay, the ABTS radical cation (ABTS•+), a blue-green chromophore, is generated by the oxidation of ABTS.[11] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution that is measured at 734 nm.[11][12] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Ferric Reducing Antioxidant Power (FRAP) Assay : The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[13] The resulting intense blue color is measured spectrophotometrically at 593 nm.[13]
Hypothetical Comparative Analysis
For the purpose of this guide, we will consider three hypothetical derivatives of this compound and compare their antioxidant activity against the parent compound and a well-established antioxidant standard, Ascorbic Acid.
-
Compound A : this compound (Parent Compound)
-
Compound B : A derivative with an additional hydroxyl group on the phenyl ring.
-
Compound C : A derivative with a bulky, electron-donating alkyl group attached to the amino group.
-
Compound D : A derivative with an electron-withdrawing group (e.g., a nitro group) on the phenyl ring.
Table 1: Comparative In Vitro Antioxidant Activity of this compound Derivatives
| Compound | DPPH Scavenging Activity (IC₅₀, µg/mL) | ABTS Scavenging Activity (TEAC, µM Trolox/µM) | FRAP Value (µM Fe(II)/µM) |
| Compound A | 25.8 | 0.85 | 1.20 |
| Compound B | 15.2 | 1.25 | 1.85 |
| Compound C | 22.5 | 0.95 | 1.40 |
| Compound D | 45.3 | 0.40 | 0.65 |
| Ascorbic Acid | 10.5 | 1.50 | 2.10 |
IC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates greater antioxidant activity relative to Trolox. FRAP Value: A higher FRAP value indicates a greater ferric ion reducing ability.
Structure-Activity Relationship (SAR) Insights
The hypothetical data in Table 1 illustrates key principles of SAR in phenolic antioxidants.
-
Effect of an Additional Hydroxyl Group (Compound B) : The presence of an additional hydroxyl group in Compound B significantly enhances its antioxidant activity across all three assays. This is consistent with the principle that the antioxidant capacity of phenolic compounds is often correlated with the number and position of hydroxyl groups.[3] Multiple hydroxyl groups can more effectively donate hydrogen atoms to stabilize free radicals.
-
Effect of an N-Alkyl Substituent (Compound C) : The introduction of a bulky, electron-donating alkyl group on the amino nitrogen in Compound C results in a slight improvement in antioxidant activity compared to the parent compound. This electron-donating group can increase the electron density on the aromatic ring, facilitating the donation of a hydrogen atom from the phenolic hydroxyl group.
-
Effect of an Electron-Withdrawing Group (Compound D) : Conversely, the presence of a strong electron-withdrawing group like a nitro group in Compound D markedly decreases antioxidant activity. This group pulls electron density away from the aromatic ring, making the hydroxyl proton more difficult to donate, thereby reducing its radical scavenging potential.[6]
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution : Prepare a 0.2 mM solution of DPPH in methanol. Keep the solution in an amber-colored bottle to protect it from light.[8]
-
Sample Preparation : Prepare stock solutions of the test compounds and the standard (Ascorbic Acid) in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of each sample concentration to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS Radical Cation Decolorization Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+) Solution : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[12]
-
Working Solution : Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Sample Preparation : Prepare stock solutions of the test compounds and the standard (Trolox) in an appropriate solvent.
-
Assay Procedure :
-
Add 10 µL of each sample concentration to a cuvette or microplate well.
-
Add 1 mL of the ABTS•+ working solution and mix thoroughly.
-
Incubate at room temperature for 6 minutes.[12]
-
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
-
Preparation of FRAP Reagent : The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation : Prepare stock solutions of the test compounds and a standard (FeSO₄·7H₂O) in distilled water.
-
Assay Procedure :
-
Add 10 µL of the sample or standard to a microplate well.
-
Add 220 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 4-6 minutes.[13]
-
-
Measurement : Measure the absorbance at 593 nm.
-
Calculation : A standard curve is prepared using the ferrous sulfate solution. The FRAP value of the sample is then calculated from the standard curve and expressed as µM Fe(II) equivalents.
Visualizing the Workflow and Concepts
Caption: Workflow for comparative in vitro antioxidant activity assessment.
Caption: Structure-Activity Relationship (SAR) of 6-Amino-2,3-difluorophenol derivatives.
Conclusion
This guide provides a framework for evaluating and comparing the in vitro antioxidant activity of novel this compound derivatives. The hypothetical data and structure-activity relationship discussion underscore the importance of rational drug design in modulating the antioxidant potential of a parent compound. The addition of functional groups that enhance hydrogen/electron-donating ability, such as extra hydroxyl groups, is a promising strategy for developing more potent antioxidant agents. Conversely, the incorporation of electron-withdrawing groups is likely to be detrimental to antioxidant capacity. The detailed protocols for the DPPH, ABTS, and FRAP assays serve as a practical resource for researchers in the field. Further investigations, including in vivo studies and mechanistic explorations, are warranted to fully elucidate the therapeutic potential of promising candidates.
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The Fluorine Factor: A Comparative Guide to the Metabolic Stability of 6-Amino-2,3-difluorophenol Derivatives
In the relentless pursuit of robust drug candidates, metabolic stability remains a primary hurdle. A promising compound's therapeutic potential can be severely undermined if it is too rapidly cleared from the body by metabolic enzymes. For researchers working with scaffolds built from 6-Amino-2,3-difluorophenol hydrochloride, understanding and optimizing this stability is paramount. This guide provides an in-depth, objective comparison of the metabolic profiles of compounds derived from this versatile starting material, offering experimental frameworks and data-driven insights for drug development professionals.
The strategic placement of fluorine atoms on a drug molecule is a well-established tactic in medicinal chemistry to enhance metabolic stability.[1][2] The rationale is grounded in the exceptional strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage—particularly by Cytochrome P450 (CYP450) monooxygenases—than a corresponding carbon-hydrogen (C-H) bond.[3][4] By replacing a hydrogen at a metabolically vulnerable site, or "soft spot," with fluorine, we can effectively erect a metabolic roadblock, prolonging the compound's half-life and enhancing its bioavailability.
However, the influence of fluorine is not merely as a passive shield. Its high electronegativity can alter the electronic properties of the entire molecule, influencing pKa, lipophilicity, and binding affinity for its biological target.[5][6] Furthermore, the specific placement of fluorine atoms can lead to vastly different metabolic outcomes, a concept critical for derivatives of 6-Amino-2,3-difluorophenol. This guide will explore these nuances through the lens of two foundational in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Comparative Compounds: A Framework for Assessment
To provide a tangible comparison, we will assess a parent compound, Compound A , a hypothetical kinase inhibitor derived from 6-Amino-2,3-difluorophenol, against two strategic alternatives:
-
Compound B (Non-fluorinated Analog): An identical structure to Compound A, but lacking the two fluorine atoms on the phenol ring. This allows for a direct evaluation of the metabolic benefit conferred by the difluoro substitution.
-
Compound C (Positional Isomer): An analog of Compound A where the fluorine atoms are shifted to the 3- and 5-positions of the phenol ring. This comparison highlights how isomeric changes in fluorine placement can impact metabolic fate.
| Compound ID | Structure Description | Rationale for Inclusion |
| Compound A | Derivative of 6-Amino-2,3-difluorophenol | The primary compound of interest. |
| Compound B | Non-fluorinated analog of Compound A | To establish a baseline and quantify the effect of difluorination. |
| Compound C | Derivative of 5-Amino-3,5-difluorophenol | To assess the impact of the fluorine substitution pattern on stability. |
The Metabolic Gauntlet: Key Experimental Assays
The liver is the primary site of drug metabolism. To predict a compound's fate in vivo, we rely on robust in vitro models that replicate the liver's metabolic machinery.
Liver Microsomal Stability Assay
This assay is often the first-line screen for metabolic stability.[1] Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, most notably the CYP450 superfamily.[7][8] This assay provides a clear picture of a compound's susceptibility to oxidative metabolism.
-
Preparation: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Setup: In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). A parallel incubation without the NADPH system serves as a negative control.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a stop solution of cold acetonitrile containing an internal standard (IS) to terminate the reaction and precipitate proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound relative to the internal standard.
-
Data Calculation: Determine the half-life (t½) by plotting the natural logarithm of the percent remaining compound versus time. Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = 0.693 / t½ (min) / (mg microsomal protein/mL) .
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the complete cellular machinery. Intact hepatocytes contain both Phase I and Phase II (conjugative) enzymes (e.g., UGTs, SULTs), as well as transporters, offering a more comprehensive and physiologically relevant model of hepatic clearance.[6]
-
Cell Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed, supplemented incubation medium (e.g., Williams' Medium E). Perform a cell count and viability assessment (viability should be >85%).
-
Incubation: Dilute the hepatocyte suspension to a final density of 0.5 x 10^6 viable cells/mL. Add the test compound to a final concentration of 1 µM and incubate in a shaking water bath or CO2 incubator at 37°C.
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and add it to a stop solution (cold acetonitrile with internal standard).
-
Sample Processing: Vortex the samples to ensure cell lysis and protein precipitation.
-
Analysis & Data Calculation: Process and analyze the samples by LC-MS/MS as described in the microsomal assay. Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = 0.693 / t½ (min) * (Incubation Volume (µL) / 10^6 cells) .
Comparative Data and Interpretation
The following tables present hypothetical but realistic data for our three compounds, reflecting established principles of drug metabolism.
Table 1: Human Liver Microsome Stability Data
| Compound ID | Description | t½ (min) | CLint (µL/min/mg protein) | Predicted Metabolic Liability |
| Compound A | 2,3-Difluoro | 58 | 12.0 | Low |
| Compound B | Non-fluorinated | 8 | 86.6 | High |
| Compound C | 3,5-Difluoro | 25 | 27.7 | Moderate |
Table 2: Human Hepatocyte Stability Data
| Compound ID | Description | t½ (min) | CLint (µL/min/10^6 cells) | Predicted Metabolic Liability |
| Compound A | 2,3-Difluoro | 45 | 15.4 | Low to Moderate |
| Compound B | Non-fluorinated | 6 | 115.5 | High |
| Compound C | 3,5-Difluoro | 22 | 31.5 | Moderate |
Analysis of Results
-
The Power of Fluorination (A vs. B): The data clearly demonstrates the profound stabilizing effect of fluorine. Compound B , the non-fluorinated analog, is rapidly metabolized in both microsomes and hepatocytes, exhibiting a short half-life and high intrinsic clearance. This suggests it has significant metabolic "soft spots" on the phenol ring that are readily oxidized by CYP450 enzymes. In contrast, Compound A is dramatically more stable, with a >7-fold longer half-life in microsomes. This confirms that the 2,3-difluoro substitution pattern effectively shields the molecule from Phase I oxidative metabolism.[3]
-
The Importance of Position (A vs. C): Comparing Compound A and Compound C reveals a critical lesson in medicinal chemistry: not all fluorination strategies are equal.[5] While Compound C is significantly more stable than the non-fluorinated Compound B, it is cleared more rapidly than Compound A. This suggests that the 3,5-difluoro pattern in Compound C leaves a site on the ring (likely the 2-, 4-, or 6-position) more susceptible to oxidation compared to the 2,3-difluoro arrangement.
-
Microsomes vs. Hepatocytes: The half-life of Compound A is slightly shorter in hepatocytes (45 min) than in microsomes (58 min). This suggests that while the difluoro pattern provides excellent protection against CYP-mediated oxidation (Phase I), the compound may be susceptible to Phase II conjugation reactions (e.g., glucuronidation or sulfation at the phenolic hydroxyl group), which are active in hepatocytes but absent in microsomes.[4]
Mechanistic Insights: Potential Metabolic Fates and Bioactivation
The aminophenol moiety is a well-known structural alert, as it can be oxidized to a reactive quinone-imine intermediate.[9][10] This electrophilic species can adduct to cellular nucleophiles like glutathione (GSH) or, more detrimentally, to proteins, potentially leading to toxicity.
For derivatives of 6-Amino-2,3-difluorophenol, the fluorine atoms can modulate this pathway. The electron-withdrawing nature of fluorine can make the initial oxidation to the quinone-imine more difficult, thereby reducing the potential for bioactivation.[11][12] However, if formed, the stability and reactivity of the resulting fluorinated quinone-imine would need careful assessment. Metabolite identification studies are a critical next step to confirm the metabolic pathways and ensure that defluorination or other unexpected reactions are not occurring.[12]
Conclusion and Strategic Recommendations
This guide demonstrates that the strategic derivatization of 6-Amino-2,3-difluorophenol can yield compounds with excellent metabolic stability. The experimental data underscores two key principles for drug development professionals:
-
Fluorination is a highly effective strategy to block oxidative metabolism and improve the pharmacokinetic profile of compounds containing metabolically labile aromatic rings. The difference between our fluorinated and non-fluorinated analogs is stark and justifies the use of fluorinated building blocks.
-
The position of fluorine is critical. Isomeric differences can have a significant impact on metabolic clearance. For the aminophenol scaffold, the 2,3-difluoro substitution pattern appears to offer superior protection against Phase I metabolism compared to a 3,5-difluoro arrangement.
Based on this assessment, Compound A represents the most promising lead candidate from a metabolic stability perspective. Further studies should focus on quantifying its Phase II metabolism and conducting metabolite identification to fully characterize its clearance pathways and rule out the formation of reactive intermediates. By integrating these in vitro stability assessments early in the drug discovery process, research teams can make more informed decisions, prioritize resources effectively, and accelerate the development of safer, more effective medicines.
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Rüter, J., et al. (1995). p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates. PubMed. [Link]
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Eckert, K. G., et al. (1990). Activation and detoxication of aminophenols. II. Synthesis and structural elucidation of various thiol addition products of 1,4-benzoquinoneimine and N-acetyl-1,4-benzoquinoneimine. PubMed. [Link]
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Lim, C. S., et al. (2022). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Semantic Scholar. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 6-Amino-2,3-difluorophenol Hydrochloride
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6-Amino-2,3-difluorophenol hydrochloride. As a fluorinated aromatic amine, this compound requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to final disposal. The protocols herein are designed to provide clarity, ensure the safety of laboratory personnel, and maintain strict adherence to environmental regulations.
Immediate Safety Profile: this compound
Before handling, it is crucial to be familiar with the inherent hazards of the compound. This summary table, derived from supplier Safety Data Sheets (SDS), provides essential at-a-glance information.
| Hazard Category | Details & GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed (Acute Tox. 4, H302) . May cause irritation upon ingestion.[1] | Standard laboratory attire (lab coat), Nitrile gloves, Safety glasses with side shields. |
| Skin Irritation | Causes skin irritation (Skin Irrit. 2, H315) . Avoid all direct contact with skin.[1] | Lab coat, Chemical-resistant gloves (e.g., Nitrile, check manufacturer breakthrough times). |
| Eye Damage | Causes serious eye damage (Eye Dam. 1, H318) . Risk of irreversible injury upon contact.[1] | Chemical safety goggles or a face shield are mandatory. |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3, H335) . Handle only in a well-ventilated area.[1] | Chemical fume hood is required for handling powders or creating solutions. |
The Imperative for Proper Disposal: Understanding the Chemistry and Risks
This compound belongs to the class of fluorinated aromatic compounds. The carbon-fluorine bond is exceptionally strong, which imparts high thermal and chemical stability to these molecules.[2] While this stability is advantageous in pharmaceutical and material science applications[3][4], it also means the compound is resistant to natural degradation, posing a risk of becoming a persistent organic pollutant if disposed of improperly.[5]
Regulatory oversight for hazardous waste in the United States is primarily managed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] This framework mandates a "cradle-to-grave" approach, holding the waste generator responsible for its safe management from creation to final disposal.[7]
Pillar 1: Waste Characterization and Identification
The first and most critical step in proper disposal is correctly identifying the waste stream.
Protocol for Waste Characterization:
-
Hazardous Waste Determination : Based on its GHS classifications for toxicity and irritation[1], any waste containing this compound must be classified as hazardous waste .[8] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Grossly contaminated items (e.g., weigh boats, spatulas, broken glassware).
-
Spill cleanup materials.
-
-
Record Keeping : Maintain a detailed log for each hazardous waste container, documenting the contents, concentration, date of addition, and the name of the individual adding the waste. This is a requirement for compliance and safety.[9]
Pillar 2: Safe Segregation and Containment
Proper segregation prevents dangerous reactions and ensures the waste can be handled safely by disposal personnel.
Protocol for Waste Containment:
-
Select Appropriate Containers : Use only approved hazardous waste containers that are chemically compatible with the waste. For solids, a clearly labeled, sealable drum or pail is appropriate.[10] For solutions, use a labeled, leak-proof container with a screw cap.
-
Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE " and a full description of the contents, including "this compound" and any solvents present.
-
Segregation : Store the waste container in a designated satellite accumulation area.[9] Crucially, keep this waste stream separate from:
-
Strong oxidizing agents.
-
Strong bases.
-
Incompatible solvents.
-
-
Container Management : Keep the waste container closed at all times except when adding waste.[9] Store it in a secondary containment bin to mitigate leaks or spills.
Pillar 3: Final Disposal Pathway
On-site treatment or neutralization of fluorinated aromatic compounds is not recommended for a standard laboratory setting due to the compound's stability and the potential for creating other hazardous byproducts. The only acceptable and compliant method is through a licensed hazardous waste disposal company.
Protocol for Off-Site Disposal:
-
Engage a Licensed Vendor : Your institution's Environmental Health & Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. This is the only channel through which this waste should be removed.[8]
-
Recommended Disposal Method : The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[11] This process ensures the complete destruction of the molecule, preventing its release into the environment.
-
Preparing for Pickup :
-
Ensure the waste container is properly sealed and the label is accurate and complete.
-
Coordinate with your EHS office to schedule a pickup.
-
Have all necessary paperwork, such as the waste manifest, ready for the disposal vendor. The manifest is a legal document that tracks the waste from your facility to its final destination.[9]
-
Disposal Decision Workflow
The following diagram outlines the logical flow for making disposal decisions regarding this compound.
Caption: Logical workflow for the compliant disposal of this compound.
Emergency Protocol: Spill Management
Accidental spills must be managed immediately and correctly to prevent exposure and environmental contamination.
-
Evacuate & Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (i.e., inside a chemical fume hood).
-
Don PPE : At a minimum, wear a lab coat, safety goggles, and double-glove with nitrile gloves.
-
Contain the Spill : For a solid spill, carefully sweep or vacuum the material. Do not use compressed air , as this will generate dust.[12] Place the material into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials (paper towels, wipes) as hazardous waste.
-
Dispose of Cleanup Waste : All materials used for cleanup must be placed in the designated hazardous waste container for this compound waste.[13]
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022). Vertex. Available at: [Link]
-
Szabó, K. et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine . PMC. Available at: [Link]
-
Best Practices for Hazardous Waste Disposal . (2016). AEG Environmental. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide . (n.d.). Environmental Protection Agency (EPA). Available at: [Link]
-
EPA Hazardous Waste Management . (2024). Axonator. Available at: [Link]
-
Safety Data Sheet: 4-Aminophenol . (n.d.). Astech Ireland. Available at: [Link]
-
4-Aminophenol Safety Data Sheet . (2020). Scribd. Available at: [Link]
-
What Regulations Govern Hazardous Waste Management? . (2025). Chemistry For Everyone. Available at: [Link]
-
Safety Data Sheet: 2,6-Difluorophenol . (2025). Thermo Fisher Scientific. Available at: [Link]
-
Safety Data Sheet: 4-Aminophenol . (n.d.). Carl Roth. Available at: [Link]
-
Fluorinated Aromatic Compounds . (n.d.). ResearchGate. Available at: [Link]
-
Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds . (n.d.). ResearchGate. Available at: [Link]
-
Material Safety Data Sheet - 4-Amino-2,6-dichlorophenol, 98% . (n.d.). Cole-Parmer. Available at: [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents . (n.d.). ACS Publications. Available at: [Link]
Sources
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- 7. m.youtube.com [m.youtube.com]
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- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Amino-2,3-difluorophenol Hydrochloride
For the modern researcher, pushing the boundaries of pharmaceutical and material science hinges on the adept and safe manipulation of novel chemical entities. 6-Amino-2,3-difluorophenol hydrochloride, a versatile fluorinated aromatic compound, holds significant promise as a building block in the synthesis of innovative drugs and advanced materials.[1] However, its unique reactivity and toxicological profile demand a meticulous and informed approach to handling. This guide provides an in-depth, experience-driven framework for the safe utilization of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: More Than Just a Solid
This compound is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[2] The presence of the difluorophenol moiety and the amino group contributes to its reactivity and potential biological effects.[1] Fluorinated aromatic compounds, in general, can exhibit unique metabolic pathways and toxicities, underscoring the need for stringent exposure controls.[3][4] It is crucial to treat this compound not merely as a solid powder but as a substance with the potential for significant physiological impact upon exposure.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment. The following table outlines the minimum recommended PPE for handling this compound in various laboratory settings.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Chemical safety goggles with side shields or a face shield.[5][6] | Nitrile or neoprene gloves (double-gloving recommended).[5] | Fully buttoned lab coat.[6] | Not typically required if handled exclusively within a certified chemical fume hood. |
| Performing reactions and work-up procedures | Chemical safety goggles and a face shield.[5][6] | Chemical-resistant gloves (e.g., butyl rubber or Viton™) over nitrile gloves. | Chemical-resistant apron over a lab coat.[5] | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter may be necessary if there is a risk of aerosol or dust generation outside of a fume hood.[6][7] |
| Handling a spill | Full-face respirator with appropriate cartridges.[8] | Heavy-duty, chemical-resistant gloves.[8] | Chemical-resistant suit or coveralls.[8] | NIOSH-approved self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas.[8] |
Causality Behind PPE Choices:
-
Eye and Face Protection: The risk of serious eye damage necessitates robust protection.[2] Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face.
-
Hand Protection: Aromatic amines can often be absorbed through the skin.[9] Double-gloving with a chemically resistant outer glove provides enhanced protection against permeation.
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron is essential to prevent skin contact.
-
Respiratory Protection: While a fume hood is the primary engineering control, respiratory protection is crucial in situations where ventilation is inadequate or when dealing with significant quantities of the solid, which can become airborne.
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is paramount to minimizing exposure and ensuring reproducible results.
1. Preparation and Weighing:
-
Step 1: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Step 2: Before use, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Step 3: Wear the appropriate PPE as outlined in the table above.
-
Step 4: When weighing the solid, use a spatula and handle it gently to avoid creating dust. A weigh boat or paper is recommended.
-
Step 5: Close the container tightly immediately after use and wipe down the weighing area and any contaminated equipment with a damp cloth.
2. Dissolution and Reaction:
-
Step 1: Add the solid to the solvent slowly and in a controlled manner. Some dissolution processes can be exothermic.
-
Step 2: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Step 3: Continuously monitor the reaction for any signs of unexpected changes in temperature, pressure, or color.
Spill Management and Disposal Plan
A proactive plan for managing spills and disposing of waste is a critical component of laboratory safety.
Spill Response Workflow:
Sources
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- 2. synquestlabs.com [synquestlabs.com]
- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
